Fmoc-N-Me-Asn(Trt)-OH
描述
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Structure
2D Structure
3D Structure
属性
IUPAC Name |
(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-4-oxo-4-(tritylamino)butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H34N2O5/c1-41(38(45)46-26-34-32-23-13-11-21-30(32)31-22-12-14-24-33(31)34)35(37(43)44)25-36(42)40-39(27-15-5-2-6-16-27,28-17-7-3-8-18-28)29-19-9-4-10-20-29/h2-24,34-35H,25-26H2,1H3,(H,40,42)(H,43,44)/t35-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZBDIRBPZCFMAZ-DHUJRADRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(CC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN([C@@H](CC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H34N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
610.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-4-oxo-4-(tritylamino)butanoic acid applications
An In-Depth Technical Guide to (2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-4-oxo-4-(tritylamino)butanoic Acid: A Key Building Block in Modern Peptide Therapeutics
Authored by: Gemini, Senior Application Scientist
Abstract
(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-4-oxo-4-(tritylamino)butanoic acid, commonly known as Fmoc-N-Me-Asn(Trt)-OH, is a pivotal N-methylated and side-chain protected asparagine derivative. Its unique structural features make it an indispensable tool in solid-phase peptide synthesis (SPPS) for the development of next-generation peptide therapeutics. This guide provides a comprehensive overview of its chemical properties, synthesis, and strategic applications. We delve into the mechanistic rationale for its use, detailing how the incorporation of N-methylated asparagine residues can significantly enhance the pharmacokinetic profiles of peptide drug candidates. This document serves as a technical resource for researchers and professionals in drug discovery and development, offering both theoretical insights and practical, field-tested protocols.
Introduction: The Strategic Imperative for N-Methylated Peptides
The therapeutic potential of peptides is often hampered by their poor metabolic stability and low bioavailability.[1][2] A primary route of degradation is enzymatic cleavage by proteases. N-methylation of the peptide backbone is a highly effective strategy to overcome this limitation. By replacing the amide proton with a methyl group, N-methylation introduces steric hindrance that can significantly reduce susceptibility to proteolytic degradation, thereby extending the in vivo half-life of the peptide.[1]
Furthermore, N-methylation imparts conformational constraints on the peptide backbone, which can lead to enhanced receptor affinity, improved selectivity, and favorable changes in solubility and cell permeability.[1][3] this compound is a key enabling reagent in this field, allowing for the precise, site-specific incorporation of an N-methylated asparagine residue into a growing peptide chain.
Chemical Profile and Structural Rationale
This compound is an asparagine derivative with three critical modifications, each serving a distinct and vital purpose in the context of Fmoc-based solid-phase peptide synthesis.[4]
| Feature | Chemical Group | Purpose in SPPS |
| Nα-Protection | 9-Fluorenylmethoxycarbonyl (Fmoc) | A base-labile protecting group that is stable to the acidic conditions used for side-chain deprotection, forming the basis of orthogonal protection schemes in SPPS.[5][][7] |
| Nα-Modification | Methyl (Me) | Enhances proteolytic stability and modulates the conformational properties of the final peptide.[1][3] |
| Side-Chain Protection | Trityl (Trt) | A bulky, acid-labile group that protects the side-chain amide of asparagine from undesirable side reactions, such as dehydration to a nitrile during activation, and improves solubility.[8] |
Molecular Structure:
Caption: Structure of this compound.
Synthesis of this compound
While commercially available, an in-house synthesis of this compound can be achieved through a multi-step process. The Biron-Kessler method, which utilizes a solid support as a temporary protecting group for the carboxylic acid, is a common approach.[2]
Workflow for Solid-Phase Synthesis:
Caption: Solid-Phase Synthesis Workflow.
Detailed Protocol for Synthesis:
Materials: 2-Chlorotrityl chloride (2-CTC) resin, Fmoc-Asn(Trt)-OH, Dichloromethane (DCM), N,N-Diisopropylethylamine (DIEA), Piperidine, N,N-Dimethylformamide (DMF), 2-Nitrobenzenesulfonyl chloride (o-NBS-Cl), Collidine, Methyl iodide (MeI) or Dimethyl sulfate ((Me)2SO4), 1,8-Diazabicycloundec-7-ene (DBU), Diphenylguanidine (DPG), 2-Mercaptoethanol, Fmoc-O-succinimide (Fmoc-OSu), Hexafluoroisopropanol (HFIP).
Step 1: Resin Loading
-
Swell 2-CTC resin in DCM in a reaction vessel.
-
Dissolve Fmoc-Asn(Trt)-OH (3 eq.) in DCM.
-
Add the amino acid solution to the resin, followed by DIEA (9 eq.).
-
Agitate the mixture for 2 hours at room temperature.
-
Wash the resin thoroughly with DCM and DMF.
Step 2: Fmoc Deprotection
-
Treat the resin with 20% piperidine in DMF for 5 minutes, then repeat for 10 minutes.
-
Wash the resin with DMF and DCM.
Step 3: N-Nosylation
-
Swell the resin in DMF.
-
Add a solution of o-NBS-Cl (5 eq.) and collidine (5 eq.) in DMF.
-
Agitate for 2 hours.
-
Wash with DMF and DCM.
Step 4: N-Methylation
-
Swell the resin in DMF.
-
Add a solution of MTBD (1,3,4,6,7,8-Hexahydro-1-methyl-2H-pyrimido[1,2-a]pyrimidine) (0.5 eq.) and methyl iodide (10 eq.) in DMF.
-
Agitate overnight.
-
Wash with DMF and DCM.
Step 5: Denosylation
-
Swell the resin in DMF.
-
Treat with a solution of DPG (5 eq.), DBU (2.5 eq.), and 2-mercaptoethanol (10 eq.) in DMF.
-
Agitate for 30 minutes.
-
Wash with DMF and DCM.
Step 6: N-Fmoc Protection
-
Swell the resin in DMF.
-
Add a solution of Fmoc-OSu (3 eq.) in DMF.
-
Agitate for 2 hours.
-
Wash with DMF and DCM.
Step 7: Cleavage from Resin
-
Treat the resin with a solution of 20% HFIP in DCM.
-
Collect the filtrate and evaporate the solvent to yield the final product.
Application in Solid-Phase Peptide Synthesis
The primary application of this compound is as a building block in SPPS to introduce N-methylated asparagine residues.[9]
Workflow for Incorporation into a Peptide Chain:
Caption: SPPS Incorporation Workflow.
Detailed Protocol for Coupling:
Materials: Peptide-resin with a free N-terminal amine, this compound, Coupling reagents (e.g., HBTU, HATU), Base (e.g., DIEA, Collidine), DMF, DCM.
Step 1: Activation and Coupling
-
Dissolve this compound (3-5 eq.) and a coupling reagent such as HBTU (3-5 eq.) in DMF.
-
Add a base like DIEA (6-10 eq.) to the solution and allow to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the swelled peptide-resin.
-
Agitate for 1-4 hours. The sterically hindered nature of N-methylated amino acids may require longer coupling times or double coupling.
Step 2: Monitoring and Capping
-
Perform a Kaiser test to check for complete coupling (the test should be negative).
-
If the coupling is incomplete, repeat the coupling step.
-
Optionally, cap any unreacted N-terminal amines with acetic anhydride and DIEA in DMF.
Step 3: Fmoc Deprotection
-
Wash the resin thoroughly.
-
Treat with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 10-15 minutes to ensure complete removal of the Fmoc group.
The peptide chain is now elongated with an N-methylated asparagine residue, and the synthesis can proceed to the next amino acid.
Mechanistic Impact on Peptide Properties
The incorporation of an N-methylated asparagine residue can have profound effects on the resulting peptide's biological and pharmacological properties.
| Property | Mechanism of Action |
| Increased Proteolytic Stability | The N-methyl group provides steric hindrance at the amide bond, preventing recognition and cleavage by proteases.[1] |
| Enhanced Membrane Permeability | N-methylation can disrupt intramolecular hydrogen bonding, leading to a more lipophilic character and facilitating passive diffusion across cell membranes.[1] |
| Improved Oral Bioavailability | A combination of increased enzymatic stability and enhanced intestinal permeability contributes to better oral bioavailability.[1] |
| Conformational Rigidity | The steric bulk of the methyl group restricts the rotation around the Cα-N bond, leading to a more defined and rigid peptide conformation. This can enhance binding affinity to the target receptor. |
| Modulation of Receptor Activity | By altering the peptide's conformation, N-methylation can convert a receptor agonist into an antagonist or vice versa, and can fine-tune binding selectivity.[1] |
Conclusion
This compound is more than just a protected amino acid; it is a strategic tool for rational peptide drug design. Its use allows for the precise engineering of peptides with enhanced stability, bioavailability, and tailored biological activity. As the demand for more effective and patient-friendly peptide therapeutics grows, the importance of specialized building blocks like this compound will continue to increase, paving the way for novel treatments for a wide range of diseases.
References
- 1. peptide.com [peptide.com]
- 2. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 7. Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | 941296-80-6 | FF72659 | Biosynth [biosynth.com]
Fmoc-N-Me-Asn(Trt)-OH CAS number 941296-80-6
An In-Depth Technical Guide to Fmoc-N-Me-Asn(Trt)-OH (CAS 941296-80-6) for Advanced Peptide Synthesis
Abstract
This guide provides a comprehensive technical overview of N-α-Fmoc-N-α-methyl-N-β-trityl-L-asparagine, hereafter referred to as this compound. Tailored for researchers, chemists, and professionals in drug development, this document moves beyond a simple datasheet to offer field-proven insights into the strategic application of this specialized amino acid derivative. We will explore the profound impact of N-methylation on peptide pharmacology, dissect the unique synthetic challenges posed by this modification, and present robust, validated protocols for its successful incorporation into complex peptide sequences using Solid-Phase Peptide Synthesis (SPPS). The core focus is on explaining the causality behind experimental choices, from coupling reagent selection to final deprotection strategies, ensuring a self-validating system for achieving high-purity N-methylated peptides.
The Strategic Imperative for N-Methylation in Peptide Therapeutics
The modification of peptide backbones is a cornerstone of modern medicinal chemistry, aimed at overcoming the inherent pharmacokinetic liabilities of natural peptides, such as poor metabolic stability and low cell permeability. N-methylation, the substitution of an amide proton with a methyl group, is one of the simplest yet most powerful modifications to achieve these goals.[1][2]
Key Advantages of N-Methylation:
-
Enhanced Proteolytic Resistance: The N-methyl group acts as a steric shield, sterically hindering the approach of proteolytic enzymes that would otherwise cleave the peptide bond. This dramatically increases the peptide's in-vivo half-life.[3][4]
-
Improved Membrane Permeability: By replacing a hydrogen bond donor (the amide N-H), N-methylation reduces the peptide's overall hydrogen bonding capacity. This increases lipophilicity, which can significantly enhance passive diffusion across biological membranes.[1][3]
-
Conformational Constraint: The steric bulk of the methyl group restricts the conformational freedom of the peptide backbone, locking it into specific secondary structures (e.g., turns or helices).[3][4] This can lead to higher receptor affinity and selectivity.
Despite these benefits, the incorporation of N-methylated amino acids presents a significant synthetic hurdle. The secondary amine of an N-methylated residue is a weaker nucleophile and is more sterically hindered than a primary amine, making peptide bond formation exceptionally challenging.[3][5] This necessitates specialized reagents and protocols to avoid common failures like low yields and deletion sequences.[3][6] this compound is the purpose-built solution for introducing a methylated asparagine residue while safeguarding its reactive side chain.
Physicochemical Profile and Quality Control
Ensuring the quality of this critical building block is the first step toward a successful synthesis. The following table summarizes its key properties.
| Property | Value | Reference |
| CAS Number | 941296-80-6 | [7][8] |
| Chemical Formula | C₃₉H₃₄N₂O₅ | [7][8] |
| Molecular Weight | 610.70 g/mol | [7][8] |
| Appearance | White to off-white powder or crystals | [8] |
| Melting Point | 231-235 °C | [8][9] |
| Purity (HPLC) | Typically ≥97% | [8] |
| Optical Rotation | [α]22/D -26.0° (c=0.5% in CH₂Cl₂) | [8] |
| Storage | 2-8°C, keep container tightly closed | [8] |
Senior Scientist's Note on Quality Control: Before use, it is imperative to verify the Certificate of Analysis (CoA). Pay close attention to HPLC purity; the presence of related impurities can complicate purification. The presence of free amino acid or residual acetic acid from the manufacturing process can cause chain termination and must be below 0.02%.[10] Structural confirmation via ¹H-NMR and mass spectrometry is also recommended for new batches to ensure identity and rule out degradation.[11][12]
Mastering the Synthesis: A Self-Validating SPPS Workflow
The successful incorporation of this compound hinges on overcoming two primary challenges: the sterically hindered coupling to the N-methyl amine and the complete removal of the bulky Trityl side-chain protecting group.
The Causality of Difficult Couplings
The core problem is twofold: the N-methyl group adds steric bulk, and its electron-donating nature reduces the nucleophilicity of the secondary amine. This combination makes the approach of an activated carboxyl group significantly more difficult compared to a standard primary amine.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. N-methylation of peptides and proteins: an important element for modulating biological functions [pubmed.ncbi.nlm.nih.gov]
- 3. lifetein.com [lifetein.com]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. N-methylation in amino acids and peptides: Scope and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | 941296-80-6 | FF72659 | Biosynth [biosynth.com]
- 8. This compound 97 HPLC 941296-80-6 [sigmaaldrich.com]
- 9. 941296-80-6 this compound AKSci 0370AP [aksci.com]
- 10. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
- 12. scienceopen.com [scienceopen.com]
Biochemical properties of N-methylated asparagine derivatives
An In-Depth Technical Guide to the Biochemical Properties of N-Methylated Asparagine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Subtle Power of a Methyl Group
In the realm of peptide and protein chemistry, the strategic modification of amino acid residues is a cornerstone of modern therapeutic design. Among these modifications, N-methylation—the addition of a methyl group to a backbone amide nitrogen—stands out as a subtle yet powerful tool.[1][2][3] This guide focuses on the biochemical properties of N-methylated asparagine derivatives, providing an in-depth exploration of their synthesis, conformational effects, and profound impact on the stability and bioavailability of peptides. For drug development professionals and researchers, understanding the nuances of N-methylated asparagine is critical for harnessing its potential to create next-generation therapeutics with enhanced pharmacological profiles.[1][4][5]
N-methylation offers a solution to some of the most significant challenges in peptide-based drug development, namely poor metabolic stability and low bioavailability.[2][5] By strategically introducing a methyl group to the asparagine backbone, it is possible to dramatically alter the physicochemical properties of a peptide, leading to improved resistance to enzymatic degradation, enhanced cell permeability, and greater control over the peptide's three-dimensional structure.[1][2][6] This guide will provide a comprehensive overview of the core principles and practical applications of N-methylated asparagine derivatives, supported by detailed experimental protocols and data.
The Foundational Chemistry: Synthesis of N-Methylated Asparagine
The synthesis of N-methylated amino acids, including asparagine, can be challenging due to the need for specific protecting groups and reaction conditions.[7] A common and effective strategy involves the use of 5-oxazolidinone intermediates.[8][7] This method allows for the efficient N-methylation of the amino acid while protecting the side chain.
Below is a generalized workflow for the synthesis of N-methylated asparagine, often adapted for solid-phase peptide synthesis (SPPS).
Experimental Protocol: A Generalized Approach to Solid-Phase Synthesis of a Peptide Containing N-Methyl Asparagine
This protocol outlines the key steps for incorporating an N-methylated asparagine residue into a peptide sequence using Fmoc-based solid-phase synthesis.
-
Resin Preparation:
-
Start with a suitable solid support resin (e.g., Rink Amide resin for a C-terminal amide).
-
Swell the resin in an appropriate solvent, such as dichloromethane (DCM) or dimethylformamide (DMF).
-
-
Fmoc-N-Me-Asn(Trt)-OH Coupling:
-
Dissolve the protected N-methylated asparagine building block (this compound) and a coupling agent (e.g., HATU) in DMF.
-
Add an activator base, such as diisopropylethylamine (DIPEA), to the solution.
-
Add the activated amino acid solution to the resin and agitate to facilitate the coupling reaction.
-
Monitor the reaction for completion using a qualitative test (e.g., Kaiser test).
-
-
Fmoc Deprotection:
-
Wash the resin to remove excess reagents.
-
Treat the resin with a solution of 20% piperidine in DMF to remove the Fmoc protecting group from the N-terminus of the newly added amino acid.
-
-
Chain Elongation:
-
Repeat the coupling and deprotection steps for each subsequent amino acid in the peptide sequence.
-
-
Cleavage and Deprotection:
-
Once the peptide synthesis is complete, wash the resin thoroughly.
-
Treat the resin with a cleavage cocktail (e.g., a mixture of trifluoroacetic acid (TFA), water, and scavengers) to cleave the peptide from the resin and remove the side-chain protecting groups.
-
-
Purification and Analysis:
-
Precipitate the crude peptide in cold ether.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final product using mass spectrometry and analytical HPLC.[9]
-
Caption: A generalized workflow for solid-phase synthesis of peptides containing N-methylated asparagine.
Biochemical Impact of N-Methylation on Asparagine-Containing Peptides
The introduction of a methyl group to the backbone amide nitrogen of an asparagine residue has a cascading effect on the peptide's biochemical and biophysical properties.
Conformational Control and Structural Rigidity
N-methylation imposes significant steric constraints on the peptide backbone, which can restrict the rotation around the Cα-N bond.[2] This reduction in conformational flexibility can "lock" a peptide into a bioactive conformation, potentially leading to enhanced receptor affinity and selectivity.[2] The N-methyl group can also favor a cis amide bond conformation, which is typically energetically unfavorable in unmodified peptides.[2] This can be crucial for mimicking protein turns or achieving an optimal orientation for receptor binding.
Enhanced Proteolytic Stability
One of the most significant advantages of N-methylation is the remarkable increase in resistance to enzymatic degradation.[2][6] Proteases often recognize and bind to the peptide backbone via hydrogen bonding.[2] By replacing the amide proton with a methyl group, N-methylation disrupts this key recognition interaction, effectively "shielding" the adjacent peptide bond from proteolytic cleavage.[2] This can dramatically extend the in-vivo half-life of peptide therapeutics.
A notable application of this principle is in preventing the deamidation of asparagine. The NGR (asparagine-glycine-arginine) motif, a widely used tumor-homing sequence, is prone to deamidation, which can alter its receptor-binding properties.[10][11] N-methylation of the adjacent glycine residue has been shown to completely prevent this deamidation, thereby stabilizing the peptide and maintaining its intended biological activity.[10][11][12]
Improved Membrane Permeability and Bioavailability
N-methylation can significantly enhance a peptide's ability to cross cellular membranes, a critical factor for oral bioavailability and targeting intracellular components.[2][13] This is achieved through two primary mechanisms:
-
Increased Lipophilicity: The addition of a methyl group increases the peptide's lipophilicity, which favors its partitioning into and diffusion across the lipid bilayer of cell membranes.[2][6]
-
Reduced Desolvation Penalty: By removing an amide proton, N-methylation reduces the peptide's capacity for hydrogen bonding with water molecules.[2] This lowers the energetic penalty required to move the peptide from an aqueous environment into the hydrophobic interior of a membrane.
| Property | Effect of N-Methylation | Biochemical Rationale | Reference |
| Proteolytic Stability | Increased | Disruption of hydrogen bonding with proteases. | [2][6] |
| Membrane Permeability | Increased | Increased lipophilicity and reduced desolvation penalty. | [2][13] |
| Conformational Flexibility | Decreased | Steric hindrance restricts bond rotation. | [2] |
| Bioavailability | Increased | Combination of enhanced stability and permeability. | [1][5] |
| Asparagine Deamidation | Prevented | Steric hindrance and altered electronics around the amide bond. | [10][12] |
Role in Drug Discovery and Development
The collective biochemical advantages of N-methylation make it a highly attractive strategy in medicinal chemistry and drug development.[1][3][4] By fine-tuning the properties of peptide-based drug candidates, researchers can overcome many of the inherent limitations of these molecules. The ability to enhance stability, improve bioavailability, and control conformation allows for the rational design of more potent and effective therapeutics.[1][2][5]
Caption: The multifaceted impact of N-methylation on key properties for peptide drug development.
Analytical and Characterization Methodologies
The unique properties of N-methylated peptides necessitate specific analytical techniques for their characterization.
High-Performance Liquid Chromatography (HPLC)
HPLC is a fundamental tool for the purification and analysis of N-methylated peptides.[] Reverse-phase HPLC is commonly used to separate the modified peptide from impurities based on hydrophobicity. The increased lipophilicity of N-methylated peptides often results in longer retention times compared to their unmodified counterparts.
Mass Spectrometry (MS)
Mass spectrometry is essential for confirming the molecular weight and sequence of N-methylated peptides.[9] High-resolution mass spectrometry can verify the successful incorporation of the methyl group. Tandem mass spectrometry (MS/MS) is used to fragment the peptide and confirm the location of the N-methylated asparagine residue within the sequence.[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the three-dimensional structure and dynamics of N-methylated peptides in solution.[9] The N-methyl group gives a characteristic singlet in the 1H NMR spectrum, typically between 2.5 and 3.5 ppm.[9] Two-dimensional NMR techniques, such as TOCSY and NOESY, can be used to assign all proton resonances and determine the peptide's conformation, including the cis/trans isomerization of the N-methylated amide bond.
Conclusion and Future Perspectives
N-methylated asparagine derivatives represent a powerful and versatile tool in the arsenal of the modern peptide chemist and drug developer. The strategic incorporation of a single methyl group can lead to profound improvements in proteolytic stability, membrane permeability, and conformational control. These enhancements directly address many of the historical limitations of peptide-based therapeutics, paving the way for the development of more effective and bioavailable drugs. As our understanding of the subtle interplay between structure and function in these modified peptides continues to grow, so too will the opportunities for their application in treating a wide range of diseases. The continued development of efficient synthetic methods and sophisticated analytical techniques will further accelerate the translation of these promising molecules from the laboratory to the clinic.
References
- 1. Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. N-methylation of peptides: a new perspective in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benthamdirect.com [benthamdirect.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A novel synthesis of N-methyl asparagine, arginine, histidine, and tryptophan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Glycine N-methylation in NGR-Tagged Nanocarriers Prevents Isoaspartate formation and Integrin Binding without Impairing CD13 Recognition and Tumor Homing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to Fmoc-N-Me-Asn(Trt)-OH: Properties, Synthesis, and Application
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of N-Methylated Amino Acids in Peptide Therapeutics
In the landscape of modern drug discovery, peptides represent a rapidly expanding class of therapeutics. Their high specificity and potency are often offset by challenges such as poor metabolic stability and low cell permeability. The strategic incorporation of N-methylated amino acids into peptide sequences has emerged as a powerful tool to overcome these limitations. N-methylation, the substitution of the amide proton with a methyl group, can profoundly influence the conformational properties of a peptide, enhance its resistance to enzymatic degradation, and improve its pharmacokinetic profile.[1][2][3][4] This guide focuses on a key building block in this field: Fmoc-N-Me-Asn(Trt)-OH, providing a comprehensive overview of its properties, synthesis, and application in solid-phase peptide synthesis (SPPS).
Core Molecular Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application.
| Property | Value | Source |
| Chemical Formula | C₃₉H₃₄N₂O₅ | [5] |
| Molecular Weight | 610.7 g/mol | [5] |
| CAS Number | 941296-80-6 | [5] |
| Appearance | White to off-white powder | Generic |
| Solubility | Soluble in DMF, NMP, and DCM | [6][7] |
The presence of the bulky trityl (Trt) and fluorenylmethyloxycarbonyl (Fmoc) protecting groups contributes to the compound's solubility in organic solvents commonly used in SPPS, a crucial factor for efficient coupling reactions.[6][7]
The Strategic Advantage of Trityl Protection for Asparagine
The side chain of asparagine presents a unique challenge during peptide synthesis. Under standard activation conditions, particularly with carbodiimide reagents, the amide side chain can undergo dehydration to form a nitrile, an irreversible side reaction that compromises the integrity of the final peptide.[7] The use of the trityl (Trt) protecting group on the side-chain amide of asparagine effectively mitigates this issue.[7]
Furthermore, the Trt group significantly enhances the solubility of the Fmoc-Asn derivative. Unprotected Fmoc-Asn-OH is notoriously difficult to dissolve in standard SPPS solvents like DMF, which can lead to incomplete coupling and lower yields. The bulky, hydrophobic Trt group disrupts intermolecular hydrogen bonding, rendering Fmoc-Asn(Trt)-OH and its N-methylated counterpart readily soluble.[6][7]
Synthesis of this compound
While commercially available, understanding the synthetic routes to Fmoc-N-methylated amino acids provides valuable insight into potential impurities and quality control considerations. A common and effective method for the N-methylation of amino acids is the Biron-Kessler method, which can be adapted for solid-phase synthesis.[8] This method involves the protection of the α-amino group with a 2-nitrobenzenesulfonyl (o-NBS) group, which acidifies the remaining NH proton, facilitating its methylation.[8]
A general, efficient synthesis of Fmoc-N-methyl-α-amino acids can also be achieved via the reductive opening of an intermediate 5-oxazolidinone, catalyzed by a Lewis acid.[9] This approach offers high yields and a more environmentally friendly process compared to methods relying on large excesses of reagents.[9]
Application in Solid-Phase Peptide Synthesis (SPPS)
The incorporation of this compound into a growing peptide chain on a solid support follows the general principles of Fmoc-based SPPS. However, the steric hindrance of the N-methyl group necessitates optimized coupling conditions.
Experimental Protocol: Coupling of this compound
-
Resin Preparation: Swell the resin (e.g., Rink Amide, Wang) in DMF for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, followed by a second treatment for 10 minutes to ensure complete removal of the Fmoc group from the N-terminal amino acid of the resin-bound peptide.
-
Washing: Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine.
-
Coupling Cocktail Preparation: In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading) in DMF. Add a suitable coupling agent such as HATU (3-5 equivalents) and a base like DIPEA (6-10 equivalents). Pre-activation for a few minutes is often beneficial, but should be minimized to avoid potential side reactions.
-
Coupling Reaction: Add the activated this compound solution to the resin. Allow the reaction to proceed for 2-4 hours at room temperature. The increased steric hindrance of the N-methylated amino acid often requires longer coupling times compared to its non-methylated counterpart.
-
Monitoring the Coupling: Perform a Kaiser test or other qualitative colorimetric test to confirm the completion of the coupling reaction. A negative test (yellow beads) indicates a complete reaction.
-
Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.
Causality Behind Experimental Choices:
-
Excess Reagents: The use of a 3-5 fold excess of the amino acid and coupling reagents drives the reaction to completion, overcoming the kinetic barrier imposed by the sterically hindered N-methylated amino acid.
-
HATU as a Coupling Agent: HATU is a highly effective coupling reagent, particularly for sterically hindered amino acids, due to the formation of a highly reactive HOBt-ester intermediate.
-
Extended Coupling Time: The nucleophilicity of the secondary amine on the N-terminal of the growing peptide is reduced compared to a primary amine, and the incoming N-methylated amino acid is sterically bulky. Both factors contribute to a slower reaction rate, necessitating a longer coupling time.
Diagram: Coupling Workflow
References
- 1. N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-methylation in amino acids and peptides: Scope and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. peptide.com [peptide.com]
- 5. This compound - Creative Peptides [creative-peptides.com]
- 6. nbinno.com [nbinno.com]
- 7. nbinno.com [nbinno.com]
- 8. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Fmoc-N-Me-Asn(Trt)-OH: A Core Intermediate for Advanced Pharmaceutical Peptides
Authored For: Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic modification of peptide backbones represents a frontier in drug development, aiming to overcome the inherent pharmacokinetic limitations of native peptides. N-methylation is a premier strategy in this arena, enhancing metabolic stability and cell permeability.[1][2] This guide provides an in-depth technical analysis of Nα-Fmoc-Nα-methyl-Nγ-trityl-L-asparagine, commercially known as Fmoc-N-Me-Asn(Trt)-OH. We will dissect the molecular architecture of this critical building block, rationalize the function of its constituent protecting groups, and provide field-proven protocols for its successful incorporation into complex peptide sequences via Solid-Phase Peptide Synthesis (SPPS). This document serves as a practical manual for scientists seeking to leverage N-methylated asparagine to engineer next-generation therapeutic peptides.
The Strategic Imperative for N-Methylated Peptides
Peptide-based therapeutics offer unparalleled specificity and potency. However, their translation to clinical success is often hampered by rapid proteolytic degradation and poor membrane permeability. N-methylation, the substitution of an amide proton with a methyl group on the peptide backbone, directly confronts these challenges.[1] This seemingly minor modification imparts profound pharmacological advantages:
-
Enhanced Proteolytic Resistance: The N-methyl group sterically shields the adjacent peptide bond from enzymatic cleavage by proteases, significantly extending the in vivo half-life of the drug candidate.
-
Improved Pharmacokinetics: N-methylation can reduce the number of hydrogen bond donors, which, along with increased lipophilicity, can improve a peptide's ability to cross cellular membranes and enhance oral bioavailability.[2]
-
Conformational Control: The introduction of an N-methyl group restricts the conformational freedom of the peptide backbone, locking it into a specific bioactive conformation. This can lead to increased receptor affinity and selectivity.[2]
This compound is a purpose-engineered building block that allows for the precise introduction of an N-methylated asparagine residue, a common motif in bioactive peptides, into a synthetic sequence.
Molecular Profile and Physicochemical Properties
A comprehensive understanding of the reagent's properties is the foundation of its effective use. This compound is a multi-functionalized amino acid derivative designed for seamless integration into the Fmoc/tBu orthogonal synthesis scheme.
Caption: Chemical structure of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 941296-80-6 | [3][4] |
| Molecular Formula | C₃₉H₃₄N₂O₅ | [3][4][5] |
| Molecular Weight | 610.70 g/mol | [5] |
| IUPAC Name | N²-(((9H-fluoren-9-yl)methoxy)carbonyl)-N²-methyl-N⁴-trityl-L-asparagine | [4] |
| Appearance | White to off-white powder or crystals | [6] |
| Purity (HPLC) | Typically ≥97% | [6] |
| Storage | 2-8°C or colder for long-term stability |[6][7] |
The Scientific Rationale: A Tale of Three Moieties
The efficacy of this compound stems from the specific, synergistic functions of its three key components: the Fmoc group, the N-methyl group, and the Trityl group.
The Fmoc Group: The Gateway to Orthogonal Synthesis
The 9-fluorenylmethyloxycarbonyl (Fmoc) group serves as the temporary protector of the α-amino group. Its selection is fundamental to the most widely used modern SPPS strategy.
-
Causality: The Fmoc group is labile to secondary amines, most commonly a 20% solution of piperidine in DMF.[8] This deprotection condition is orthogonal to the acid-labile side-chain protecting groups (like tBu, Boc, and Trt) and the acid-cleavable resin linkers. This orthogonality ensures that side-chain protecting groups remain intact during the iterative cycle of Nα-deprotection and coupling, preventing unwanted side reactions and preserving the integrity of the growing peptide.[9]
The Trityl (Trt) Group: Mastering the Challenges of Asparagine
The asparagine side chain is notoriously problematic in peptide synthesis. The triphenylmethyl (Trityl, Trt) group is the industry-standard solution to these challenges.
-
The Problem: During the carboxyl group activation step required for peptide bond formation, the unprotected side-chain amide of asparagine can undergo an intramolecular cyclization, followed by dehydration, to form a nitrile (-18 Da mass loss).[10][11] This is particularly prevalent when using carbodiimide activators like DCC or DIC.[12] Furthermore, the sequence can be prone to aspartimide formation under both acidic and basic conditions, leading to hard-to-separate impurities.[9][10]
-
The Trityl Solution:
-
Steric Shielding: The bulky trityl group provides a robust steric shield for the side-chain amide, physically preventing the intramolecular attack that initiates dehydration and other side reactions.[10]
-
Solubility Enhancement: Unprotected Fmoc-Asn-OH has very poor solubility in common SPPS solvents like DMF.[13] The large, hydrophobic Trt group dramatically increases the solubility of the derivative, ensuring homogeneous reaction conditions and efficient coupling.[10][12]
-
-
Deprotection: The Trt group is highly acid-labile and is efficiently removed during the final cleavage step with strong acids like Trifluoroacetic Acid (TFA), concurrently with other side-chain protecting groups and cleavage from the resin.[10][13]
The N-Methyl Group: A Double-Edged Sword of Innovation
While providing significant therapeutic benefits, the N-methyl group introduces a specific synthetic challenge that must be proactively managed.
-
The Challenge: The N-methylated amine is a secondary amine, which is both less nucleophilic and more sterically hindered than the primary amine of a standard amino acid. This dramatically slows the kinetics of the subsequent coupling reaction. Standard coupling conditions are often insufficient to drive the reaction to completion, resulting in deletion sequences and low yields.
-
The Strategic Response: To overcome this kinetic barrier, more potent coupling reagents and optimized conditions are required. This is a non-negotiable aspect of working with N-methylated residues.
Field Protocol: Incorporation of this compound in SPPS
This section details a validated, step-by-step workflow for the successful coupling of this compound.
Caption: SPPS workflow for incorporating N-methylated amino acids.
Methodology:
-
Resin Preparation: Begin with the peptide-resin swollen in Dimethylformamide (DMF). The N-terminal Fmoc group of the preceding residue must be removed.
-
Nα-Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v). Perform two treatments: one for 3 minutes and a second for 10-15 minutes.
-
Washing: Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine.
-
Activation & Coupling Solution: In a separate vessel, prepare the activation mixture. For a 0.1 mmol scale synthesis, use the following ratios:
-
This compound: 5 equivalents (0.5 mmol, 305 mg)
-
HATU: 4.9 equivalents (0.49 mmol, 186 mg)
-
DIEA: 10 equivalents (1.0 mmol, 174 µL)
-
Dissolve in a minimal volume of DMF (approx. 2 mL). Allow to pre-activate for 2-5 minutes.
-
Causality: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly potent uronium salt-based coupling reagent essential for acylating sterically hindered secondary amines.[11] The excess of the non-nucleophilic base, DIEA, is crucial for both activating the carboxylate and maintaining a basic pH for the reaction.
-
-
Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin. Allow the reaction to proceed for 2-4 hours at room temperature. Agitation (shaking or nitrogen bubbling) is critical.
-
Monitoring: After the coupling time, take a small sample of resin beads, wash them thoroughly, and perform a Chloranil test (or other appropriate test for secondary amines) to check for completion. The standard Kaiser test will yield a false negative as it only detects primary amines.
-
Recouple (If Necessary): If the monitoring test indicates incomplete coupling, drain the reaction vessel and add a fresh solution of activated this compound for another 2-4 hours.
-
Washing: Once coupling is complete, thoroughly wash the resin with DMF (5-7 times) to remove excess reagents. The peptide is now ready for the next cycle.
-
Final Cleavage: After the full sequence is assembled, the peptide is cleaved from the resin and all side-chain protecting groups (including Trt) are removed using a reagent cocktail such as TFA/Triisopropylsilane/Water (95:2.5:2.5) for 2-3 hours.
Table 2: Comparison of Coupling Reagents for N-Methylated Residues
| Reagent | Type | Relative Potency | Comments |
|---|---|---|---|
| HATU/DIEA | Uronium Salt | ++++ | Recommended. Highly effective for sterically hindered couplings. Low racemization risk. |
| PyBOP/DIEA | Phosphonium Salt | +++ | Very effective, but produces carcinogenic HMPA as a byproduct. |
| HBTU/DIEA | Uronium Salt | +++ | A common and effective choice, slightly less potent than HATU for difficult couplings.[8] |
| DIC/HOBt | Carbodiimide | + | Generally not recommended for N-methylated residues due to low efficiency and higher risk of side reactions.[11] |
Analytical Characterization and Troubleshooting
Rigorous analytical control is paramount for validating the synthesis of complex peptides.
Analytical Methods
-
Reverse-Phase HPLC (RP-HPLC): This is the primary tool for assessing the purity of the crude and purified peptide. A C18 column with a water/acetonitrile gradient containing 0.1% TFA is standard. The incorporation of an N-methylated residue will typically increase the hydrophobicity and retention time of the peptide compared to its non-methylated analogue.[6][14]
-
Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is used to confirm that the final product has the correct molecular weight, verifying the successful incorporation of the N-Me-Asn residue and the removal of all protecting groups.
Troubleshooting Guide
Table 3: Common Problems and Validated Solutions
| Problem ID | Issue | Probable Cause(s) | Recommended Solution(s) |
|---|---|---|---|
| NMA-01 | Low yield; presence of a deletion sequence (-339.4 Da) | Incomplete coupling of the this compound residue due to steric hindrance. | 1. Confirm Reagent Potency: Use a high-potency activator like HATU. 2. Optimize Conditions: Increase coupling time to 4 hours or perform a double coupling. 3. Elevate Temperature: Consider microwave-assisted SPPS to accelerate reaction kinetics.[15] |
| NMA-02 | Impurity at -18 Da from target mass in crude product | Dehydration of the asparagine side chain to a nitrile. | This is rare when using Trt protection. 1. Verify Starting Material: Ensure the this compound is of high purity and the Trt group is intact. 2. Avoid Premature Deprotection: Ensure no strong acid is inadvertently introduced during synthesis cycles.[11] |
| NMA-03 | Poor peak shape and difficult purification | On-resin aggregation of the growing peptide chain, often exacerbated by hydrophobic residues and protecting groups. | 1. Solvent Disruption: Incorporate small amounts of "magic mixture" (DMF/DCM containing 1% Triton X-100) during difficult couplings. 2. Resin Choice: Use a low-loading resin or a PEG-based resin (e.g., ChemMatrix®) to improve solvation.[16] |
Conclusion
This compound is more than a mere reagent; it is an enabling technology for the medicinal chemist. It provides a reliable and robust solution for introducing N-methylated asparagine, a modification that can profoundly enhance the therapeutic potential of peptide drug candidates. By understanding the causal science behind its design—the orthogonal Fmoc strategy, the critical side-chain protection afforded by the Trt group, and the kinetic challenges posed by the N-methyl moiety—researchers can effectively troubleshoot and optimize their synthetic protocols. The successful application of this intermediate is a key step in the rational design of advanced peptides with improved stability, bioavailability, and efficacy, ultimately accelerating the journey from the laboratory to the clinic.
References
- 1. Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-methylation of peptides: a new perspective in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chempep.com [chempep.com]
- 4. This compound 95% | CAS: 941296-80-6 | AChemBlock [achemblock.com]
- 5. biosynth.com [biosynth.com]
- 6. This compound 97 HPLC 941296-80-6 [sigmaaldrich.com]
- 7. This compound | 941296-80-6 [chemicalbook.com]
- 8. chempep.com [chempep.com]
- 9. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nbinno.com [nbinno.com]
- 11. benchchem.com [benchchem.com]
- 12. nbinno.com [nbinno.com]
- 13. peptide.com [peptide.com]
- 14. rsc.org [rsc.org]
- 15. reddit.com [reddit.com]
- 16. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Characterization of Fmoc-N-Me-Asn(Trt)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Fmoc-N-Me-Asn(Trt)-OH in Peptide Chemistry
This compound is a critical building block in modern solid-phase peptide synthesis (SPPS), particularly for the creation of therapeutic peptides and complex protein mimics. Its unique trifecta of protecting groups—the fluorenylmethyloxycarbonyl (Fmoc) group on the α-amine, the N-methylation of the amide backbone, and the trityl (Trt) group on the asparagine side-chain—offers distinct advantages in overcoming common challenges in peptide synthesis.
The N-methylation of the peptide backbone is a key strategy to enhance the metabolic stability and membrane permeability of peptide drugs. The bulky trityl group on the asparagine side-chain amide prevents dehydration and subsequent aspartimide formation, a notorious side reaction during peptide coupling that can compromise the purity and yield of the final peptide[1]. The base-labile Fmoc group allows for orthogonal deprotection strategies, making it a cornerstone of many SPPS protocols.
A thorough understanding of the spectroscopic signature of this compound is paramount for in-process monitoring, quality control, and final product verification. This guide provides an in-depth analysis of the expected spectroscopic data for this compound, grounded in the fundamental principles of NMR and mass spectrometry, and supported by data from analogous compounds and established experimental protocols.
Molecular Structure and Physicochemical Properties
The structural integrity and purity of this compound are the foundation of its successful application in peptide synthesis.
References
Methodological & Application
Application Notes and Protocols for Solid-Phase Synthesis of Peptides Containing Fmoc-N-Me-Asn(Trt)-OH
Introduction: The Significance and Challenge of N-Methylated Peptides
In the landscape of therapeutic peptide development, N-methylation of the peptide backbone is a cornerstone strategy for optimizing pharmacological properties. This seemingly minor modification—the substitution of an amide proton with a methyl group—profoundly impacts a peptide's profile by enhancing its metabolic stability against proteolytic degradation, improving membrane permeability, and fine-tuning its conformational landscape to boost potency and selectivity.[1][2][3][4]
Fmoc-N-Me-Asn(Trt)-OH is a critical building block for introducing N-methylated asparagine into a peptide sequence. However, its successful incorporation via Solid-Phase Peptide Synthesis (SPPS) is a nuanced process fraught with two primary challenges:
-
Steric Hindrance: The N-methyl group creates significant steric bulk, impeding the approach of an activated carboxyl group.[5][6] This makes the formation of the peptide bond substantially more difficult compared to coupling with a primary amine, often leading to incomplete reactions and deletion sequences.[5][7]
-
Aspartimide Formation: Asparagine residues are notoriously susceptible to a base-catalyzed intramolecular cyclization during the Fmoc-deprotection step (using piperidine), forming a succinimide ring known as an aspartimide.[8][9] This side reaction is highly problematic as the aspartimide can subsequently be hydrolyzed into a mixture of the desired α-peptide and an undesired β-peptide, often accompanied by racemization.[9][10]
This guide provides a comprehensive, field-proven protocol for the successful incorporation of this compound. It details optimized coupling strategies to overcome steric hindrance, methods to mitigate aspartimide formation, and robust cleavage and purification procedures tailored for researchers, scientists, and drug development professionals.
I. Materials and Reagents
-
Resin: Rink Amide or other suitable resin for C-terminal amide peptides.
-
Amino Acids: Fmoc-protected amino acids, including this compound.
-
Solvents:
-
N,N-Dimethylformamide (DMF), peptide synthesis grade.
-
Dichloromethane (DCM), peptide synthesis grade.
-
Acetonitrile (ACN), HPLC grade.
-
Anhydrous diethyl ether or methyl t-butyl ether (MTBE), peroxide-free.
-
-
Reagents for Deprotection:
-
Piperidine.
-
Optional: 1-Hydroxybenzotriazole (HOBt) for mitigating aspartimide formation.
-
-
Reagents for Coupling:
-
Coupling Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
-
Base: N,N-Diisopropylethylamine (DIPEA).
-
-
Reagents for Cleavage & Deprotection:
-
Trifluoroacetic acid (TFA).
-
Scavengers: Triisopropylsilane (TIS), 1,2-ethanedithiol (EDT), Phenol, Thioanisole, Water (H₂O).
-
-
Reagents for Monitoring:
-
Bromophenol Blue solution in DMF.
-
II. Experimental Workflow: A Step-by-Step Protocol
The overall workflow for incorporating this compound follows the standard Fmoc-SPPS cycle, but with critical modifications to the coupling and monitoring steps.
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Step 1: Resin Preparation and Swelling
-
Place the desired amount of resin in a reaction vessel.
-
Add DMF to the resin (approx. 10 mL per gram of resin).
-
Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation. This ensures that all reactive sites within the polymer matrix are accessible.[5]
Step 2: Fmoc-Group Deprotection
-
Drain the DMF from the swollen resin.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5-10 minutes.
-
Drain the solution and repeat the piperidine treatment for another 10-15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
Expert Insight on Aspartimide Mitigation: For sequences known to be prone to aspartimide formation (e.g., -Asn-Gly-, -Asn-Ser-), the basicity of the deprotection solution can be tempered.[11] Adding a weak acid like 0.1 M HOBt to the 20% piperidine/DMF solution can significantly suppress this side reaction without compromising Fmoc removal efficiency.[10]
Caption: Mechanism of base-catalyzed aspartimide formation.
Step 3: Coupling of this compound
This is the most critical step. Due to severe steric hindrance, standard coupling reagents are often insufficient.[6][12] Highly potent uronium/aminium or phosphonium salt-based reagents are required to achieve efficient peptide bond formation.[13]
| Coupling Reagent | Class | Relative Reactivity | Key Advantages |
| HATU | Uronium/Aminium | ++++ | Widely successful for N-methyl amino acids; generates a highly reactive HOAt ester in situ.[12][14][15] |
| PyAOP | Phosphonium | ++++ | Especially effective for coupling N-methyl amino acids to other N-methyl residues.[7][16] |
| COMU | Uronium/Aminium | ++++ | High reactivity comparable to HATU, with improved safety profile (non-explosive byproducts).[17] |
| HBTU / HCTU | Uronium/Aminium | ++ | Often ineffective for sterically hindered couplings; may lead to incomplete reactions and deletion sequences.[6][12] |
Recommended Protocol using HATU:
-
Prepare the Activation Solution: In a separate vial, dissolve this compound (4 equivalents relative to resin loading) and HATU (3.9-4 equivalents) in DMF.
-
Add DIPEA (8 equivalents) to the activation solution.
-
Allow the solution to pre-activate for 2-5 minutes at room temperature.[13] The solution may change color.
-
Coupling Reaction: Add the pre-activated amino acid solution to the deprotected resin in the reaction vessel.
-
Agitate the reaction mixture for 1-2 hours at room temperature. For particularly difficult sequences, this time can be extended.
-
After the coupling time, drain the reaction solution.
Caption: HATU-mediated coupling of this compound.
Step 4: Monitoring the Coupling Reaction
Causality: The standard ninhydrin test, which detects primary amines, will not work for the secondary amine of an N-methylated residue. The bromophenol blue (BPB) test is a reliable alternative for monitoring the presence of unreacted free amines.[5][12]
Bromophenol Blue Test Protocol: [12]
-
Remove a small sample of resin beads (10-20 beads) from the reaction vessel.
-
Wash the beads thoroughly with fresh DMF.
-
Add a few drops of the BPB test solution to the beads.
-
Observe the color:
-
Yellow/Orange: Coupling is complete (no free amines). Proceed to the next step.
-
Green/Blue: Coupling is incomplete (free amines are present). The resin remains basic.
-
Troubleshooting Incomplete Coupling: If the BPB test is positive (blue/green), a second coupling (recoupling) is necessary. Drain the reaction vessel, wash with DMF, and repeat the entire coupling protocol (Step 3) with a fresh solution of activated amino acid.[6]
Step 5: Chain Elongation
After a successful coupling (confirmed by a negative BPB test), wash the resin thoroughly with DMF (3-5 times). The cycle of deprotection (Step 2) and coupling (Step 3) can now be repeated for the subsequent amino acids in the peptide sequence.
III. Cleavage, Deprotection, and Purification
Step 1: Final Cleavage from Resin
Once the synthesis is complete, the peptide must be cleaved from the solid support, and all side-chain protecting groups, including the Trt group on Asn, must be removed.
Expert Insight on Asn(Trt) Deprotection: The trityl (Trt) protecting group is removed under strongly acidic conditions with TFA.[18] However, the deprotection of an N-terminal Asn(Trt) residue can be particularly slow or incomplete due to the proximity of the protonated N-terminal amine.[19] Therefore, an extended cleavage time is often required.
| Cleavage Cocktail | Composition (v/v) | Use Case |
| Reagent K | TFA / Phenol / H₂O / Thioanisole / EDT (82.5 : 5 : 5 : 5 : 2.5) | Recommended for peptides containing Asn(Trt) and other sensitive residues like Cys, Trp, Met.[10] |
| Reagent B | TFA / Phenol / H₂O / TIS (88 : 5 : 5 : 2) | An effective, less odorous alternative suitable for Trt group removal when other sensitive residues are not present.[20] |
Cleavage Protocol:
-
Wash the final peptide-resin with DMF, followed by DCM, and dry the resin under a stream of nitrogen.
-
Prepare the chosen cleavage cocktail fresh. Caution: TFA is highly corrosive and must be handled in a fume hood with appropriate personal protective equipment.
-
Add the cleavage cocktail to the dry resin (approx. 10 mL per gram of resin).
-
Agitate the mixture at room temperature. A deep yellow color may develop due to the formation of the stable trityl cation.[21]
-
Reaction Time: Allow the cleavage to proceed for 2-4 hours .[18]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin once more with a small volume of fresh TFA and combine the filtrates.
Step 2: Peptide Precipitation and Isolation
-
Concentrate the TFA filtrate to a small volume using a rotary evaporator or a stream of nitrogen.
-
Add the concentrated peptide solution dropwise into a centrifuge tube containing cold (–20 °C) anhydrous diethyl ether or MTBE (approx. 10-20 times the volume of the concentrate).[21]
-
A white precipitate of the crude peptide should form.
-
Centrifuge the mixture to pellet the peptide. Decant the ether.
-
Wash the peptide pellet with cold ether 2-3 more times to remove residual scavengers and organic byproducts.
-
Dry the crude peptide pellet under vacuum.
Step 3: Purification and Analysis
-
Dissolve the crude peptide in a suitable aqueous buffer (e.g., 0.1% TFA in water/acetonitrile).
-
Purify the peptide using preparative reversed-phase high-performance liquid chromatography (RP-HPLC).[22]
-
Analyze the purified fractions by analytical RP-HPLC and mass spectrometry (e.g., MALDI-TOF or ESI-MS) to confirm the identity and purity of the final N-methylated peptide.[23]
IV. Conclusion
The successful solid-phase synthesis of peptides containing this compound is readily achievable with careful attention to protocol details. The challenges posed by steric hindrance and potential aspartimide formation can be effectively overcome by selecting highly potent coupling reagents like HATU, diligently monitoring reaction completion with the bromophenol blue test, and employing optimized cleavage conditions with extended reaction times. This robust methodology provides a reliable pathway for researchers to access complex N-methylated peptides, paving the way for the development of next-generation therapeutics with enhanced pharmacological profiles.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. researchgate.net [researchgate.net]
- 3. N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. media.iris-biotech.de [media.iris-biotech.de]
- 10. benchchem.com [benchchem.com]
- 11. d-nb.info [d-nb.info]
- 12. peptide.com [peptide.com]
- 13. benchchem.com [benchchem.com]
- 14. chem.uci.edu [chem.uci.edu]
- 15. chempep.com [chempep.com]
- 16. peptide.com [peptide.com]
- 17. bachem.com [bachem.com]
- 18. nbinno.com [nbinno.com]
- 19. scite.ai [scite.ai]
- 20. peptide.com [peptide.com]
- 21. researchgate.net [researchgate.net]
- 22. benchchem.com [benchchem.com]
- 23. Peptide Analysis Techniques Review - Creative Peptides [creative-peptides.com]
Application Note & Protocol Guide: Strategies for a Successful Coupling of Fmoc-N-Me-Asn(Trt)-OH in SPPS
Introduction: Navigating the Challenges of a Sterically Demanding Residue
In the realm of Solid-Phase Peptide Synthesis (SPPS), the incorporation of N-methylated amino acids presents a significant synthetic hurdle due to the inherent steric hindrance imparted by the N-alkyl group. This challenge is further amplified when dealing with Fmoc-N-Me-Asn(Trt)-OH, a derivative that combines the steric bulk of an N-methyl group with the large trityl (Trt) protecting group on the asparagine side-chain. While the Trt group is crucial for preventing side-chain dehydration and subsequent aspartimide formation, its size contributes to a sterically crowded reaction center.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on effective coupling strategies for this compound, ensuring high coupling efficiency and minimizing undesirable side reactions.
The primary obstacle in coupling N-methylated amino acids is the reduced nucleophilicity of the secondary amine on the growing peptide chain, which is sterically shielded by the newly introduced methyl group.[3][4] This steric clash impedes the approach of the activated carboxyl group of the incoming amino acid, often leading to incomplete couplings and the formation of deletion sequences.[3] Consequently, standard coupling protocols that are effective for their non-methylated counterparts frequently prove inadequate.
This guide will delve into the mechanistic underpinnings of these challenges and present field-proven protocols designed to overcome them. We will explore the selection of optimal coupling reagents, the influence of reaction conditions, and the utility of advanced synthesis technologies.
The Dual Nature of the Trityl Group: A Necessary Bulk
The use of a trityl (Trt) protecting group on the side-chain amide of asparagine is a well-established strategy to prevent a notorious side reaction: the formation of aspartimide.[1] This intramolecular cyclization can occur during the basic conditions of Fmoc deprotection, leading to a mixture of α- and β-peptides that are often difficult to separate from the target peptide.[5] The bulky Trt group effectively shields the side-chain amide, sterically hindering the intramolecular attack and preserving the integrity of the peptide backbone.[1]
However, this protective bulk, combined with the N-methyl group, creates a formidable steric challenge during the subsequent coupling step. Therefore, the choice of coupling methodology must be carefully considered to ensure complete acylation of the sterically hindered N-methyl amine.
Diagram: The Steric Hindrance Challenge
Caption: Steric hindrance from the N-methyl and Trityl groups.
Choosing the Right Coupling Reagent: A Comparative Overview
Standard coupling reagents such as HBTU and HCTU can be less effective for demanding couplings involving sterically hindered N-methylated amino acids.[3] More potent reagents are generally required to drive the reaction to completion.[3][4] The choice of coupling reagent is paramount for achieving high yields and purity.
| Coupling Reagent | Activation Principle | Performance with N-methylated Residues | Key Considerations |
| HBTU/TBTU | Forms a moderately reactive OBt active ester.[6] | Can be sluggish and lead to incomplete couplings, especially with consecutive N-methylated residues.[3] | May require extended reaction times or double coupling. |
| HATU | Forms a highly reactive OAt active ester due to the electron-withdrawing nature of the 7-azabenzotriazole moiety.[7][8] | Widely regarded as the reagent of choice for sterically hindered couplings, demonstrating superior reaction rates and efficiency.[4][7][9] | Solutions should be prepared fresh as it can be less stable over time compared to HBTU.[8] |
| COMU | Forms a highly reactive Oxyma-based active ester.[10] | Offers coupling efficiencies comparable to HATU and is a safer alternative to explosive HOBt/HOAt-based reagents.[10] | Excellent solubility and well-suited for microwave-assisted SPPS.[10] |
| PyBOP/PyAOP | Phosphonium salt-based reagents that form reactive esters. | PyAOP, containing a HOAt moiety, is highly efficient for difficult couplings.[11] PyBrOP is even more reactive and suitable for exceptionally challenging couplings.[11] | Can be more expensive than aminium-based reagents. |
For the coupling of this compound, HATU is the recommended starting point due to its well-documented success with sterically demanding residues.[4][12]
Protocol 1: Standard Coupling of this compound using HATU
This protocol outlines a robust method for the manual coupling of this compound.
Materials:
-
Fmoc-deprotected peptide-resin
-
This compound
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Bromophenol blue monitoring solution
Procedure:
-
Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF for at least 30 minutes.
-
Activation of the Amino Acid:
-
In a separate reaction vessel, dissolve this compound (4 equivalents relative to resin substitution) in DMF.
-
Add HATU (3.9 equivalents) to the amino acid solution.
-
Add DIPEA (8 equivalents) to the mixture.
-
Briefly vortex the solution to ensure complete dissolution and pre-activate for 1-2 minutes.
-
-
Coupling Reaction:
-
Drain the DMF from the swollen resin.
-
Immediately add the activated amino acid solution to the resin.
-
Agitate the reaction mixture at room temperature for 2-4 hours. For particularly difficult sequences, the coupling time can be extended overnight.
-
-
Monitoring the Coupling:
-
After the initial coupling time, take a small sample of the resin beads and wash thoroughly with DMF.
-
Perform a bromophenol blue test.[4] A yellow color indicates a complete reaction (free amines are acylated). A blue or green color signifies an incomplete coupling.
-
-
Recoupling (if necessary):
-
If the bromophenol blue test is positive, drain the reaction solution and repeat steps 3 and 4.
-
-
Washing:
-
Once the coupling is complete (negative bromophenol blue test), drain the reaction solution.
-
Wash the resin extensively with DMF (3 x 5 mL) and DCM (3 x 5 mL) to remove any unreacted reagents and byproducts.
-
Diagram: Coupling Workflow
Caption: Workflow for coupling this compound.
Advanced Strategy: Microwave-Assisted Peptide Synthesis (MW-SPPS)
For particularly challenging couplings, microwave-assisted peptide synthesis can be a powerful tool. Microwave irradiation can significantly accelerate both coupling and deprotection steps, often leading to higher purity crude products in a shorter timeframe.[13][14] The rapid heating provided by microwave energy can help overcome the activation energy barrier of sterically hindered couplings.[3]
Key Considerations for MW-SPPS:
-
Temperature Control: Careful control of the reaction temperature is crucial to prevent side reactions, such as racemization or degradation of protecting groups.[3]
-
Optimized Cycles: Microwave synthesizers utilize specific, optimized cycles for coupling and deprotection that differ from room temperature protocols. It is important to consult the instrument's guidelines and established methods.[15][16]
Protocol 2: Microwave-Assisted Coupling of this compound
This protocol provides a general guideline for microwave-assisted coupling. Specific parameters may need to be optimized based on the peptide sequence and the microwave synthesizer used.
Materials:
-
Same as Protocol 1
-
Microwave peptide synthesizer
Procedure:
-
Resin Preparation: Load the Fmoc-deprotected peptide-resin into the microwave reaction vessel.
-
Reagent Delivery: The synthesizer will deliver the solutions of this compound (4 equivalents), HATU (3.9 equivalents), and DIPEA (8 equivalents) in DMF to the reaction vessel.
-
Microwave Irradiation:
-
The coupling reaction is typically performed at a set temperature (e.g., 75°C) for a short duration (e.g., 5-10 minutes).
-
The instrument's software will control the power and duration of microwave irradiation to maintain the target temperature.
-
-
Post-Microwave Hold: A brief hold period at room temperature may follow the microwave irradiation step.
-
Monitoring and Recoupling: Automated synthesizers often incorporate in-line monitoring. If a recoupling is necessary, the cycle can be repeated.
-
Washing: The synthesizer will automatically perform a series of washes with DMF to remove excess reagents.
Troubleshooting and Final Considerations
-
Incomplete Deprotection of Trt Group: While the Trt group is acid-labile, its removal during the final TFA cleavage can sometimes be slow, especially if the Asn(Trt) residue is at the N-terminus of the peptide.[2][17] In such cases, extending the cleavage time may be necessary to ensure complete deprotection.[18]
-
Aspartimide Formation: Although the Trt group significantly suppresses aspartimide formation, it is not always completely eliminated, especially in sequences known to be prone to this side reaction (e.g., -Asp-Gly- or -Asn-Gly-).[19][20] Careful monitoring of the final product by mass spectrometry is always recommended.
-
Solubility: Fmoc-Asn(Trt)-OH exhibits good solubility in common SPPS solvents like DMF and NMP, which is an advantage over its unprotected counterpart.[1][2]
By understanding the inherent challenges and employing the appropriate potent coupling reagents and optimized protocols, the successful incorporation of this compound into peptide sequences can be routinely achieved. The strategies outlined in this guide provide a solid foundation for researchers to tackle the synthesis of complex, N-methylated peptides with confidence.
References
- 1. nbinno.com [nbinno.com]
- 2. peptide.com [peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chempep.com [chempep.com]
- 7. benchchem.com [benchchem.com]
- 8. 肽偶联剂选择指南 [sigmaaldrich.com]
- 9. pnas.org [pnas.org]
- 10. bachem.com [bachem.com]
- 11. peptide.com [peptide.com]
- 12. HATU: The Core Reagent for Peptide & Drug Synthesis [en.highfine.com]
- 13. luxembourg-bio.com [luxembourg-bio.com]
- 14. Microwave-Assisted Solid-Phase Peptide Synthesis Based on the Fmoc Protecting Group Strategy (CEM) | Springer Nature Experiments [experiments.springernature.com]
- 15. Making Ends Meet: Microwave-Accelerated Synthesis of Cyclic and Disulfide Rich Proteins Via In Situ Thioesterification and Native Chemical Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Microwave-Assisted Solid-Phase Synthesis of side-chain to side-chain lactam-bridge cyclic peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Incomplete TFA deprotection of N-terminal trityl-asparagine residue in fmoc solid-phase peptide chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. nbinno.com [nbinno.com]
- 19. benchchem.com [benchchem.com]
- 20. The aspartimide problem persists: Fluorenylmethyloxycarbonyl‐solid‐phase peptide synthesis (Fmoc‐SPPS) chain termination due to formation of N‐terminal piperazine‐2,5‐diones - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: HBTU/HOBt Activation for the Efficient Coupling of Fmoc-N-Me-Asn(Trt)-OH
Abstract
This document provides a comprehensive technical guide for the coupling of the sterically hindered and challenging amino acid derivative, Fmoc-N-Me-Asn(Trt)-OH, in solid-phase peptide synthesis (SPPS). The protocol focuses on the widely adopted and robust HBTU/HOBt activation method. We delve into the underlying chemical mechanisms, provide a detailed, field-proven experimental protocol, and offer insights into overcoming the unique challenges posed by N-methylated and side-chain protected asparagine residues. This guide is intended for researchers, chemists, and professionals in drug development and peptide chemistry who seek to optimize the incorporation of this difficult building block into complex peptide sequences.
Introduction: The Challenge of Hindered Residues
The incorporation of N-methylated amino acids into peptide sequences is a key strategy for enhancing therapeutic properties, including increased enzymatic stability, improved oral bioavailability, and modulated receptor selectivity.[1] However, the steric hindrance introduced by the N-methyl group on the amide nitrogen significantly complicates the coupling reaction during SPPS.[2][3] This challenge is further compounded in this compound by the bulky trityl (Trt) protecting group on the asparagine side chain. The Trt group is essential for preventing dehydration of the side-chain amide during activation, a common side reaction with asparagine.[4]
Conventional coupling methods often result in low yields and incomplete reactions when dealing with such sterically demanding residues.[2][5] The HBTU/HOBt activation method has proven to be a highly effective strategy for these "difficult" couplings, offering rapid activation and high coupling efficiencies while minimizing racemization.[6][7][8]
The Mechanism of HBTU/HOBt Activation
The success of the HBTU/HOBt system lies in its ability to efficiently generate a highly reactive acyl-OBt ester intermediate.[6][9][10] This two-stage process is fundamental to achieving high coupling yields, especially with hindered amino acids.
Pillar of Trustworthiness: A Self-Validating System The protocol's integrity is maintained by checkpoints. A positive Kaiser test post-deprotection confirms the availability of the free amine for coupling. A negative test post-coupling validates the reaction's completion, ensuring the fidelity of the peptide sequence.
The Role of HBTU and Base
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) is an aminium-based coupling reagent.[7] The process begins with the deprotonation of the carboxylic acid of the Fmoc-amino acid by a tertiary base, typically N,N-diisopropylethylamine (DIPEA).[11][12] The resulting carboxylate anion then attacks the HBTU, leading to the formation of a highly reactive intermediate and the release of the HOBt anion.[9][10]
The Crucial Function of HOBt
1-Hydroxybenzotriazole (HOBt) is more than just an additive; it is a critical component for both efficiency and stereochemical integrity. The HOBt anion, generated in the initial activation step, attacks the activated amino acid intermediate. This forms the HOBt active ester, which is the primary species that reacts with the N-terminal amine of the peptide chain.[9][10]
The inclusion of HOBt serves two vital purposes:
-
Suppression of Racemization: HOBt is a highly effective agent for preventing the loss of chiral purity during coupling.[13][14][15][16] It achieves this by rapidly forming the HOBt ester, which minimizes the lifetime of more racemization-prone intermediates like oxazolones.[7][15]
-
Enhanced Reactivity: The HOBt ester is more reactive than the initial HBTU-activated intermediate, facilitating a more efficient aminolysis step, which is the formation of the peptide bond.[6][16]
Visualizing the Activation and Coupling Pathway
The following diagram illustrates the key steps in the HBTU/HOBt mediated coupling of an Fmoc-amino acid.
Caption: HBTU/HOBt activation and coupling workflow.
Detailed Experimental Protocol
This protocol is optimized for the coupling of this compound onto a resin-bound peptide with a free N-terminal amine.
Materials and Reagents
| Reagent/Material | Grade | Notes |
| This compound | Peptide Synthesis Grade | Store desiccated at 2-8°C. |
| HBTU | Peptide Synthesis Grade | Caution: Potential explosive.[10] Handle with care. |
| HOBt (Hydrate) | Peptide Synthesis Grade | Use the hydrated form for safety.[17] |
| DIPEA | Peptide Synthesis Grade | Redistill if necessary. Keep under inert gas. |
| DMF | Peptide Synthesis Grade | Use amine-free, low water content DMF. |
| Piperidine | Peptide Synthesis Grade | For Fmoc deprotection. |
| Rink Amide Resin (or similar) | 100-200 mesh | Pre-loaded or with a free amine. |
Step-by-Step Coupling Procedure
This procedure assumes a starting scale of 0.1 mmol on a solid support.
Step 1: Resin Preparation and Fmoc Deprotection
-
Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.[7] Agitate for 5 minutes.
-
Drain the solution.
-
Repeat the 20% piperidine treatment for an additional 10-15 minutes to ensure complete Fmoc removal.
-
Drain the solution and wash the resin thoroughly with DMF (7 times) to remove all traces of piperidine.
-
Validation: Perform a Kaiser test. A positive result (deep blue beads) confirms the presence of the free primary amine.
Step 2: Pre-activation of this compound Rationale: Pre-activation is critical to ensure the highly reactive HOBt ester is formed before addition to the resin. This minimizes side reactions, such as the guanidinylation of the free peptide amine by HBTU.[17][18][19]
-
In a separate, dry glass vial, combine the following reagents:
| Reagent | Equivalents (vs. Resin) | Amount (for 0.1 mmol scale) |
| This compound | 4 eq | 258.3 mg |
| HBTU | 3.9 eq | 147.9 mg |
| HOBt | 4 eq | 61.3 mg |
| DMF | - | ~2 mL |
| DIPEA | 8 eq | 139 µL |
-
First, dissolve the this compound, HBTU, and HOBt in DMF.
-
Add the DIPEA to the mixture.
-
Allow the solution to pre-activate for at least 5 minutes at room temperature. A color change may be observed.
Step 3: Coupling Reaction
-
Add the pre-activated amino acid solution from Step 2 to the deprotected resin in the reaction vessel.
-
Agitate the mixture at room temperature. Due to the steric hindrance of this compound, a longer coupling time is required.[2][3] A minimum of 2-4 hours is recommended. For particularly difficult sequences, this can be extended overnight.
-
Monitoring: After the initial coupling time, a small sample of resin can be removed, washed, and subjected to a Kaiser test. A negative result (clear/yellow beads) indicates a complete reaction.
Step 4: Post-Coupling Wash
-
Drain the coupling solution from the reaction vessel.
-
Wash the resin thoroughly with DMF (5 times) to remove excess reagents and byproducts.
-
The resin is now ready for the next deprotection and coupling cycle.
Caption: Protocol workflow for a single coupling cycle.
Troubleshooting and Advanced Considerations
| Problem | Potential Cause | Recommended Solution |
| Incomplete Coupling (Positive Kaiser Test) | Steric hindrance, peptide aggregation. | 1. Double Couple: Repeat the coupling step with a fresh solution of activated amino acid. 2. Increase Equivalents: Use up to 5 equivalents of the amino acid and coupling reagents. 3. Alternative Reagents: For extremely difficult cases, consider more potent reagents like HATU.[1][20] |
| Low Yield of Final Peptide | Diketopiperazine formation at the dipeptide stage. | If the N-methylated residue is the second amino acid, consider using a 2-chlorotrityl chloride resin, which is more sterically hindered and can suppress this side reaction.[14][21] |
| Racemization Detected | Over-activation; excess or wrong base. | Ensure pre-activation time is not excessively long. Use DIPEA as recommended; avoid less hindered bases which can promote racemization.[17][21] |
| Side-chain Dehydration of Asn | Incomplete Trt protection or premature deprotection. | Ensure the use of Fmoc-Asn(Trt)-OH. The Trt group is specifically designed to prevent this side reaction.[4] |
Conclusion
The successful incorporation of this compound is a challenging but achievable goal in modern peptide synthesis. The HBTU/HOBt activation system provides a robust and reliable framework for overcoming the inherent steric and electronic challenges posed by this residue. By understanding the underlying mechanism, adhering to a carefully optimized protocol with pre-activation, and employing diligent monitoring, researchers can confidently synthesize complex, N-methylated peptides. This application note serves as a detailed guide to empower scientists to harness the full potential of these valuable building blocks in their research and development endeavors.
References
- 1. peptide.com [peptide.com]
- 2. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. Coupling efficiencies of amino acids in the solid phase synthesis of peptides. | Semantic Scholar [semanticscholar.org]
- 6. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 7. benchchem.com [benchchem.com]
- 8. HBTU activation for automated Fmoc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. HBTU:Property,Reaction,Preparation and Hazard_Chemicalbook [chemicalbook.com]
- 10. HBTU - Wikipedia [en.wikipedia.org]
- 11. youtube.com [youtube.com]
- 12. luxembourg-bio.com [luxembourg-bio.com]
- 13. nbinno.com [nbinno.com]
- 14. peptide.com [peptide.com]
- 15. nbinno.com [nbinno.com]
- 16. bachem.com [bachem.com]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. bioorganica.org.ua [bioorganica.org.ua]
- 20. benchchem.com [benchchem.com]
- 21. chempep.com [chempep.com]
Navigating the Labyrinth of Trityl Deprotection: A Guide to Cleaving Fmoc-N-Me-Asn(Trt)-OH with TFA
For Researchers, Scientists, and Drug Development Professionals
The incorporation of N-methylated amino acids into peptides is a cornerstone of modern drug design, offering enhanced proteolytic stability and conformational control. However, the successful synthesis of these complex molecules hinges on meticulous attention to protecting group strategies and their subsequent removal. The deprotection of the trityl (Trt) group from the side chain of N-methylated asparagine, specifically Fmoc-N-Me-Asn(Trt)-OH, using trifluoroacetic acid (TFA) is a critical step that, while routine, is fraught with potential pitfalls. This application note provides an in-depth guide to this process, grounded in mechanistic understanding and field-proven protocols, to empower researchers to navigate this chemical transformation with confidence and precision.
The Rationale Behind Trityl Protection and the Nuances of its Removal
The bulky trityl group serves as an effective shield for the carboxamide side chain of asparagine, preventing undesirable side reactions, such as dehydration to a nitrile, during peptide synthesis. Its acid-labile nature makes it compatible with the widely used Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy, where the final cleavage from the resin and deprotection of side chains are typically accomplished with a strong acid like TFA.
However, the TFA-mediated cleavage of the Trt group is not a simple hydrolysis. It proceeds through the formation of a stable trityl carbocation. This reactive intermediate, if not effectively neutralized, can lead to a host of side reactions, including re-attachment to the deprotected asparagine or alkylation of other nucleophilic residues in the peptide chain, such as tryptophan or methionine.
Furthermore, the deprotection of Trt from an asparagine residue, particularly when it is located at the N-terminus of a peptide, can be surprisingly sluggish. This phenomenon is attributed to the proximity of the protonated N-terminal amino group, which can electrostatically hinder the approach of the acid to the trityl-protected side chain.
The Crucial Role of Scavengers in Trityl Deprotection
To mitigate the deleterious effects of the trityl cation and drive the deprotection reaction to completion, the use of "scavengers" in the TFA cleavage cocktail is indispensable. These nucleophilic agents act as traps for the carbocation, preventing unwanted side reactions.
A well-formulated scavenger cocktail is the key to a clean and efficient deprotection. The choice and concentration of scavengers should be tailored to the specific peptide sequence.
| Scavenger | Function | Typical Concentration (v/v) | Notes |
| Triisopropylsilane (TIS) | Highly effective at irreversibly reducing the trityl cation to triphenylmethane. | 2.5% - 5% | A general-purpose and highly effective scavenger. |
| Water (H₂O) | Traps tert-butyl cations from other protecting groups and assists in the hydrolysis of byproducts. | 2.5% - 5% | A common component of most cleavage cocktails. |
| 1,2-Ethanedithiol (EDT) | Particularly useful for peptides containing cysteine to prevent disulfide bond formation and can aid in Trt removal. | 2.5% | Possesses a strong odor. |
| Thioanisole | Protects tryptophan and methionine residues from alkylation. | 5% | Can be a valuable addition for sensitive sequences. |
Experimental Protocols
Pre-Deprotection Checklist:
-
N-Terminal Fmoc Removal: Ensure the final N-terminal Fmoc group has been removed from the peptidyl-resin using a standard piperidine/DMF solution.
-
Resin Washing: Thoroughly wash the peptidyl-resin with DMF, followed by a solvent like Dichloromethane (DCM), to remove any residual base from the Fmoc deprotection step. Residual piperidine can neutralize the TFA, inhibiting the deprotection.
-
Resin Drying: Dry the washed resin under a high vacuum for at least one hour to remove all solvents. The presence of excess solvent can dilute the TFA and affect the efficiency of the cleavage.
Standard Deprotection Protocol for this compound:
This protocol is a general guideline. Optimization of reaction time may be necessary based on the peptide sequence and the position of the Asn(Trt) residue.
-
Prepare the Cleavage Cocktail: In a fume hood, prepare the cleavage cocktail. For a standard, non-sensitive peptide, a mixture of 95% TFA, 2.5% Water, and 2.5% TIS is a robust starting point. For peptides containing other sensitive residues like Cys or Met, consider using "Reagent K" (TFA/water/phenol/thioanisole/EDT; 82.5:5:5:5:2.5).
-
CAUTION: TFA is a highly corrosive acid. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. Work exclusively in a well-ventilated chemical fume hood.
-
-
Resin Treatment: Add the cleavage cocktail to the dried peptidyl-resin (typically 10 mL per gram of resin).
-
Reaction: Gently agitate the mixture at room temperature. For internal Asn(Trt) residues, a reaction time of 2-3 hours is generally sufficient. For N-terminal Asn(Trt) residues, extend the deprotection time to 4-6 hours.
-
Monitoring the Reaction (Optional but Recommended): To monitor the progress of the deprotection, a small aliquot of the resin can be removed, washed, dried, and a test cleavage performed for analysis by HPLC and mass spectrometry.
-
Peptide Precipitation: After the reaction is complete, filter the TFA solution containing the cleaved peptide away from the resin beads. Precipitate the crude peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether (typically 10-20 times the volume of the TFA solution).
-
Peptide Isolation: Collect the precipitated peptide by centrifugation, decant the ether, and wash the peptide pellet with cold ether two to three more times to remove residual scavengers and organic byproducts.
-
Drying: Dry the crude peptide pellet under a high vacuum.
Visualizing the Deprotection Workflow
Caption: General workflow for the TFA-mediated deprotection of this compound.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Deprotection (Observed by MS) | - Insufficient reaction time, especially for N-terminal Asn(Trt). - Inadequate TFA concentration due to residual solvent or base. - Steric hindrance within the peptide sequence. | - Extend the cleavage time to 4-6 hours, or even longer for particularly difficult sequences. - Ensure the resin is thoroughly washed and dried before cleavage. - If the problem persists, precipitate the peptide, wash, and subject it to a second cleavage with a fresh cocktail. |
| Presence of Adducts (Unexpected mass peaks) | - Re-attachment of the trityl cation. - Alkylation of sensitive residues (e.g., Trp, Met) by carbocations. | - Increase the concentration of scavengers, particularly TIS. - Add specific scavengers for sensitive residues (e.g., thioanisole for Trp/Met). |
| Low Peptide Yield | - Incomplete precipitation. - Peptide is soluble in the precipitation solvent. | - Ensure the ether is sufficiently cold. - Use a larger volume of ether for precipitation. - Consider alternative precipitation solvents. |
| Aspartimide Formation | - This side reaction is more common with Asp-Gly or Asp-Ser sequences and can be promoted by both acidic and basic conditions. | - While primarily a concern during Fmoc deprotection with piperidine, harsh TFA conditions can also contribute. If observed, consider milder cleavage conditions or alternative protecting groups in future syntheses. |
Mechanism of Deprotection and Scavenging
The deprotection is an acid-catalyzed process where the TFA protonates the ether linkage of the trityl group, leading to its departure as a stable trityl carbocation. The scavenger, such as TIS, then irreversibly quenches this carbocation, preventing it from participating in undesired side reactions.
Caption: Simplified mechanism of Trt deprotection by TFA and scavenging by TIS.
Conclusion
The successful deprotection of this compound is a testament to a well-planned and executed synthetic strategy. By understanding the underlying chemical principles, particularly the role of the trityl carbocation and the necessity of effective scavenging, researchers can overcome common challenges. The protocols and troubleshooting guide provided herein serve as a robust framework for achieving high yields of pure, N-methylated asparagine-containing peptides, thereby accelerating the development of next-generation therapeutics. Careful attention to reaction times, especially for N-terminal residues, and the judicious use of scavenger cocktails are paramount to success.
Application Notes and Protocols for the Strategic Incorporation of Fmoc-N-Me-Asn(Trt)-OH in Complex Peptide Synthesis
Introduction: Navigating the Challenges of N-Methylated Asparagine in Peptide Synthesis
The incorporation of N-methylated amino acids into peptide structures is a key strategy in modern drug discovery, offering enhanced proteolytic stability, improved cell permeability, and the ability to fine-tune conformational properties.[1] Among these, N-methylated asparagine presents a unique set of challenges due to the steric hindrance imparted by the N-methyl group and the inherent reactivity of the asparagine side chain.[2] This guide provides a comprehensive overview and detailed protocols for the effective incorporation of Fmoc-N-Me-Asn(Trt)-OH, a critical building block for accessing complex N-methylated peptides.
We will delve into the underlying chemical principles governing the coupling and deprotection of this sterically hindered amino acid, with a strong focus on mitigating the primary side reactions of racemization and aspartimide formation.[3][4] The protocols outlined herein are designed to be self-validating, providing researchers with the tools to troubleshoot and optimize their synthetic strategies for achieving high-purity, complex peptides.
Physicochemical Properties and Strategic Advantages of this compound
The selection of this compound as a building block is a strategic choice rooted in its chemical properties. The bulky trityl (Trt) protecting group on the side-chain amide is crucial for preventing dehydration side reactions during activation, a common issue with asparagine residues, particularly when using carbodiimide reagents.[5][6] Furthermore, the Trityl group enhances the solubility of the amino acid derivative in standard solid-phase peptide synthesis (SPPS) solvents like N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP).[6]
| Property | Value | Reference |
| Chemical Formula | C39H34N2O5 | |
| Molecular Weight | 610.70 g/mol | |
| Appearance | White to off-white powder | |
| Solubility | Readily soluble in DMF, NMP | [6] |
| Side-Chain Protection | Trityl (Trt) | [5][6] |
| Nα-Protection | 9-fluorenylmethoxycarbonyl (Fmoc) | [7] |
Core Challenge: Overcoming Steric Hindrance and Suppressing Epimerization
The primary obstacle in coupling this compound is the steric bulk of the N-methyl group, which significantly slows down the reaction rate.[2] This prolonged exposure of the activated amino acid to the basic reaction environment increases the risk of racemization through the formation of a 5(4H)-oxazolone intermediate.[2] The choice of coupling reagents and additives is therefore paramount in achieving efficient and stereochemically pure peptide bond formation.
Recommended Coupling Reagents and Conditions
For sterically hindered N-methylated amino acids, phosphonium- and iminium-based coupling reagents are generally more effective than carbodiimides. The following table summarizes recommended reagents and their performance in suppressing racemization.
| Coupling Reagent | Additive | Base | Key Advantages |
| HATU | (Internal) | DIPEA, Collidine | High coupling efficiency, effective for hindered amino acids.[1][2] |
| PyAOP | (Internal) | DIPEA, Collidine | Potent phosphonium-based reagent, minimizes racemization.[2] |
| PyBOP | HOAt | DIPEA, Collidine | Effective with the addition of HOAt to suppress racemization.[8] |
| DIC | OxymaPure, HOAt | (N/A) | HOAt is superior to HOBt in suppressing racemization.[2] |
Note: The use of N,N'-diisopropylethylamine (DIPEA) should be carefully controlled, as excess base can promote racemization.[8] Collidine is a recommended alternative base that can reduce the risk of epimerization.[8]
Experimental Protocol: Coupling of this compound
This protocol is designed for manual solid-phase synthesis and can be adapted for automated synthesizers.
Materials:
-
Fmoc-Rink Amide resin (or other suitable solid support)
-
This compound
-
Coupling Reagent (e.g., HATU)
-
Base (e.g., DIPEA or Collidine)
-
Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Deprotection Solution: 20% piperidine in DMF
-
Washing Solvents: DMF, Dichloromethane (DCM)
-
Bromophenol Blue monitoring solution
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 1 hour in a reaction vessel.[9]
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 3 minutes, drain, and repeat with a fresh portion of the deprotection solution for 10 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times), followed by a final wash with DMF (3 times).
-
Pre-activation of this compound:
-
In a separate vial, dissolve 3 equivalents of this compound and 2.9 equivalents of HATU in DMF.
-
Add 6 equivalents of DIPEA or Collidine to the solution.
-
Allow the pre-activation to proceed for 2-5 minutes at room temperature.
-
-
Coupling Reaction: Add the pre-activated amino acid solution to the resin. Agitate the reaction vessel for at least 2 hours at room temperature. For particularly difficult couplings, the reaction time can be extended, or a double coupling can be performed.[2]
-
Monitoring the Coupling: Monitor the completion of the coupling reaction using the Bromophenol Blue test, as the Ninhydrin test is not reliable for N-methylated amino acids.[1] A color change from blue to yellow/green indicates a complete reaction.
-
Washing: Once the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (5 times), DCM (3 times), and finally with DMF (3 times).
Figure 1: Workflow for the incorporation of this compound.
Troubleshooting Guide: Minimizing Side Reactions
Aspartimide Formation
Aspartimide formation is a significant side reaction that can occur during Fmoc-SPPS, particularly at Asp-Gly, Asp-Asn, and Asp-Ser sequences.[3][10] This intramolecular cyclization is base-catalyzed and can lead to the formation of α- and β-peptide impurities, as well as racemization.[11] While the Trityl group on the asparagine side chain offers some steric hindrance against this side reaction, it is not completely preventative.[6]
Mitigation Strategies:
-
Choice of Protecting Group: For sequences highly prone to aspartimide formation, consider using more sterically demanding side-chain protecting groups.[10]
-
Modified Deprotection Conditions: Adding a weak acid like 1-hydroxybenzotriazole (HOBt) to the piperidine deprotection solution can help to suppress aspartimide formation.[12]
-
Backbone Protection: The use of a 2-hydroxy-4-methoxybenzyl (Hmb) protecting group on the preceding amino acid's backbone nitrogen can effectively block aspartimide formation.[13]
Figure 2: Mechanism of base-catalyzed aspartimide formation.
Racemization
As previously discussed, the primary mechanism for racemization of N-methylated amino acids is through the formation of an oxazolone intermediate.[2]
Strategies for Suppression:
-
Optimized Coupling Reagents: Utilize HATU or PyAOP, which are known to suppress racemization.[2]
-
Additive Selection: When using carbodiimide coupling methods, the addition of HOAt or OxymaPure is more effective at preventing racemization than HOBt.[2]
-
Base Selection: The use of a weaker base like collidine instead of DIPEA can be beneficial.[8]
-
Temperature Control: Perform couplings at room temperature, as elevated temperatures can increase the rate of racemization.[2]
Final Deprotection and Cleavage
The final step in the synthesis is the cleavage of the peptide from the resin and the removal of all protecting groups. The Trityl group is acid-labile and is typically removed during the final TFA cleavage cocktail.[5]
Challenges in Trityl Deprotection
Incomplete deprotection of the Asn(Trt) group can occur, particularly when it is located at the N-terminus of the peptide.[14][15] This is attributed to the proximity of the protonated N-terminal amino group, which can slow down the removal of the Trityl group.[15]
Recommendations:
-
Extended Cleavage Time: For peptides with an N-terminal Asn(Trt) residue, extending the cleavage time to 2-4 hours is recommended.[5]
-
Alternative Protecting Groups: In cases of persistent incomplete deprotection, the use of a more labile methyl-trityl (Mtt) protecting group can be considered.[14]
Standard Cleavage Protocol
Cleavage Cocktail:
-
95% Trifluoroacetic acid (TFA)
-
2.5% Triisopropylsilane (TIS)
-
2.5% Water
Procedure:
-
Wash the peptide-resin with DCM and dry under a stream of nitrogen.
-
Add the cleavage cocktail to the resin (10 mL per gram of resin).
-
Allow the reaction to proceed for 2-4 hours at room temperature with occasional agitation.
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh TFA.
-
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.
-
Dry the crude peptide under vacuum.
Conclusion
The successful incorporation of this compound into complex peptides requires a strategic approach that addresses the inherent challenges of steric hindrance and side reactions. By understanding the underlying chemical principles and employing optimized protocols, researchers can effectively utilize this valuable building block to advance the synthesis of novel and potent peptide-based therapeutics. The careful selection of coupling reagents, additives, and reaction conditions, coupled with diligent monitoring and troubleshooting, is key to achieving high yields and purity in the final peptide product.
References
- 1. peptide.com [peptide.com]
- 2. benchchem.com [benchchem.com]
- 3. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 8. chempep.com [chempep.com]
- 9. chem.uci.edu [chem.uci.edu]
- 10. media.iris-biotech.de [media.iris-biotech.de]
- 11. researchgate.net [researchgate.net]
- 12. Preventing aspartimide formation in Fmoc SPPS of Asp-Gly containing peptides--practical aspects of new trialkylcarbinol based protecting groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. peptide.com [peptide.com]
- 14. Incomplete TFA deprotection of N-terminal trityl-asparagine residue in fmoc solid-phase peptide chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scite.ai [scite.ai]
Application Note: Automated Solid-Phase Synthesis Utilizing Fmoc-N-Me-Asn(Trt)-OH
Introduction: The Significance and Challenges of N-Methylation
N-methylated amino acids are critical components in modern peptidomimetic and drug discovery programs. The introduction of a methyl group on the backbone amide nitrogen imparts significant conformational rigidity and, crucially, enhances metabolic stability by protecting against enzymatic degradation.[1] This modification can lead to peptides with improved oral bioavailability and optimized receptor-binding profiles.[2]
However, the incorporation of N-methylated residues, particularly Fmoc-N-Me-Asn(Trt)-OH, into a growing peptide chain via automated Solid-Phase Peptide Synthesis (SPPS) presents distinct challenges. The primary obstacle is the steric hindrance imposed by the N-methyl group, which significantly impedes the approach of an activated carboxyl group, making peptide bond formation more difficult compared to primary amines.[3][4] This often leads to incomplete coupling reactions and the formation of deletion sequences.[3][4]
Furthermore, the asparagine side chain itself requires robust protection to prevent side reactions. The trityl (Trt) group is employed to protect the side-chain amide, preventing dehydration during activation.[5] However, the acid-labile nature of the Trt group necessitates careful consideration during the final cleavage and deprotection steps to avoid premature removal or side reactions from the liberated trityl cation.[6][7] This note provides a comprehensive guide and validated protocols for overcoming these challenges in an automated synthesis environment.
Reagent Profile: this compound
A thorough understanding of the reagent's properties is fundamental to its successful application.
| Property | Value |
| Full Chemical Name | N-α-Fmoc-N-α-methyl-L-asparagine(N-γ-trityl) |
| CAS Number | 132388-59-1 |
| Molecular Formula | C₃₈H₃₂N₂O₅ |
| Molecular Weight | 608.68 g/mol |
| Appearance | White to off-white crystalline solid |
| Recommended Solvents | N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP) |
| Storage | Store at 2-8°C, desiccated. |
Data sourced from publicly available chemical supplier information.[5]
Core Challenge: Overcoming Steric Hindrance in Coupling
Standard coupling reagents like HBTU or HCTU can be inefficient when coupling to a sterically hindered N-methyl amine.[2][3] The key to a successful incorporation of this compound is the use of a more potent coupling reagent that forms a highly reactive activated ester, capable of overcoming the steric barrier.
Mechanism of Action with HATU: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) has proven to be a superior reagent for this purpose.[2][3][8][9][10] The reaction proceeds via a two-step mechanism:
-
The carboxylate of the incoming Fmoc-amino acid, deprotonated by a non-nucleophilic base like N,N-diisopropylethylamine (DIEA), attacks HATU to form a highly reactive O-acyl(tetramethyl)isouronium salt.[11][12]
-
This intermediate is rapidly attacked by the OAt anion to form an OAt-active ester, which then efficiently acylates the secondary N-methyl amine on the resin-bound peptide.[12] The pyridine nitrogen of the HOAt moiety is believed to facilitate the reaction through a neighboring group effect.[12]
Recommended Protocol for Automated Synthesizers
This protocol is designed for a standard 0.1 mmol scale synthesis on an automated peptide synthesizer. Adjustments may be necessary based on the specific instrument and resin loading capacity.
Workflow Overview
Caption: Automated Synthesis Cycle for this compound.
Step-by-Step Methodology
1. Resin Preparation:
-
Swell the appropriate resin (e.g., Rink Amide, 100-200 mesh) in DMF for at least 30-60 minutes prior to synthesis.[13]
2. Standard Fmoc Deprotection:
-
Reagent: 20% Piperidine in DMF (v/v).
-
Procedure: Treat the resin with the deprotection solution. A typical protocol involves two treatments: one for 3 minutes and a second for 10-15 minutes.
-
Rationale: Standard conditions are usually sufficient. Monitor the deprotection via the synthesizer's UV detector by quantifying the released dibenzylfulvene-piperidine adduct.
3. The Crucial Coupling Step: this compound
-
Reagents:
-
This compound (4.0 eq.)
-
HATU (3.9 eq.)
-
DIEA (8.0 eq.)
-
-
Solvent: DMF or NMP.
-
Procedure:
-
In a separate vessel, dissolve the this compound and HATU in the solvent.
-
Add the DIEA to the solution to begin pre-activation. Allow 3-5 minutes.[2]
-
Transfer the activated amino acid solution to the reaction vessel containing the deprotected resin.
-
Allow the coupling reaction to proceed for a minimum of 1-2 hours. For automated systems, programming a double-coupling cycle is highly recommended as a default for this residue.[2]
-
-
Rationale: A 4-fold excess of amino acid and coupling reagent ensures the reaction kinetics favor complete acylation of the hindered N-methyl amine. The extended coupling time and double-coupling strategy provide maximum opportunity for the reaction to go to completion.
4. Post-Coupling Wash:
-
Thoroughly wash the resin with DMF (5-7 cycles) to remove excess reagents and byproducts (tetramethylurea).
5. In-Process Control: Monitoring Coupling Efficiency
-
Method: Bromophenol Blue (BPB) test.[2]
-
Procedure: After the coupling and washing steps, remove a small sample of resin beads. Wash with methanol and add a few drops of 0.1% BPB solution in DMF.
-
Interpretation:
-
Action: If the test is positive (blue/green), perform a second coupling (recouple) before proceeding to the next deprotection step.
6. Cleavage and Global Deprotection:
-
Reagent Cocktail (Reagent K):
-
Trifluoroacetic acid (TFA): 92.5%
-
Triisopropylsilane (TIS): 2.5%
-
Water (H₂O): 2.5%
-
Dithiothreitol (DTT): 2.5%
-
-
Procedure:
-
Wash the final peptide-resin with dichloromethane (DCM) and dry under a stream of nitrogen.[7]
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide in cold diethyl ether.
-
-
Rationale: TIS is a critical scavenger that quenches the reactive trityl cations generated as the Trt protecting group is cleaved by TFA.[7][13] This prevents the re-alkylation of sensitive residues like Tryptophan or Methionine. Water aids in the hydrolysis of other side-chain protecting groups.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield / Deletion Sequence at N-Me-Asn Position | 1. Incomplete coupling due to steric hindrance.2. Insufficient reagent potency or reaction time. | 1. Confirm use of HATU or COMU. Standard reagents like HBTU are less effective.[3][9]2. Implement a mandatory double-coupling protocol for this residue.3. Increase coupling time to 2-4 hours.4. Consider microwave-assisted synthesis to drive the reaction to completion.[3] |
| Aspartimide Formation | Rearrangement of the asparagine residue, particularly at Asn-Gly or Asn-Ser sequences, catalyzed by the piperidine used for Fmoc deprotection.[14][15] | 1. While less common with the Trt group protecting the side-chain amide, it can still occur. Use 20% piperidine in DMF with 0.1M HOBt as an additive to suppress the side reaction.2. Minimize the time the peptide is exposed to basic conditions. |
| Incomplete Trt Group Removal | The Trt group can be sterically shielded, especially if the N-Me-Asn(Trt) residue is near the N-terminus.[5] | 1. Extend the final cleavage time in the TFA cocktail to 3-4 hours.2. Ensure a sufficient volume of cleavage cocktail is used to fully swell the resin and solvate the peptide. |
| Guanidinylation of N-terminus | A known side reaction where the uronium/guanidinium part of the coupling reagent (e.g., HATU) reacts with the free N-terminal amine.[16] | 1. Ensure pre-activation of the carboxylic acid with HATU before adding the mixture to the resin.[16][17]2. Avoid a large excess of HATU. A 3.9:4.0 ratio of HATU to amino acid is recommended. |
Conclusion
The successful incorporation of this compound is a manageable but technically demanding step in SPPS. By understanding the underlying chemical challenges—namely steric hindrance and protecting group stability—and implementing optimized protocols, researchers can reliably synthesize N-methylated peptides. The keys to success are the selection of a high-potency coupling reagent like HATU, the validation of coupling completion with a qualitative test, and the use of an appropriate scavenger cocktail during final cleavage. These field-proven strategies will enable drug development professionals to harness the significant benefits of N-methylation for creating next-generation peptide therapeutics.
References
- 1. N-methylation in amino acids and peptides: Scope and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
- 9. bachem.com [bachem.com]
- 10. peptide.com [peptide.com]
- 11. m.youtube.com [m.youtube.com]
- 12. HATU - Wikipedia [en.wikipedia.org]
- 13. chem.uci.edu [chem.uci.edu]
- 14. pongor.itk.ppke.hu [pongor.itk.ppke.hu]
- 15. media.iris-biotech.de [media.iris-biotech.de]
- 16. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]
- 17. chempep.com [chempep.com]
Application Notes and Protocols for the Cleavage of Peptides Containing N-Me-Asn(Trt)
Introduction: Navigating the Challenges of N-Methylated Asparagine Deprotection
The incorporation of N-methylated amino acids into peptide sequences is a powerful strategy in medicinal chemistry to enhance metabolic stability, improve cell permeability, and modulate conformation. However, these modifications introduce unique challenges during solid-phase peptide synthesis (SPPS), particularly during the final cleavage and deprotection step. The presence of an N-methyl group on an asparagine residue, specifically N-Me-Asn(Trt), presents a confluence of steric and electronic factors that require careful consideration to achieve high-purity peptide products.
This application note provides a comprehensive guide to understanding and overcoming the obstacles associated with the trifluoroacetic acid (TFA)-mediated cleavage of peptides containing N-Me-Asn(Trt). We will delve into the mechanistic underpinnings of potential side reactions, offer detailed protocols for effective cleavage, and provide troubleshooting strategies for common issues.
The Chemistry of Deprotection: Understanding the Hurdles
The successful cleavage of a peptide containing N-Me-Asn(Trt) hinges on the efficient removal of the trityl (Trt) protecting group from the asparagine side chain and the simultaneous cleavage of the peptide from the resin. The primary challenges are twofold:
-
Steric Hindrance and Slowed Deprotection Kinetics: The trityl group is notoriously bulky. When combined with the steric hindrance of the N-methyl group on the peptide backbone, the accessibility of the Trt group to the acidolytic cleavage reagent (TFA) is significantly reduced. This is particularly problematic when the N-Me-Asn(Trt) residue is located at the N-terminus of the peptide, where the proximity of the free amino group can further slow the deprotection process[1][2]. Incomplete deprotection is a common issue, leading to low yields of the desired peptide[1].
-
Side Reactions Mediated by the Trityl Cation and Asparagine Chemistry:
-
Trityl Cation Scavenging: Upon cleavage, the Trt group is released as a stable and highly reactive trityl cation (Trt+). This electrophilic species can re-attach to nucleophilic residues within the peptide, such as tryptophan, methionine, cysteine, and tyrosine, leading to undesired adducts[3]. Therefore, the inclusion of effective scavengers in the cleavage cocktail is paramount.
-
Aspartimide Formation: While predominantly a base-catalyzed side reaction during Fmoc deprotection, aspartimide formation can also occur under acidic conditions[4][5][6]. The N-methyl group can influence the backbone conformation, potentially predisposing the peptide to cyclization. Aspartimide formation leads to a mixture of α- and β-aspartyl peptides upon ring opening, which are often difficult to separate chromatographically[4][6].
-
Optimized Cleavage Cocktails for N-Me-Asn(Trt) Containing Peptides
The selection of an appropriate cleavage cocktail is critical for maximizing the yield and purity of the target peptide. A standard cocktail must be adapted to address the specific challenges posed by N-Me-Asn(Trt).
Core Components and Their Rationale:
-
Trifluoroacetic Acid (TFA): The primary reagent for acidolytic cleavage of the peptide from the resin and removal of most acid-labile protecting groups, including the Trt group.
-
Triisopropylsilane (TIS): An essential scavenger for the trityl cation. Its bulky nature prevents it from reducing disulfide bonds, making it a versatile choice.
-
Water: Acts as a scavenger and helps to hydrolyze any potential aspartimide intermediates back to the desired aspartyl residue.
-
1,2-Ethanedithiol (EDT): A scavenger that is particularly useful for peptides containing cysteine and tryptophan residues. It can also help to reduce any methionine sulfoxide that may have formed.
-
Phenol: Can act as a scavenger and may help to protect tyrosine and tryptophan residues from modification.
Recommended Cleavage Cocktail Formulations:
The following table summarizes recommended cleavage cocktails, with considerations for the presence of other sensitive amino acids in the peptide sequence.
| Cocktail Name | Composition (v/v/v) | Key Applications & Considerations | Reference |
| Reagent B (Modified) | 88% TFA / 5% Phenol / 5% Water / 2% TIS | A good starting point for peptides without other highly sensitive residues. The increased scavenger concentration helps to effectively quench the trityl cation. | [7] |
| Reagent K | 82.5% TFA / 5% Phenol / 5% Water / 5% Thioanisole / 2.5% EDT | Recommended for peptides containing multiple sensitive residues like Cys, Met, Trp, and Tyr. | [7] |
| TFA/TIS/Water | 95% TFA / 2.5% TIS / 2.5% Water | A common general-purpose cocktail. For N-Me-Asn(Trt), extended cleavage times are likely necessary. | [8] |
| Reagent H | 81% TFA / 5% Phenol / 5% Thioanisole / 3% Water / 2.5% EDT / 2% Dimethylsulfide / 1.5% Ammonium Iodide | Specifically designed to prevent methionine oxidation. | [9] |
Detailed Experimental Protocols
Protocol 1: Standard Cleavage of a Peptide Containing N-Me-Asn(Trt)
This protocol is suitable for peptides that do not contain other highly sensitive residues.
Materials:
-
Peptidyl-resin (dried under vacuum)
-
Cleavage Cocktail: Reagent B (Modified) - 88% TFA, 5% Phenol, 5% Water, 2% TIS
-
Cold diethyl ether
-
Centrifuge tubes
-
Centrifuge
-
Nitrogen or argon gas supply
Procedure:
-
Place the dried peptidyl-resin (e.g., 50-100 mg) in a suitable reaction vessel.
-
Add the freshly prepared cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Gently agitate the suspension at room temperature. A color change to yellow or orange is often observed due to the formation of the trityl cation[10].
-
Allow the reaction to proceed for a minimum of 4 hours. Due to the steric hindrance of the N-methyl group and the known slow deprotection of N-terminal Asn(Trt), an extended cleavage time is recommended[11]. Monitor the cleavage progress by taking small aliquots, precipitating the peptide, and analyzing by LC-MS.
-
After the cleavage is complete, filter the resin and collect the filtrate.
-
Wash the resin with a small volume of fresh TFA and combine the filtrates.
-
Precipitate the peptide by adding the TFA solution dropwise to a 10-fold excess of cold diethyl ether.
-
Collect the precipitated peptide by centrifugation.
-
Wash the peptide pellet with cold diethyl ether three times to remove scavengers and residual TFA.
-
Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Protocol 2: Cleavage of a Peptide Containing N-Me-Asn(Trt) and Other Sensitive Residues
This protocol is recommended for peptides containing residues such as Cys, Met, or Trp.
Materials:
-
Peptidyl-resin (dried under vacuum)
-
Cleavage Cocktail: Reagent K - 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% EDT
-
Cold diethyl ether
-
Centrifuge tubes
-
Centrifuge
-
Nitrogen or argon gas supply
Procedure:
-
Follow steps 1-3 from Protocol 1, using Reagent K as the cleavage cocktail.
-
The reaction time should be optimized based on the specific peptide sequence, but a starting point of 4-6 hours is recommended.
-
Follow steps 5-10 from Protocol 1 for peptide precipitation, washing, and drying.
Visualizing the Cleavage Workflow
Caption: Workflow for the cleavage and work-up of peptides containing N-Me-Asn(Trt).
Troubleshooting Common Issues
| Problem | Potential Cause | Recommended Solution |
| Incomplete Deprotection | Insufficient cleavage time due to steric hindrance. | Extend the cleavage time to 6-8 hours, monitoring progress by LC-MS. If the issue persists, consider a second cleavage with fresh reagents. |
| Presence of Adducts | Inefficient scavenging of the trityl cation. | Increase the concentration of TIS in the cleavage cocktail. For Trp-containing peptides, ensure the use of a scavenger like EDT. |
| Multiple Peaks in LC-MS | Aspartimide formation leading to α- and β-aspartyl isomers. | Ensure adequate water content in the cleavage cocktail. If aspartimide formation is significant, consider alternative, more labile side-chain protecting groups for asparagine in future syntheses. |
| Low Peptide Yield | Incomplete cleavage or loss during work-up. | Ensure complete cleavage by optimizing the reaction time. Be careful during the precipitation and washing steps to avoid losing the peptide pellet. |
Conclusion
The successful cleavage of peptides containing the sterically demanding N-Me-Asn(Trt) residue is achievable with careful optimization of the cleavage cocktail and reaction conditions. The key considerations are to allow for extended reaction times to overcome the slow deprotection kinetics and to employ an effective scavenger system to prevent side reactions from the liberated trityl cation. By understanding the underlying chemical principles and following the detailed protocols outlined in this application note, researchers can confidently and efficiently obtain high-purity N-methylated peptides for their drug discovery and development endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. Incomplete TFA deprotection of N-terminal trityl-asparagine residue in fmoc solid-phase peptide chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. media.iris-biotech.de [media.iris-biotech.de]
- 6. Alpha- and beta- aspartyl peptide ester formation via aspartimide ring opening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. nbinno.com [nbinno.com]
- 9. A cleavage cocktail for methionine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chem.uci.edu [chem.uci.edu]
- 11. merckmillipore.com [merckmillipore.com]
Application Note: Strategic Incorporation of Fmoc-N-Me-Asn(Trt)-OH for Enhanced Peptide Drug Properties
Audience: Researchers, scientists, and drug development professionals in the field of peptide therapeutics.
Introduction: Overcoming the Hurdles of Peptide Therapeutics with N-Methylation
Peptides represent a highly potent and selective class of therapeutics. However, their development into viable drugs is often hampered by poor pharmacokinetic properties, including susceptibility to enzymatic degradation and low membrane permeability.[1] A powerful strategy to overcome these limitations is the site-specific N-methylation of the peptide backbone.[2] The substitution of an amide proton with a methyl group introduces profound changes to the peptide's structure and function, leading to enhanced metabolic stability, controlled conformation, and improved cell permeability.[3][4]
This guide focuses on the application of Fmoc-N-Me-Asn(Trt)-OH, a key building block for introducing N-methylated asparagine into peptide sequences. The N-methylation of asparagine is particularly strategic as it not only confers the general benefits of backbone methylation but can also prevent asparagine deamidation, a common degradation pathway that can compromise the efficacy and stability of peptide drugs.[5][6]
Physicochemical Properties of this compound
Understanding the properties of this specialized amino acid derivative is the first step to its successful application. The trityl (Trt) group provides acid-labile side-chain protection for the asparagine amide, while the fluorenylmethoxycarbonyl (Fmoc) group provides base-labile protection of the N-terminal amine, making it fully compatible with standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[7][8]
| Property | Value | Source(s) |
| Chemical Name | Nα-Fmoc-Nα-methyl-Nγ-trityl-L-asparagine | [7][9] |
| CAS Number | 941296-80-6 | [9][10][11] |
| Molecular Formula | C₃₉H₃₄N₂O₅ | [9][10][12] |
| Molecular Weight | 610.7 g/mol | [7][12] |
| Appearance | White to off-white powder | [7] |
| Purity | Typically ≥95% | [10] |
| Storage | Store at -15°C to -25°C | [11] |
| Solubility | Soluble in DMF, NMP, and DCM | General Knowledge |
The Strategic Advantage of N-Methylation at Asparagine Residues
The incorporation of an N-methyl group at an asparagine residue offers a multi-pronged approach to enhancing a peptide's drug-like properties.
-
Enhanced Proteolytic Stability: The N-methyl group acts as a steric shield, physically blocking the approach of proteases that would otherwise cleave the peptide backbone.[4][13] This significantly increases the peptide's half-life in biological systems.[14]
-
Prevention of Deamidation: Asparagine residues, particularly when followed by small amino acids like glycine or serine, are prone to spontaneous, non-enzymatic deamidation.[15][16] This process forms a cyclic succinimide intermediate that can hydrolyze into a mixture of aspartate and isoaspartate, often leading to a loss of biological activity.[6] N-methylation of the asparagine backbone nitrogen effectively blocks the initial intramolecular cyclization step, thereby preventing this degradation pathway.[5]
-
Conformational Control and Receptor Binding: By removing a hydrogen bond donor and introducing steric bulk, N-methylation restricts the conformational flexibility of the peptide backbone.[2][4] This can pre-organize the peptide into its bioactive conformation, leading to higher binding affinity and selectivity for its target receptor.[1]
-
Improved Membrane Permeability: The replacement of an N-H bond with an N-CH₃ bond reduces the peptide's hydrogen bonding capacity.[4] This decrease in polarity can facilitate the desolvation process required for passive diffusion across cell membranes, potentially improving oral bioavailability.[2][17]
Protocol for Incorporation via Solid-Phase Peptide Synthesis (SPPS)
The incorporation of N-methylated amino acids is challenging due to steric hindrance, which slows down coupling kinetics.[18][19] Therefore, specialized protocols and more potent coupling reagents are required for high-yield synthesis.[20][21]
Materials and Reagents
-
Resin: Rink Amide or 2-Chlorotrityl Chloride resin, chosen based on desired C-terminus (amide or carboxylic acid, respectively).[8][22]
-
This compound
-
Standard Fmoc-Amino Acids
-
Solvents: High-purity, amine-free N,N-Dimethylformamide (DMF).[22]
-
Deprotection Solution: 20% (v/v) piperidine in DMF.[22]
-
Coupling Reagent: HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).[20][23]
-
Base: N,N-Diisopropylethylamine (DIPEA).[20]
-
Washing Solvents: Dichloromethane (DCM), Methanol (MeOH).
-
Cleavage Cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O.
Step-by-Step SPPS Protocol
This protocol assumes a manual synthesis on a 0.1 mmol scale.
-
Resin Swelling and Preparation:
-
Swell the resin (e.g., 300 mg) in DMF for 1 hour in a reaction vessel.[22]
-
Drain the DMF.
-
Perform the first Fmoc deprotection if using a pre-loaded resin by adding 20% piperidine/DMF, agitating for 20 minutes, draining, and washing thoroughly with DMF (3x).
-
-
Standard Amino Acid Coupling (Before N-Me-Asn):
-
Couple the desired amino acids preceding the N-methylated residue using standard coupling protocols (e.g., HCTU/DIPEA or DIC/Oxyma).
-
-
This compound Coupling (The Critical Step):
-
Rationale: The tertiary amine of the preceding residue (now N-methylated) is sterically hindered and less nucleophilic. A highly potent activating agent like HATU is necessary to form a reactive ester of the incoming this compound, driving the sluggish coupling reaction to completion.[20][23] Standard reagents like HBTU or HCTU are less effective.[20]
-
Activation: In a separate vial, dissolve this compound (4 eq., 0.4 mmol, ~244 mg) and HATU (3.9 eq., 0.39 mmol, ~148 mg) in DMF.
-
Add DIPEA (8 eq., 0.8 mmol, ~139 µL) to the activation mixture and vortex for 1-2 minutes.[20]
-
Coupling: Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction vessel for a minimum of 2-4 hours at room temperature.[22] A longer coupling time or a double coupling may be necessary.
-
Monitoring: The completion of the coupling cannot be monitored by the standard ninhydrin test, as the secondary amine on the resin does not react. The bromophenol blue test is a suitable alternative.[20]
-
-
Post-N-Methyl Coupling:
-
Rationale: Coupling the next amino acid onto the N-methylated asparagine residue is also challenging due to the steric bulk of the N-methyl group. The same powerful activation chemistry is required.
-
Wash the resin thoroughly with DMF (5x).
-
Perform Fmoc deprotection (20% piperidine/DMF, 20 min).
-
Wash the resin thoroughly with DMF (5x).
-
Activate the next standard Fmoc-amino acid using the HATU/DIPEA protocol as described in Step 3 and couple for 2-4 hours.
-
-
Chain Elongation, Cleavage, and Purification:
-
Continue peptide synthesis using standard protocols.
-
After the final Fmoc deprotection, wash the resin with DMF, then DCM, and dry under vacuum.
-
Cleave the peptide from the resin and remove side-chain protecting groups using the cleavage cocktail for 2-3 hours.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.
-
Purify the peptide using reverse-phase HPLC and confirm its identity by mass spectrometry.
-
Conclusion
This compound is a high-value building block for peptide drug discovery. Its strategic incorporation can simultaneously enhance proteolytic stability, prevent deamidation, and favorably constrain peptide conformation. While its use requires specialized coupling protocols employing potent reagents like HATU, the resulting improvements in the pharmacokinetic and pharmacodynamic profile of the peptide can be substantial. By following the detailed protocols and understanding the chemical principles outlined in this guide, researchers can effectively leverage N-methylated asparagine to engineer more robust and efficacious peptide therapeutics.
References
- 1. N-methylation of peptides: a new perspective in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lifetein.com [lifetein.com]
- 5. researchgate.net [researchgate.net]
- 6. Atypical Asparagine Deamidation of NW Motif Significantly Attenuates the Biological Activities of an Antibody Drug Conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Novabiochem 941296-80-6 [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. chempep.com [chempep.com]
- 10. This compound 95% | CAS: 941296-80-6 | AChemBlock [achemblock.com]
- 11. This compound | 941296-80-6 [chemicalbook.com]
- 12. This compound | 941296-80-6 | FF72659 | Biosynth [biosynth.com]
- 13. nbinno.com [nbinno.com]
- 14. Recent Advances in the Development of Therapeutic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. US8858927B2 - Method for protection of peptides or proteins against non-enzymatic deamidation - Google Patents [patents.google.com]
- 16. Protein asparagine deamidation prediction based on structures with machine learning methods | PLOS One [journals.plos.org]
- 17. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. peptide.com [peptide.com]
- 21. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. chem.uci.edu [chem.uci.edu]
- 23. peptide.com [peptide.com]
Troubleshooting & Optimization
Technical Support Center: Fmoc-N-Me-Asn(Trt)-OH
Introduction: The Challenge of N-Methylated Asparagine
Fmoc-N-Me-Asn(Trt)-OH is a critical building block for synthesizing peptides with enhanced pharmacokinetic properties. The N-methylation of the peptide backbone provides steric shielding, which can dramatically increase resistance to proteolytic degradation.[1][2] Furthermore, the trityl (Trt) group on the asparagine side chain is essential for preventing dehydration side-reactions during activation and generally improves the solubility of the asparagine derivative compared to its unprotected counterpart.[3][4]
However, the very modifications that grant these benefits—the bulky Fmoc and Trt groups combined with the sterically hindering N-methyl group—create a unique set of challenges during solid-phase peptide synthesis (SPPS).[5] Researchers frequently report difficulty dissolving this compound in N,N-Dimethylformamide (DMF), the most common solvent in SPPS, leading to incomplete reactions, deletions, and low-purity final products.[6][7]
This guide provides a comprehensive framework for understanding and overcoming these challenges, moving from rapid FAQs to in-depth troubleshooting and optimized protocols.
Frequently Asked Questions (FAQs)
Q1: My this compound won't dissolve in DMF. I thought it was supposed to be soluble? A1: While supplier data often indicates good solubility (e.g., 1 mmole in 2 mL DMF), this can be misleading under practical laboratory conditions.[8] Several factors contribute to poor solubility:
-
Molecular Aggregation: The large, hydrophobic Fmoc and Trt groups can promote intermolecular aggregation.
-
Steric Crowding: The N-methyl group adds to the steric bulk, further complicating solvation.[2]
-
DMF Quality: DMF can degrade over time to form dimethylamine, which can interfere with the synthesis.[6][9] Always use high-purity, fresh DMF.
Q2: Can I use heat or sonication to force it into solution? A2: Yes, this is a recommended first step. Gentle warming of the solution to approximately 37°C, combined with vortexing and sonication in an ultrasonic bath for 5-10 minutes, can often overcome the initial energy barrier to dissolution.[9] However, use the solution immediately after it cools to room temperature to prevent it from falling out of solution.
Q3: Are there better solvents or solvent mixtures I should be using instead of pure DMF? A3: Absolutely. If physical methods fail, modifying the solvent system is the next logical step.
-
N-Methyl-2-pyrrolidone (NMP): NMP has a higher solvating power than DMF, especially for hydrophobic and aggregation-prone sequences, and is an excellent alternative.[9][10]
-
DMF/DMSO Co-solvent: Adding a small percentage (5-10%) of Dimethyl Sulfoxide (DMSO) to your DMF can significantly enhance the solubility of difficult amino acids.[9]
Q4: My standard coupling reagents like HBTU/HCTU are giving low yields with this residue. What's wrong? A4: The N-methyl group on the backbone nitrogen significantly reduces its nucleophilicity and creates severe steric hindrance.[5] Standard uronium-based reagents like HBTU and HCTU are often not potent enough to overcome this barrier.[11] It is critical to switch to a more powerful coupling reagent.
In-Depth Troubleshooting Guide
This section explores the causality behind solubility and coupling failures and provides a systematic approach to resolving them.
Issue 1: Complete Failure to Dissolve in DMF
If the amino acid derivative remains as a persistent suspension or solid in DMF even after warming and sonication, a more robust chemical approach is required.
Root Cause Analysis: The combination of the bulky protective groups and the N-methylation creates a molecule that, while technically soluble, may have very slow dissolution kinetics. The key insight is that for some derivatives, such as the analogous Fmoc-N-Me-His(Trt)-OH, solubility is dramatically improved upon activation with coupling reagents.[1] This suggests that the activated species is more readily solvated than the free carboxylic acid.
Solution: Activation-Assisted Dissolution Instead of trying to dissolve the amino acid in DMF alone, dissolve it as part of the pre-activation step. This is the most reliable method for highly problematic N-methylated residues.
-
Rationale: The coupling reagent (e.g., HATU) converts the carboxylic acid into a more reactive, and often more soluble, active ester. This circumvents the dissolution problem of the parent amino acid.
-
Recommended Reagent: HATU ([1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]) is highly effective for coupling sterically hindered N-methylated amino acids.[1][11]
-
Procedure: See Experimental Protocol 2 for a detailed workflow.
Issue 2: Incomplete Coupling and Deletion Sequences
Even if dissolution is achieved, low coupling efficiency is the next major hurdle, leading to deletion sequences in the final peptide.[5]
Root Cause Analysis: As established, the steric hindrance from the N-methyl group is the primary cause of slow coupling kinetics.[2][5] This necessitates not only a more potent reagent but also careful monitoring to ensure the reaction proceeds to completion.
dot
Caption: Steric hindrance of the N-methyl group.
Solutions:
-
Optimized Reagent Selection: Switch from HBTU/HCTU to a more powerful reagent system.
-
Double Coupling: Routinely perform a second coupling step to drive the reaction to completion.
-
Extended Reaction Times: Increase the coupling time from the standard 1-2 hours to 4 hours or even overnight for particularly difficult sequences.
-
Reaction Monitoring: The standard Kaiser test for free primary amines will not work. Use the Bromophenol Blue Test to monitor for the presence of unreacted secondary amines.[11] A blue-to-green color indicates an incomplete reaction, while a yellow color signifies completion.
Data Summary: Recommended Reagents and Solvents
| Parameter | Standard Protocol | Recommended for this compound | Rationale |
| Primary Solvent | DMF | NMP or DMF/DMSO (9:1) | Higher solvating power for hydrophobic/aggregation-prone residues.[9][10] |
| Coupling Reagent | HBTU / HCTU | HATU / PyBOP / PyAOP | More potent activators required to overcome steric hindrance.[1][5][11] |
| Base | DIPEA | DIPEA / Collidine | Standard base is usually sufficient. |
| Equivalents (AA:Reagent:Base) | 4 : 3.9 : 8 | 4 : 3.9 : 8 | Maintain excess to drive the reaction. |
| Coupling Time | 1-2 hours | 2-4 hours, or double couple | Ensures reaction goes to completion.[5] |
| Monitoring Test | Kaiser Test | Bromophenol Blue Test | Detects secondary amines.[11] |
Experimental Protocols & Workflows
Troubleshooting Workflow Diagram
dot
Caption: Decision workflow for solubility issues.
Protocol 1: Standard Solubility Test with Physical Intervention
-
Weigh 4 equivalents of this compound (relative to resin substitution) into a clean vial.
-
Add the required volume of high-purity DMF or NMP to achieve the desired concentration (e.g., 0.2-0.5 M).
-
Vortex the vial vigorously for 1-2 minutes.
-
If the solid persists, place the vial in an ultrasonic water bath for 10 minutes.[9]
-
If still undissolved, warm the solution in a 37°C water bath for 5-10 minutes with intermittent vortexing.[9]
-
Allow the solution to cool to room temperature before use. If any precipitate forms upon cooling, the compound is not sufficiently soluble under these conditions.
Protocol 2: Optimized Coupling via Activation-Assisted Dissolution
This protocol is the recommended method for incorporating this compound.
-
Perform Fmoc-deprotection of the N-terminal amine on the resin using standard procedures (e.g., 20% piperidine in DMF). Wash the resin thoroughly.
-
In a separate reaction vial, add 4 equivalents of solid this compound and 3.9 equivalents of solid HATU.
-
Add a minimal volume of DMF or NMP (just enough to create a slurry) and vortex. The solids should begin to dissolve as the amino acid is activated.
-
Once the solids are fully dissolved (this may take 1-2 minutes), add 8 equivalents of N,N-Diisopropylethylamine (DIPEA). The solution may change color.
-
Immediately transfer the activated amino acid solution to the vessel containing the washed, deprotected peptide-resin.
-
Agitate the reaction mixture for a minimum of 2 hours at room temperature.
-
Perform a Bromophenol Blue test to check for completion.[11] If the test is not negative (yellow), perform a second coupling with a fresh solution of activated amino acid for another 2 hours.
-
Once the coupling is complete, wash the resin thoroughly with DMF to remove excess reagents before proceeding to the next deprotection step.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. lifetein.com [lifetein.com]
- 3. nbinno.com [nbinno.com]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound Novabiochem 941296-80-6 [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. biotage.com [biotage.com]
- 11. peptide.com [peptide.com]
Technical Support Center: Optimizing Coupling Efficiency of Fmoc-N-Me-Asn(Trt)-OH
Welcome to the technical support center for advanced peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the sterically hindered and complex amino acid derivative, Fmoc-N-Me-Asn(Trt)-OH. As Senior Application Scientists, we have compiled this resource based on established principles of peptide chemistry and field-proven insights to help you navigate the intricacies of incorporating this unique building block into your peptide sequences.
Frequently Asked Questions (FAQs)
Q1: Why is the coupling of this compound so challenging?
The primary difficulty in coupling this compound arises from significant steric hindrance. This is a consequence of the combined bulk of two distinct groups:
-
The N-methyl group: The presence of a methyl group on the alpha-amino nitrogen creates a secondary amine, which is a weaker nucleophile and is more sterically hindered than a primary amine. This bulkiness impedes the approach of the activated carboxyl group of the incoming amino acid.[1]
-
The Trityl (Trt) protecting group: The large trityl group on the side-chain amide of asparagine, while crucial for preventing dehydration of the amide to a nitrile, adds considerable steric bulk in the vicinity of the reactive centers.[2][3]
The combination of these two bulky moieties makes this compound one of the more challenging amino acid derivatives to couple efficiently.
Q2: What are the typical side reactions associated with the coupling of this compound?
While the Trt group effectively prevents the dehydration of the asparagine side-chain amide to a nitrile, a common side reaction with unprotected asparagine, the primary concern with this compound is aspartimide formation .[1][3]
Aspartimide formation is a base-catalyzed intramolecular cyclization that can occur during the piperidine-mediated Fmoc deprotection steps.[4] The backbone amide nitrogen of the residue C-terminal to the asparagine attacks the side-chain amide, forming a five-membered succinimide ring.[3] This can lead to a mixture of the desired α-peptide and the undesired β-peptide, as well as racemization at the α-carbon of the asparagine residue.[4] While the Trt group offers some steric hindrance, it does not completely prevent this side reaction.[5]
Q3: I am observing low coupling efficiency with my standard coupling protocol. What is the first thing I should check?
If you are experiencing low coupling yields, the most likely culprit is an insufficiently potent coupling reagent. Standard coupling reagents like HBTU or HCTU may not be effective enough to overcome the severe steric hindrance of this compound.[6] It is highly recommended to switch to a more powerful coupling reagent.
Troubleshooting and Optimization Guide
This section provides a systematic approach to troubleshooting and optimizing the coupling of this compound.
Problem: Incomplete Coupling
An incomplete coupling reaction is the most common issue encountered with this amino acid derivative. This is typically identified by a positive Kaiser test (for primary amines) or, more appropriately for N-methylated residues, a positive chloranil or bromophenol blue test on the resin beads after the coupling step.
Caption: A stepwise workflow for troubleshooting incomplete coupling of this compound.
1. Selection of Coupling Reagents
For sterically hindered N-methylated amino acids, the choice of coupling reagent is critical. The following table summarizes recommended reagents.
| Coupling Reagent | Class | Rationale for Use |
| HATU | Uronium Salt | Highly effective for coupling N-methyl amino acids due to the formation of a highly reactive HOAt ester.[6] |
| COMU | Uronium Salt | Offers similar reactivity to HATU but with improved safety and solubility profiles.[7] |
| PyAOP | Phosphonium Salt | Particularly effective for coupling N-protected N-methyl amino acids to other N-methyl amino acids. |
| PyBOP/HOAt | Phosphonium Salt | A potent combination for difficult couplings.[2] |
Recommended Starting Protocol (HATU)
-
Resin Preparation: Swell the resin in DMF for at least 30 minutes. Perform Fmoc deprotection of the N-terminal amine using 20% piperidine in DMF. Wash the resin thoroughly with DMF.
-
Activation Mixture: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading), HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.
-
Pre-activation: Allow the activation mixture to stand for 2-5 minutes at room temperature.
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin.
-
Reaction: Agitate the reaction mixture at room temperature for 2-4 hours.
-
Monitoring: After the coupling time, take a small sample of the resin and perform a bromophenol blue test to check for the presence of unreacted amines. A yellow color indicates a complete reaction, while a blue or green color suggests an incomplete reaction.[6]
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF.
2. Double Coupling
If a single coupling for an extended period does not lead to completion, a double coupling is recommended.
-
After the first coupling reaction, drain the reaction vessel.
-
Wash the resin once with DMF.
-
Repeat the coupling procedure with a fresh solution of activated this compound.
-
After the second coupling, wash the resin thoroughly with DMF.
3. Microwave-Assisted Peptide Synthesis (MW-SPPS)
Microwave irradiation can provide the necessary energy to overcome the activation barrier for sterically hindered couplings.
-
Caution: While effective, microwave heating can increase the risk of side reactions, including racemization and aspartimide formation. It is crucial to carefully control the temperature and irradiation time. A typical starting point would be to perform the coupling at a controlled temperature of 50-75°C for 5-15 minutes.
Problem: Aspartimide Formation
Aspartimide formation is a sequence-dependent side reaction. The risk is highest when the amino acid following the asparagine is small and unhindered, such as glycine.
-
Use of Additives in the Deprotection Step: Adding an acidic additive to the piperidine deprotection solution can help to protonate the backbone amide, reducing its nucleophilicity and thus suppressing aspartimide formation. A common approach is to use a deprotection cocktail containing 20% piperidine and 0.1 M HOBt in DMF.
-
Reduced Deprotection Times: Minimize the exposure of the peptide to basic conditions by reducing the Fmoc deprotection time. However, ensure that the deprotection is complete to avoid deletion sequences.
Caption: The mechanism of base-catalyzed aspartimide formation during Fmoc deprotection.
Conclusion
The successful incorporation of this compound into a peptide sequence requires a departure from standard coupling protocols. By understanding the inherent challenges of steric hindrance and the potential for aspartimide formation, and by employing more potent coupling reagents, extended reaction times, and careful monitoring, researchers can effectively overcome these obstacles. This guide provides a foundational framework for troubleshooting and optimization. For particularly challenging sequences, further systematic optimization of reaction conditions may be necessary.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound Novabiochem 941296-80-6 [sigmaaldrich.com]
- 7. nbinno.com [nbinno.com]
Technical Support Center: Fmoc-N-Me-Asn(Trt)-OH in Peptide Synthesis
Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the use of Fmoc-N-Me-Asn(Trt)-OH in solid-phase peptide synthesis (SPPS). As a Senior Application Scientist, my goal is to provide you with not just solutions, but also the underlying chemical principles to empower your peptide synthesis endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the primary functions of the Trityl (Trt) group and the N-methyl (N-Me) group on this compound?
A1: Both modifications are critical for ensuring the successful incorporation of the asparagine residue and maintaining the integrity of the peptide chain, but they serve distinct purposes:
-
Trityl (Trt) Group: This bulky protecting group is attached to the side-chain amide of asparagine. Its primary role is to prevent dehydration of the side-chain amide to a nitrile, a common side reaction when using carbodiimide-based activators like DCC or DIC.[1][2] It also offers steric protection that helps to reduce, but not completely eliminate, the incidence of aspartimide formation.[1] Furthermore, the Trt group significantly improves the solubility of the Fmoc-amino acid derivative in common SPPS solvents like DMF and NMP, which is a notable advantage over the poorly soluble Fmoc-Asn-OH.[2]
-
N-methyl (N-Me) Group: The methyl group on the backbone amide nitrogen makes this a tertiary amine. This modification is often introduced into peptides to enhance their therapeutic properties, such as increasing metabolic stability, improving cell permeability, and modulating conformation.[3][4] From a synthesis perspective, the N-methyl group introduces significant steric hindrance, which can make the subsequent coupling step more challenging.[5]
Q2: Is aspartimide formation still a risk with this compound?
A2: Yes, but the risk is altered compared to a standard Fmoc-Asn(Trt)-OH residue. Aspartimide formation is a base-catalyzed intramolecular cyclization that occurs during piperidine-mediated Fmoc deprotection.[1][6] The reaction involves the deprotonation of the backbone amide nitrogen of the following amino acid, which then attacks the side-chain carbonyl of the asparagine residue.
With this compound, the asparagine residue itself has a tertiary amide, which cannot be deprotonated. However, the key step is the deprotonation of the amide of the C-terminally adjacent residue. Therefore, if the following amino acid in the sequence (at position n+1) is not N-methylated, its amide proton can still be abstracted by piperidine, initiating the cyclization. The steric bulk of the N-methyl group on the asparagine may influence the rate of this side reaction, but it does not eliminate the possibility. The risk is highest in sequences where the following residue is sterically unhindered, such as Glycine or Alanine.[7]
Q3: Why is coupling to the amino acid after an N-methylated residue so difficult?
A3: Coupling onto a secondary amine, which is what the N-terminus of an N-methylated residue becomes after Fmoc deprotection, is notoriously difficult due to steric hindrance.[5] The methyl group on the nitrogen shields the nucleophilic amine, impeding the approach of the activated carboxyl group of the incoming amino acid. This can lead to slow or incomplete coupling reactions, resulting in deletion sequences ([n-1] peptides) as a major impurity.[5] This issue is compounded if the incoming amino acid is also sterically bulky.
Q4: What is diketopiperazine formation and is it a concern with this compound?
A4: Diketopiperazine (DKP) formation is an intramolecular cyclization that can occur at the dipeptide stage of SPPS. After the second amino acid is deprotected, its free N-terminal amine can attack the ester linkage of the first amino acid to the resin, cleaving the dipeptide from the support as a cyclic DKP. This side reaction is particularly prevalent when Proline or other N-alkylated amino acids are in the first or second position of the sequence.[8][9] Therefore, if this compound is one of the first two residues being coupled to the resin, there is a heightened risk of DKP formation leading to chain termination.
Troubleshooting Guide
This section addresses common problems encountered when using this compound and provides actionable solutions.
| Problem ID | Issue | Probable Cause(s) | Recommended Solution(s) |
| NMA-01 | Low or incomplete coupling efficiency for the amino acid following N-Me-Asn(Trt). (Verified by a positive Kaiser or Bromophenol blue test) | Steric Hindrance: The N-methyl group on the asparagine residue creates a sterically hindered secondary amine, which is a poor nucleophile.[5] | 1. Use a more potent coupling reagent: Standard reagents like HBTU/HCTU may be insufficient. Switch to HATU, HCTU, or COMU, which are known to be more effective for hindered couplings.[5][10] For extremely difficult couplings (e.g., N-Me-Asn followed by another bulky residue), consider using PyBroP or generating an amino acid chloride in situ.[10] 2. Increase reaction time and/or temperature: Extend the coupling time (e.g., from 1-2 hours to 4-12 hours). Microwave-assisted coupling can also significantly enhance efficiency.[8] 3. Double couple: Perform the coupling step twice to ensure the reaction goes to completion. |
| NMA-02 | Presence of a mass-neutral impurity or a family of related peaks in the HPLC of the crude peptide. | Aspartimide Formation: The peptide has likely undergone cyclization at the N-Me-Asn residue during Fmoc deprotection, leading to the formation of α- and β-peptides and their epimers.[6][11] | 1. Modify Fmoc Deprotection: Use 20% piperidine in DMF with an acidic additive like 0.1 M HOBt or Oxyma to suppress the basicity.[8] 2. Use a weaker base: Consider replacing piperidine with piperazine for the deprotection steps following the incorporation of N-Me-Asn(Trt), as it has been shown to reduce aspartimide formation.[12] 3. Backbone Protection: If the sequence is particularly prone to this side reaction (e.g., N-Me-Asn-Gly), consider using a backbone-protected dipeptide, such as one containing a Dmb group on the Gly residue.[1] |
| NMA-03 | Significant amount of truncated peptide observed, especially if N-Me-Asn(Trt) is the first or second residue. | Diketopiperazine (DKP) Formation: The N-terminal dipeptidyl-resin has cyclized and been cleaved from the support, terminating the chain.[8][9] | 1. Use a sterically hindered resin: Synthesize the peptide on a 2-chlorotrityl chloride (2-CTC) resin. The bulky linker sterically disfavors the intramolecular cyclization.[8] 2. Couple the third amino acid quickly: Minimize the time between the deprotection of the second residue and the coupling of the third to reduce the window for DKP formation. 3. Use a pre-formed dipeptide: Couple a pre-synthesized dipeptide of the second and third amino acids to bypass the vulnerable dipeptidyl-resin stage. |
| NMA-04 | Presence of an impurity with a mass of -18 Da from the expected peptide mass. | Dehydration of the Side-Chain Amide: This is less common when using the Trt protecting group, but can still occur if the activation conditions are particularly harsh or if a carbodiimide reagent is used without HOBt. | 1. Avoid carbodiimide reagents (DCC, DIC) if possible. If their use is necessary, ensure an additive like HOBt or Oxyma is present. 2. Use uronium/phosphonium-based coupling reagents like HATU, HCTU, or PyBOP, which are less prone to causing this side reaction.[13] |
Experimental Protocols & Workflows
Protocol 1: Recommended Coupling for Sterically Hindered Residues (Post N-Me-Asn)
This protocol is optimized for coupling an amino acid onto the N-terminal of a sterically hindered N-methylated residue.
-
Resin Preparation: After the Fmoc deprotection of the N-Me-Asn(Trt) residue, wash the resin thoroughly with DMF (5 x 1 min).
-
Activation Mixture Preparation: In a separate vessel, dissolve:
-
Fmoc-amino acid (4 equivalents relative to resin loading)
-
HATU (3.9 equivalents)
-
HOAt (4 equivalents) in a minimal amount of DMF.
-
-
Activation: Add DIPEA (8 equivalents) to the activation mixture and allow it to pre-activate for 2-5 minutes at room temperature.
-
Coupling: Add the activated amino acid solution to the resin.
-
Reaction: Allow the coupling reaction to proceed for 2-4 hours at room temperature. For very difficult sequences, this can be extended overnight or performed at an elevated temperature (e.g., 50°C for 2 hours) or using a microwave peptide synthesizer.
-
Monitoring: After the coupling, take a small sample of the resin, wash it thoroughly, and perform a Bromophenol blue test to check for the presence of free amines. A yellow color indicates a complete reaction, while blue or green indicates an incomplete reaction.
-
Recoupling (if necessary): If the test is positive, repeat steps 4-6.
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF (5 x 1 min) to remove excess reagents.
Diagrams
Mechanism of Aspartimide Formation
Caption: Base-catalyzed formation of aspartimide from an Asn residue.
Troubleshooting Workflow for N-Me-Asn(Trt)-OH
Caption: Decision tree for troubleshooting common issues.
References
- 1. media.iris-biotech.de [media.iris-biotech.de]
- 2. nbinno.com [nbinno.com]
- 3. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group | MDPI [mdpi.com]
- 4. N-methylation of peptides: a new perspective in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. research-collection.ethz.ch [research-collection.ethz.ch]
- 8. peptide.com [peptide.com]
- 9. researchgate.net [researchgate.net]
- 10. peptide.com [peptide.com]
- 11. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Asparagine coupling in Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Technical Support Center: N-Terminal N-Me-Asn Deprotection
Welcome to the technical support guide for resolving challenges associated with N-terminal N-methylated Asparagine (N-Me-Asn) in solid-phase peptide synthesis (SPPS). This resource is designed for researchers, chemists, and drug development professionals who have encountered issues with incomplete trityl (Trt) group removal from this specific residue. As Senior Application Scientists, we have consolidated field-proven insights and established protocols to help you diagnose, troubleshoot, and overcome this common but challenging obstacle.
Frequently Asked Questions (FAQs)
Q1: My LC-MS analysis of the crude peptide shows a major peak at +242.3 Da from my expected mass. What is this?
A: This mass addition corresponds precisely to a remaining trityl (Trt) protecting group. This indicates that the final acidolytic cleavage and deprotection step was incomplete for your N-terminal N-Me-Asn(Trt) residue.
Q2: Why is the trityl group on N-terminal N-Me-Asn so difficult to remove compared to other residues?
A: The difficulty arises from a combination of two factors:
-
Steric Hindrance: The N-methyl group on the asparagine backbone significantly increases steric bulk around the amide bond.[1] This bulkiness, combined with the already large trityl group on the side-chain amide, sterically shields the trityl group from the trifluoroacetic acid (TFA) needed to cleave it.[2]
-
N-Terminal Position Effect: The N-terminal position presents a unique electronic environment. Studies have shown that the slow removal of a trityl group is particularly pronounced when it is close to a free amino group, as is the case post-Fmoc removal at the N-terminus.[3][4]
Q3: Can I just extend the cleavage time with my standard TFA cocktail?
A: Yes, extending the cleavage time is the most common and often successful first step.[4] However, for peptides containing other sensitive residues (like Trp, Cys, Met), prolonged exposure to strong acid can lead to other side reactions. It is crucial to use an optimized scavenger cocktail and monitor the deprotection.
Q4: For future syntheses, what can I do to prevent this issue?
A: The most effective preventative measure is to use a more acid-labile protecting group for the N-Me-Asn residue during synthesis. The methyl-trityl (Mtt) group is known to be more rapidly cleaved and can overcome this problem.[3][5] For extremely difficult cases, the xanthenyl (Xan) protecting group has also been shown to be an effective solution.[5]
In-Depth Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving incomplete N-terminal Trt deprotection.
Problem: LC-MS analysis confirms the presence of Trt-protected peptide after standard cleavage.
This is the classic symptom. The workflow below will guide you through confirmation and resolution.
Diagnostic Workflow
Caption: Troubleshooting workflow for incomplete Trt deprotection.
Q: What is the underlying chemical mechanism and why does N-methylation make it worse?
A: Trityl group removal is an acid-catalyzed SN1 reaction. The acid (H⁺ from TFA) protonates the ether-like oxygen of the Asn side-chain amide, making it a good leaving group. The bulky trityl group then departs as a stable triphenylmethyl carbocation, which is subsequently quenched by a scavenger.
The N-methyl group introduces significant steric hindrance that impedes the initial, crucial protonation step by TFA, thus dramatically slowing down the entire reaction.
Deprotection Mechanism Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Incomplete TFA deprotection of N-terminal trityl-asparagine residue in fmoc solid-phase peptide chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scite.ai [scite.ai]
- 5. Incomplete trifluoroacetic acid deprotection of asparagine-trityl-protecting group in the vicinity of a reduced peptide bond - PubMed [pubmed.ncbi.nlm.nih.gov]
Extended coupling times for sterically hindered N-methylated amino acids
<Technical Support Center: N-Methylated Peptide Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals on Overcoming Extended Coupling Times for Sterically Hindered N-Methylated Amino Acids
Welcome to the technical support center for N-methylated peptide synthesis. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the unique challenges posed by steric hindrance during the incorporation of N-methylated amino acids. As Senior Application Scientists, we have compiled field-proven insights and scientifically-grounded protocols to help you navigate these difficult couplings and achieve higher yields and purity in your peptide products.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and concerns encountered when working with N-methylated amino acids.
Q1: Why do N-methylated amino acids cause such significant problems in peptide synthesis?
A1: The core issue is steric hindrance. The methyl group on the amide nitrogen transforms it from a primary amine into a bulkier secondary amine.[1] This added bulk physically obstructs the incoming activated carboxyl group of the next amino acid, making the formation of the peptide bond significantly more challenging than with standard primary amines.[1][2][3] This problem is especially severe when coupling two consecutive N-methylated residues and frequently leads to incomplete reactions, low yields, and the accumulation of deletion sequences.[1]
Q2: What are the immediate signs that a coupling reaction with an N-methylated residue is failing?
A2: The most common indicators of poor coupling efficiency are:
-
Positive Colorimetric Test: After the coupling step, a blue or green color on the resin beads from a bromophenol blue test indicates the presence of unreacted secondary amines.[1][4] A complete reaction should result in yellow beads. Note that the standard Kaiser (ninhydrin) test is not suitable for monitoring couplings to secondary amines like N-methylated residues.[4]
-
Low Final Yield: The overall yield of the purified peptide is significantly lower than expected.[1]
-
Deletion Sequences in Mass Spectrometry: Analysis of the crude product by mass spectrometry (MS) will show peptide sequences that are missing the amino acid that was intended to be coupled to the N-methylated residue.[1]
Q3: Which coupling reagents are the most effective for these difficult couplings?
A3: Standard reagents like HBTU and HCTU often prove insufficient for these demanding couplings.[1][4] More potent, highly reactive reagents are generally required.[1][5][6]
-
High-Efficiency Uronium/Aminium Salts: HATU is a widely successful and commonly used reagent for coupling N-methyl amino acids.[1][4][7] COMU, a newer generation reagent, has also shown comparable or even superior efficiency, particularly in microwave-assisted synthesis.[1][8]
-
Phosphonium Salts: Reagents like PyAOP and PyBOP are excellent choices, especially when used with an additive like HOAt or OxymaPure.[1][5][9][10] They are particularly effective for coupling two N-methyl amino acids consecutively.[9][11]
-
Halogenating Reagents: For the most exceptionally difficult couplings, reagents like PyBroP and bis(trichloromethyl)carbonate (BTC or triphosgene), which can generate highly reactive amino acid chlorides in situ, have proven effective.[1][4][12][13]
Q4: Can I just increase the reaction temperature to speed things up?
A4: Yes, increasing the temperature can significantly enhance coupling efficiency for sterically hindered residues.[1] Microwave-assisted peptide synthesis (MW-SPPS) is a powerful technique that uses rapid heating to drive difficult couplings to completion, often resulting in higher yields in shorter times.[1] However, this approach requires caution. Certain residues, like Fmoc-Arg(Pbf)-OH, are prone to side reactions such as lactam formation at elevated temperatures, which can lead to lower coupling yields.[1][8]
Q5: Are N-methylated amino acids more prone to racemization?
A5: Yes, they are. The increased steric hindrance can slow the main coupling reaction, prolonging the time the amino acid spends in its activated state.[12] This extended lifetime increases the opportunity for the primary racemization pathway: the formation of a 5(4H)-oxazolone intermediate.[12] The alpha-proton of this intermediate is acidic and can be easily removed by base, leading to a loss of stereochemical integrity.[12]
Part 2: In-Depth Troubleshooting Guides
This section provides systematic approaches to diagnose and solve common problems encountered during the synthesis of N-methylated peptides.
Problem 1: Incomplete Coupling and Low Yield
You've completed a coupling step involving an N-methylated amino acid, but your bromophenol blue test is positive (blue/green beads), or your final yield is unacceptably low.
The root cause is almost always the failure to form the amide bond efficiently due to the steric barrier. This can be exacerbated by suboptimal reagents, insufficient reaction time, or peptide aggregation on the solid support.
The following diagram outlines a logical workflow to address incomplete coupling.
Caption: Troubleshooting workflow for incomplete coupling.
-
Solution 1: Optimize Reagents and Additives If you are using standard reagents like HBTU/HCTU or DIC/HOBt, the first and most effective step is to switch to a more potent system.[1][14] For particularly difficult couplings, such as N-Me-Val or any N-methyl-N-methyl junction, HATU or COMU are excellent first choices. Phosphonium reagents like PyAOP are also highly recommended.[6][9][11]
-
Solution 2: Extend Reaction Times and/or Use Heat Sterically hindered couplings are kinetically slow. Extending the reaction time from a standard 1-2 hours to 4 hours, or even overnight, can often drive the reaction to completion.[14] As mentioned in the FAQ, applying heat via microwave synthesis is a very effective way to overcome the activation energy barrier.[1][8]
-
Solution 3: Implement a Double Coupling Protocol If a single, extended coupling is insufficient, a "double coupling" is a reliable strategy.[12] After the initial coupling period, filter the reagents and repeat the entire coupling step with a fresh solution of activated amino acid.[1][12] This re-introduces a high concentration of the activated species to react with the remaining free amines.
Problem 2: Racemization of the N-Methylated Residue
Your peptide has synthesized with good yield, but chiral HPLC or other analytical methods reveal the presence of the undesired D-diastereomer, compromising the biological activity and purity of your final product.
Racemization occurs when the activated amino acid's α-proton is abstracted by a base, typically after forming an oxazolone intermediate.[12] Key factors influencing this are the choice of coupling reagent, the strength and concentration of the base used, and the reaction temperature.[12][15]
The choice of coupling reagent is critical for both achieving high efficiency and minimizing side reactions. The following table provides a comparative overview.
| Reagent Family | Example(s) | Activation Speed | Racemization Risk | Best For... |
| Uronium/Aminium | HBTU, HCTU | Fast | Moderate | Routine couplings, less effective for N-Me.[4][16] |
| Uronium/Aminium (HOAt-based) | HATU | Very Fast | Low | Difficult couplings, N-methylated residues.[1][4][7] |
| Uronium/Aminium (Oxyma-based) | COMU | Very Fast | Very Low | Difficult couplings, microwave synthesis, safety.[8][16] |
| Phosphonium | PyBOP, PyAOP | Fast | Low | N-methyl-N-methyl junctions, fragment coupling.[5][9][11] |
| Halophosphonium | PyBroP | Very Fast | Moderate | Extremely hindered couplings.[4][12] |
| Carbodiimides | DIC, DCC | Moderate | High (without additive) | General synthesis, requires additive like OxymaPure.[17] |
-
Solution 1: Refine the Base and Additive Combination
-
Use Racemization Suppressants: When using any coupling reagent, the inclusion of an additive like HOAt or OxymaPure is crucial. They are far more effective at suppressing racemization than the older HOBt.[12][17]
-
Switch to a Weaker Base: Strong, non-hindered bases like DIPEA or TEA can accelerate racemization.[15] Switching to a weaker, more sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine can significantly reduce the rate of epimerization.[12][15]
-
Reduce Temperature: If racemization persists even with optimized reagents, performing the coupling at a lower temperature (e.g., 0°C) can slow the rate of proton abstraction relative to the desired coupling reaction.[12]
-
-
Solution 2: Minimize Pre-activation Time The longer an amino acid sits in its activated state before encountering the amine nucleophile, the greater the chance of side reactions, including racemization. Minimize the pre-activation time to just what is necessary for the reagent to function (typically 2-5 minutes for onium salts) before adding the mixture to the resin.[4][12]
Part 3: Key Experimental Protocols
This section provides detailed, step-by-step methodologies for the recommended procedures.
Protocol 1: Extended Coupling of a Hindered Fmoc-N-Methyl-Amino Acid using HATU
This protocol is a robust starting point for coupling a sterically hindered N-methylated amino acid onto a resin-bound peptide.
Caption: Workflow for extended coupling using HATU.
Methodology:
-
Resin Preparation: Swell the peptide-resin in high-quality DMF or NMP for at least 30 minutes.[1]
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the N-terminal Fmoc protecting group.
-
Washing: Thoroughly wash the resin with DMF (5-7 times) and then DCM (3-5 times) to remove all traces of piperidine.
-
Activation Solution: In a separate vessel, dissolve the Fmoc-N-methyl-amino acid (4 eq. relative to resin loading) and HATU (4 eq.) in DMF. Add a hindered base such as NMM (8 eq.).[12]
-
Pre-activation: Allow the activation mixture to stand for 2-5 minutes at room temperature. Do not exceed 5 minutes to minimize potential side reactions.[4][12]
-
Coupling: Add the complete activation mixture to the swelled, deprotected resin. Agitate the reaction vessel at room temperature for 2-4 hours.[12] For exceptionally difficult couplings, the time can be extended or the temperature may be increased to 50°C.[1]
-
Monitoring: Remove a small sample of resin beads, wash them thoroughly with DMF and methanol, and perform a bromophenol blue test.[4] A persistent yellow color on the beads indicates a complete reaction.
-
Recoupling (if necessary): If the test is blue or green, filter the resin and repeat steps 4-7 with a fresh activation solution.[1][12]
-
Final Wash: Once the coupling is complete, wash the resin thoroughly with DMF to prepare for the next cycle of synthesis.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. scienmag.com [scienmag.com]
- 3. pnas.org [pnas.org]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. researchgate.net [researchgate.net]
- 9. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Commonly Used Condensation Agents in Peptide Solid Phase Synthesis [creative-peptides.com]
- 11. peptide.com [peptide.com]
- 12. benchchem.com [benchchem.com]
- 13. luxembourg-bio.com [luxembourg-bio.com]
- 14. benchchem.com [benchchem.com]
- 15. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 16. bachem.com [bachem.com]
- 17. merckmillipore.com [merckmillipore.com]
Technical Support Center: Double Coupling Strategy for Fmoc-N-Me-Asn(Trt)-OH
Welcome to the Technical Support Center for advanced peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the incorporation of Fmoc-N-Me-Asn(Trt)-OH. As a Senior Application Scientist, I will provide in-depth, field-proven insights to help you navigate the complexities of coupling this sterically hindered amino acid.
Introduction: The Challenge of N-Methylated Asparagine
This compound is a critical building block for synthesizing peptides with enhanced therapeutic properties, such as improved enzymatic stability and oral bioavailability.[1] However, its structure presents a unique set of challenges during solid-phase peptide synthesis (SPPS). The primary obstacle is the steric hindrance caused by the methyl group on the alpha-amine, which significantly slows down the coupling reaction.[2][3] This is often compounded by the bulky trityl (Trt) protecting group on the asparagine side chain.[4][5] Consequently, a standard single coupling protocol is often insufficient, leading to deletion sequences and impure final products. A double coupling strategy is therefore frequently employed to drive the reaction to completion.
This guide provides a comprehensive resource for troubleshooting and optimizing the double coupling of this compound.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Question 1: After a double coupling of this compound, the qualitative monitoring test (e.g., Kaiser or Bromophenol Blue) still indicates incomplete coupling. What are the potential causes and how can I resolve this?
Answer:
An incomplete coupling after a double coupling procedure points to severe steric hindrance that is not being overcome by the current reaction conditions. Several factors could be at play:
-
Suboptimal Coupling Reagent: Standard uronium-based reagents like HBTU or HCTU may not be potent enough for such a sterically demanding coupling.[1][2]
-
Insufficient Reaction Time or Temperature: The kinetics of the reaction may be too slow at room temperature.
-
Peptide Aggregation: The growing peptide chain on the solid support may be aggregating, physically blocking the N-terminal amine.
Solutions:
-
Switch to a More Potent Coupling Reagent: Utilize phosphonium-based reagents or specialized uronium/aminium reagents known to be effective for hindered couplings.[2][6]
Coupling Reagent Reagent Type Key Advantages HATU Aminium/Uronium Salt Highly reactive, excellent for sterically hindered couplings.[1][5] PyAOP Phosphonium Salt Highly effective for coupling N-methylated amino acids.[6] PyBOP/HOAt Phosphonium Salt A powerful combination for challenging couplings.[6] COMU Uronium Salt A more recent and highly effective coupling reagent. -
Optimize Reaction Conditions:
-
Extend Coupling Time: Increase the duration of each coupling step. For the first coupling, allow 2-4 hours, and for the second, 1-2 hours.
-
Elevate Temperature: Performing the coupling at an elevated temperature (e.g., 50°C) can significantly increase the reaction rate. Microwave-assisted SPPS is also a highly effective method for driving difficult couplings to completion.[3]
-
-
Disrupt Peptide Aggregation:
-
Incorporate Chaotropic Salts: Adding salts like LiCl to the coupling solution can help disrupt secondary structures.
-
Use a More Polar Solvent System: Switching from DMF to NMP or a mixture of DMSO/NMP can improve solvation and reduce aggregation.
-
Question 2: I'm observing a significant amount of a side product with the same mass as my target peptide, but it elutes differently on HPLC. What could this be and how can I prevent it?
Answer:
This is a classic sign of racemization or epimerization at the stereocenter of the N-methylated asparagine residue.[7] While N-methylated amino acids are less prone to racemization via the oxazolone pathway, it can still occur, particularly with prolonged activation times or the use of certain bases.[8]
Mitigation Strategies:
-
Choice of Base: The organic base used during coupling plays a crucial role. Use a sterically hindered, non-nucleophilic base to minimize racemization.[9]
Base Properties Recommendation N,N-Diisopropylethylamine (DIPEA) Commonly used, but can sometimes contribute to racemization. Use with caution; consider alternatives for highly sensitive couplings. N-Methylmorpholine (NMM) Less basic and sterically hindered, reducing the risk of racemization.[9] A good alternative to DIPEA. 2,4,6-Collidine A bulky, non-nucleophilic base that has been shown to minimize racemization.[10] Highly recommended for sensitive couplings. -
Pre-activation Time: Minimize the pre-activation time of the this compound with the coupling reagent before adding it to the resin. A prolonged pre-activation period increases the window for potential racemization.
-
Use of Additives: Ensure that an additive like 1-hydroxybenzotriazole (HOBt) or its aza-analogue, 1-hydroxy-7-azabenzotriazole (HOAt), is used, especially with carbodiimide-based coupling reagents. These additives are known to suppress racemization.[10]
Frequently Asked Questions (FAQs)
Q1: Why is the trityl (Trt) group necessary for the asparagine side chain?
The Trt group serves two primary purposes. First, it protects the side-chain amide of asparagine from participating in side reactions, most notably dehydration to form a nitrile during the activation step, especially with carbodiimide reagents.[11] Second, the bulky Trt group significantly improves the solubility of the Fmoc-amino acid derivative in common SPPS solvents like DMF and NMP, which is a notable issue with unprotected Fmoc-Asn-OH.[12]
Q2: Can I use the standard ninhydrin (Kaiser) test to monitor the coupling of this compound?
No, the Kaiser test is unreliable for secondary amines like N-methylated amino acids as it typically gives a very weak color change or a false negative.[1] A more appropriate qualitative test is the bromophenol blue test, which will show a color change from blue/green (unreacted amine) to yellow (complete coupling).[1]
Q3: Is a double coupling strategy always necessary for this compound?
While not universally required in every single case, a double coupling strategy is highly recommended as a starting point, especially when the preceding amino acid is also sterically hindered. It is a proactive measure to ensure the highest possible yield and purity of the final peptide.
Q4: Are there any specific considerations for the final cleavage and deprotection when my peptide contains Asn(Trt)?
Yes. While the Trt group is generally labile in standard TFA cleavage cocktails, its removal can be slow if the Asn(Trt) residue is at the N-terminus of the peptide.[11][13] In such cases, extending the cleavage time may be necessary to ensure complete deprotection. Additionally, the released trityl cations are potent alkylating agents, so it is crucial to use an effective scavenger system, such as triisopropylsilane (TIPS), in the cleavage cocktail to prevent side reactions with sensitive residues like tryptophan or methionine.[14]
Experimental Protocols
Protocol 1: Recommended Double Coupling of this compound
This protocol is optimized for a manual synthesis and assumes a starting scale of 0.25 mmol on a suitable solid support.
-
Resin Preparation:
-
Swell the resin in DMF for at least 30 minutes.
-
Perform Fmoc deprotection of the N-terminal amine using 20% piperidine in DMF (1 x 3 min, followed by 1 x 10 min).
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
First Coupling:
-
In a separate vessel, dissolve this compound (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in DMF.
-
Add 2,4,6-Collidine (6 eq.) to the activation mixture and vortex for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 2-4 hours at room temperature with gentle agitation.
-
Wash the resin with DMF (5 times).
-
-
Second Coupling:
-
Repeat the activation and coupling steps as described in "First Coupling."
-
Allow the second coupling reaction to proceed for 1-2 hours.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove excess reagents and byproducts.
-
-
Monitoring:
-
Perform a bromophenol blue test to confirm the completion of the coupling. A negative result (yellow beads) indicates a complete reaction.[1]
-
Workflow for Troubleshooting Incomplete Coupling
Caption: Troubleshooting workflow for incomplete coupling.
References
- 1. peptide.com [peptide.com]
- 2. benchchem.com [benchchem.com]
- 3. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 10. chempep.com [chempep.com]
- 11. nbinno.com [nbinno.com]
- 12. nbinno.com [nbinno.com]
- 13. Incomplete TFA deprotection of N-terminal trityl-asparagine residue in fmoc solid-phase peptide chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Advanced Techniques for Challenging Peptide Couplings
Topic: Use of Chaotropic Salts to Improve Fmoc-N-Me-Asn(Trt)-OH Coupling
Welcome to the Technical Support Center for advanced solid-phase peptide synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals encountering challenges with difficult coupling reactions, specifically involving the sterically hindered N-methylated asparagine derivative, this compound. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to enhance the success of your peptide synthesis.
Troubleshooting Guide: Overcoming Difficult this compound Couplings
Q1: I am observing a low coupling yield for this compound, as indicated by a positive Kaiser test. What are the primary causes and how can I resolve this?
A1: Low coupling efficiency with this compound is a common issue primarily stemming from two factors: steric hindrance and on-resin peptide aggregation. The N-methyl group on the alpha-amine significantly reduces its nucleophilicity and sterically hinders the approach of the activated carboxyl group. Furthermore, as the peptide chain elongates, it can form secondary structures and aggregate, impeding reagent access to the reactive sites.
Immediate Corrective Actions:
-
Double Coupling: The most straightforward approach is to repeat the coupling step. After the initial coupling reaction, wash the resin and perform a second coupling with a fresh solution of activated this compound.
-
Increase Reaction Time and Temperature: For sterically hindered amino acids, extending the coupling time (e.g., to 4-6 hours or even overnight) can be beneficial. If your synthesizer allows, increasing the temperature to 30-40°C can also enhance the reaction kinetics.
Advanced Strategy: Incorporation of Chaotropic Salts
If the above measures are insufficient, the use of chaotropic salts is highly recommended. These salts disrupt the hydrogen-bonding networks that lead to peptide aggregation, thereby improving resin swelling and reagent accessibility.[1][2]
Experimental Protocol: this compound Coupling with a Chaotropic Salt Additive
This protocol outlines the use of Lithium Chloride (LiCl) as a chaotropic agent to improve the coupling efficiency of this compound.
Materials:
-
Fmoc-deprotected peptide-resin
-
This compound
-
Coupling reagent (e.g., HATU, HBTU)
-
Base (e.g., DIPEA, Collidine)
-
Anhydrous DMF
-
Anhydrous LiCl
-
0.5 M LiCl in DMF solution
Procedure:
-
Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF.
-
Chaotropic Salt Wash (Optional but Recommended): Wash the resin with a 0.5 M solution of LiCl in DMF for 10-15 minutes. This helps to pre-disrupt any existing peptide aggregation.
-
Activation of this compound:
-
In a separate vessel, dissolve this compound (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) to the mixture and allow for a short pre-activation of 1-2 minutes.
-
-
Coupling Reaction:
-
To the activated amino acid solution, add the 0.5 M LiCl/DMF solution to achieve a final LiCl concentration of 0.2-0.4 M in the reaction mixture.
-
Immediately add the resulting solution to the deprotected peptide-resin.
-
Allow the coupling reaction to proceed for 2-4 hours at room temperature with agitation.
-
-
Monitoring and Washing:
-
Perform a Kaiser test to monitor the completion of the coupling.
-
Once the test is negative, thoroughly wash the resin with DMF to remove excess reagents and the chaotropic salt.
-
Q2: After successfully coupling this compound using a chaotropic salt, I'm noticing issues with the subsequent Fmoc deprotection step. What could be the cause?
A2: While chaotropic salts are excellent for improving coupling, residual salt in the resin can sometimes interfere with the subsequent Fmoc deprotection, which is a base-catalyzed reaction. It is crucial to ensure the thorough removal of the chaotropic salt after the coupling step.
Troubleshooting Deprotection:
-
Extended Washing: Increase the number and duration of DMF washes after the coupling step. Incorporating a wash with a different solvent, such as DCM, can also be effective.
-
Alternative Deprotection Reagent: If piperidine is not efficient, consider using a stronger base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) at a low concentration (e.g., 2% DBU in DMF).[1]
Frequently Asked Questions (FAQs)
What is the mechanism by which chaotropic salts improve coupling reactions?
Chaotropic salts are substances that disrupt the structure of macromolecules by interfering with intramolecular and intermolecular forces, such as hydrogen bonds and hydrophobic interactions.[3] In the context of SPPS, they break up the secondary structures of growing peptide chains that lead to aggregation. This results in improved resin swelling and allows for better diffusion of reagents to the reaction sites.[1][4]
References
Technical Support Center: Troubleshooting Low Yields with Fmoc-N-Me-Asn(Trt)-OH
As a Senior Application Scientist, this guide provides in-depth troubleshooting for researchers encountering low yields and purity issues when incorporating N-methylated asparagine, specifically Fmoc-N-Me-Asn(Trt)-OH, into synthetic peptides. N-methylation can drastically alter the reactivity of the amino acid, leading to unique challenges not observed with its non-methylated counterpart. This guide is structured to explain the underlying chemistry of these challenges and provide validated, field-proven solutions.
The Challenge of N-Methylated Residues
The presence of a methyl group on the backbone amide nitrogen introduces significant steric hindrance. This bulkiness slows down the kinetics of both the Fmoc deprotection and, more critically, the subsequent coupling reaction. For N-methylated asparagine, this is further complicated by the inherent propensity of the asparagine side chain to form aspartimide derivatives, a major cause of yield loss and impurity generation.
Frequently Asked Questions & Troubleshooting Guide
Question 1: My coupling efficiency for this compound is extremely low, even with extended reaction times. What is causing this and how can I fix it?
Answer:
Low coupling efficiency is the most common issue when working with N-methylated amino acids due to the steric hindrance imposed by the N-methyl group. Standard coupling conditions are often insufficient to drive the reaction to completion.
Underlying Cause: The nucleophilicity of the secondary amine of the N-methylated residue is significantly lower than that of a primary amine. Furthermore, the bulky Trityl (Trt) protecting group on the asparagine side chain, combined with the N-methyl group, creates a sterically crowded environment that impedes the approach of the activated carboxyl group of the incoming amino acid.
Troubleshooting Protocol:
-
Optimize Your Coupling Reagent: Uronium/aminium-based reagents are generally preferred over carbodiimides for sterically hindered couplings. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) are highly effective. They form highly reactive acyl-uronium species that can overcome the steric barrier more efficiently.
-
Incorporate an Oxime Additive: Additives like OxymaPure® (Ethyl cyanohydroxyiminoacetate) can enhance coupling efficiency and reduce epimerization.
-
Extend Coupling Time & Use Microwave Energy: For difficult couplings involving N-methylated residues, extending the reaction time to 2-4 hours at room temperature is often necessary. The use of microwave-assisted peptide synthesis can significantly accelerate these slow reactions by providing controlled heating, often reducing coupling times to a matter of minutes.
-
Perform a Double Coupling: If a test cleavage and analysis show incomplete coupling, a second coupling step with a fresh solution of the activated amino acid should be performed before proceeding to the next deprotection step.
Recommended Coupling Conditions:
| Parameter | Recommendation | Rationale |
| Amino Acid Excess | 3-5 equivalents | Drives the reaction forward for the hindered N-methylated amine. |
| Coupling Reagent | 3-5 equivalents (e.g., HATU, HCTU) | Provides a highly activated species to overcome steric hindrance. |
| Base | 6-10 equivalents (e.g., DIPEA, TMP) | A non-nucleophilic base is crucial. 2,4,6-Trimethylpyridine (TMP) is often preferred as it is less likely to cause side reactions. |
| Solvent | DMF or NMP | Standard polar aprotic solvents for SPPS. |
| Time (Room Temp) | 2 - 4 hours | Allows sufficient time for the sterically hindered reaction to proceed. |
| Time (Microwave) | 5 - 15 minutes at 50-75°C | Significantly accelerates the reaction kinetics. |
Question 2: My final peptide is pure, but the overall yield is significantly lower than expected after cleavage. What could be happening during the synthesis?
Answer:
A low final yield, despite a clean crude profile, often points to the formation of aspartimide-related side products that are either cleaved from the resin during synthesis or are difficult to recover post-cleavage. The N-methyl group on the asparagine backbone can accelerate aspartimide formation.
Underlying Cause: Aspartimide formation is an intramolecular cyclization reaction. The backbone amide nitrogen attacks the side-chain carbonyl of the asparagine, forming a five-membered succinimide ring. This reaction is catalyzed by the base used for Fmoc deprotection. The resulting aspartimide is unstable and can undergo nucleophilic attack, leading to a mixture of α- and β-peptides, or chain termination if the ring is opened by other nucleophiles.
Workflow for Aspartimide Formation and Consequences
Caption: Base-mediated aspartimide formation during Fmoc deprotection.
Troubleshooting and Prevention:
-
Modify the Fmoc Deprotection Cocktail: Standard 20% piperidine in DMF can be too aggressive.
-
Use a Lower Concentration: Reduce the piperidine concentration to 5-10% in DMF.
-
Add an Additive: The addition of 0.1 M of an additive like OxymaPure® or HOBt (Hydroxybenzotriazole) to the deprotection solution can help to suppress aspartimide formation by protonating the intermediate anionic species.
-
-
Reduce Deprotection Time: Minimize the exposure of the peptide to basic conditions. Use shorter deprotection times (e.g., two cycles of 3-7 minutes) instead of a single long incubation.
-
Use a More Hindered Protecting Group (if available): While Trt is standard, for extremely sensitive sequences, alternative, more sterically demanding side-chain protecting groups could be considered if commercially available, although this is less common for N-methylated amino acids.
Question 3: After cleavage and purification, I see two peaks in my mass spec that correspond to my target peptide. What is the likely cause?
Answer:
The presence of two peaks with the same mass, especially when an N-methylated amino acid is involved, is often indicative of epimerization or racemization at the alpha-carbon of the amino acid being coupled.
Underlying Cause: The activation of the amino acid carboxyl group (to form the acyl-uronium ester with HATU, for example) can make the alpha-proton acidic and susceptible to abstraction by the base (like DIPEA) present in the coupling mixture. This leads to a loss of stereochemical integrity, resulting in a mixture of L- and D-isomers (diastereomers) in the final peptide.
Troubleshooting Protocol:
-
Use a Milder, More Hindered Base: Switch from DIPEA (Diisopropylethylamine) to a more sterically hindered and less nucleophilic base like 2,4,6-trimethylpyridine (collidine or TMP). TMP is less likely to abstract the alpha-proton, thus minimizing racemization.
-
Pre-activation Time: Minimize the time the amino acid is "pre-activated" with the coupling reagent and base before it is added to the resin. Ideally, mix the components and add them to the reaction vessel immediately.
-
Lower the Temperature: Performing the coupling at a reduced temperature (e.g., 0°C) can slow down the rate of epimerization relative to the rate of coupling.
Experimental Workflow to Minimize Epimerization
Caption: Recommended workflow to reduce the risk of racemization.
Validation & Comparative
A Comparative Guide to Purity Analysis of Fmoc-N-Me-Asn(Trt)-OH: HPLC, UPLC-MS, and qNMR
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The chemical and enantiomeric purity of Fmoc-protected amino acids is a cornerstone of successful solid-phase peptide synthesis (SPPS). For N-methylated amino acids, such as Fmoc-N-Me-Asn(Trt)-OH, the introduction of a methyl group on the amide nitrogen presents unique analytical challenges. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) for the comprehensive purity assessment of this critical raw material.
The Significance of Purity for this compound
This compound is a valuable building block in peptide synthesis, often employed to enhance the metabolic stability and conformational properties of the final peptide. However, impurities in this raw material can lead to a cascade of undesirable side products, complicating purification and compromising the integrity of the synthetic peptide.
Common impurities can include:
-
Diastereomers (D-enantiomer): Arising from racemization during synthesis, the presence of the D-enantiomer can lead to the formation of diastereomeric peptides that are often difficult to separate from the target peptide.
-
Dipeptides (Fmoc-N-Me-Asn(Trt)-N-Me-Asn(Trt)-OH): Formed during the Fmoc protection step, these can result in the unwanted insertion of an additional amino acid residue.[1]
-
Unprotected Amino Acid (H-N-Me-Asn(Trt)-OH): Incomplete Fmoc protection can lead to double insertions during peptide synthesis.[1]
-
β-Alanyl Impurities: These can arise from the rearrangement of the Fmoc-introducing reagent (Fmoc-OSu) and result in the insertion of a β-alanine residue.[2][3]
-
Side-chain Deprotected Fmoc-Amino Acids: Premature loss of the trityl (Trt) group can lead to undesired side-chain modifications during synthesis.
A high purity value from a standard analytical method does not inherently guarantee the absence of co-eluting impurities or enantiomeric contaminants. Therefore, a multi-faceted analytical approach is often warranted.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
Reversed-phase HPLC (RP-HPLC) is the most common method for determining the chemical purity of Fmoc-amino acids. For enantiomeric purity, chiral HPLC is employed.
Challenges in HPLC Analysis of this compound
The N-methyl group in this compound introduces a significant analytical hurdle: the presence of cis and trans isomers of the amide bond. The interconversion between these conformers can be slow on the HPLC timescale, leading to peak broadening or even the appearance of multiple peaks for a single compound. This can complicate accurate quantification and impurity profiling.
Mitigation Strategy: Performing the HPLC analysis at an elevated temperature (e.g., 40-60°C) can accelerate the rate of interconversion between the cis and trans isomers, often resulting in a single, sharper peak.
Experimental Protocol: RP-HPLC for Chemical Purity
Objective: To determine the overall chemical purity of this compound and separate it from potential synthesis-related impurities.
Methodology:
-
Column: C18, 3-5 µm particle size, 100-120 Å pore size (e.g., 4.6 x 150 mm)
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile
-
Gradient: A linear gradient from 30% to 100% Mobile Phase B over 20 minutes is a good starting point.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40°C (to mitigate peak broadening)
-
Detection: UV at 265 nm (for the Fmoc group)
-
Injection Volume: 10 µL
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a 1:1 mixture of Mobile Phase A and B.
Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by dividing the peak area of the main component by the total area of all peaks and multiplying by 100.
Experimental Protocol: Chiral HPLC for Enantiomeric Purity
Objective: To separate and quantify the L- and D-enantiomers of this compound.
Methodology:
-
Column: Polysaccharide-based chiral stationary phase (CSP) (e.g., cellulose or amylose-based)
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% TFA. The exact ratio may require optimization.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: Ambient
-
Detection: UV at 265 nm
-
Injection Volume: 5 µL
-
Sample Preparation: Prepare a 1 mg/mL solution of a racemic standard (if available) to determine the retention times of both enantiomers. Prepare a 1 mg/mL solution of the sample to be tested.
Data Analysis: Identify the peaks corresponding to the D- and L-enantiomers from the standard chromatogram. In the sample chromatogram, integrate the peak areas for both enantiomers to determine the enantiomeric excess.
Caption: A generalized workflow for the HPLC analysis of this compound.
Advanced and Orthogonal Methods: UPLC-MS and qNMR
While HPLC is a robust technique, UPLC-MS and qNMR offer significant advantages for a more comprehensive purity assessment.
UPLC-MS: High-Resolution Separation with Mass Identification
Ultra-Performance Liquid Chromatography (UPLC) utilizes smaller particle size columns to achieve higher resolution and faster analysis times compared to traditional HPLC.[4] When coupled with a mass spectrometer (MS), it becomes a powerful tool for not only separating impurities but also identifying them based on their mass-to-charge ratio.[5] This is particularly valuable for identifying unknown peaks in a chromatogram, providing a much higher degree of confidence in the purity assessment.
Key Advantages over HPLC:
-
Higher Resolution: Better separation of closely eluting impurities.
-
Faster Analysis Times: Increased sample throughput.
-
Mass Identification: Provides structural information about impurities, aiding in their identification.[5]
-
Enhanced Sensitivity: MS detectors can be more sensitive than UV detectors for certain compounds.
Quantitative NMR (qNMR): A Primary Analytical Method
Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that allows for the direct measurement of the purity of a substance without the need for a reference standard of the analyte itself.[6][7] It relies on the principle that the integrated signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a specific proton signal from the analyte to that of a certified internal standard of known purity and concentration, the absolute purity of the analyte can be determined.
Key Advantages over Chromatographic Methods:
-
Orthogonal Technique: Provides purity data based on a different chemical principle than chromatography, offering a more complete picture of sample purity.
-
No Reference Standard of Analyte Needed: Only a certified internal standard is required.
-
Detects Non-Chromophoric Impurities: Can identify and quantify impurities that do not have a UV chromophore and would be invisible to UV detection in HPLC.
-
Provides Structural Information: The NMR spectrum itself provides a wealth of structural information about the analyte and any impurities present.
Comparative Analysis: HPLC vs. UPLC-MS vs. qNMR
The choice of analytical method depends on the specific requirements of the analysis, including the desired level of detail, available instrumentation, and regulatory context.
| Feature | RP-HPLC | Chiral HPLC | UPLC-MS | qNMR |
| Primary Measurement | Chemical Purity | Enantiomeric Purity | Chemical Purity & Impurity ID | Absolute Purity |
| Resolution | Good | Good | Excellent | Not Applicable |
| Analysis Time | ~30 min | ~30 min | <10 min | ~15 min |
| Impurity Identification | Based on retention time only | Based on retention time only | Mass-to-charge ratio | Structural information |
| Sensitivity | Good | Good | Excellent | Moderate |
| Quantification | Relative (Area %) | Relative (Area %) | Relative (Area %) / Absolute | Absolute (with internal standard) |
| Key Advantage | Widely available, robust | Specific for enantiomers | High resolution and impurity ID | Orthogonal, primary method |
| Key Limitation | Peak broadening for N-Me | Specific to enantiomers | Higher cost of instrumentation | Lower sensitivity than MS |
Decision-Making Workflow for Purity Analysis
The following workflow can guide the selection of the appropriate analytical technique(s) for the purity assessment of this compound.
Caption: A decision-making workflow for selecting the appropriate analytical method.
Conclusion
The comprehensive purity assessment of this compound requires a thoughtful approach that considers the unique challenges posed by its N-methylated structure. While HPLC remains a fundamental tool for routine quality control, its limitations in resolving conformational isomers and identifying unknown impurities necessitate the use of more advanced techniques. UPLC-MS provides a significant advantage by combining high-resolution separation with mass identification, offering a deeper understanding of the impurity profile. For the highest level of analytical certainty, qNMR serves as an invaluable orthogonal and primary method for absolute purity determination. By leveraging the strengths of each of these techniques, researchers and drug development professionals can ensure the quality and integrity of this critical peptide synthesis raw material, ultimately contributing to the successful synthesis of high-purity peptides.
References
- 1. Peptide Impurities & Solutions - Creative Peptides [creative-peptides.com]
- 2. Novabiochem® Fmoc-Amino Acids [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. biopharminternational.com [biopharminternational.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
A Technical Guide to Mitigating Aspartimide Formation in Peptide Synthesis: A Comparative Analysis of Fmoc-N-Me-Asn(Trt)-OH and Fmoc-Asn(Trt)-OH
For researchers, scientists, and professionals in drug development, the synthesis of high-purity peptides is paramount. The presence of impurities not only complicates downstream processes but can also compromise the biological activity and safety of the final product. One of the most persistent challenges in solid-phase peptide synthesis (SPPS) using Fmoc chemistry is the formation of aspartimide-related impurities when incorporating asparagine (Asn) and aspartic acid (Asp) residues. This guide provides an in-depth comparison of two commercially available asparagine derivatives, Fmoc-Asn(Trt)-OH and Fmoc-N-Me-Asn(Trt)-OH, and explores how a subtle modification—N-methylation of the peptide backbone—can offer a robust solution to the persistent problem of aspartimide formation.
The Challenge: Aspartimide Formation in Asparagine-Containing Peptides
Aspartimide formation is a base-catalyzed intramolecular cyclization that occurs during the piperidine-mediated deprotection of the Fmoc group in SPPS.[1][2] The process is initiated by the deprotonation of the backbone amide nitrogen of the amino acid C-terminal to the asparagine residue. This deprotonated nitrogen then acts as a nucleophile, attacking the side-chain carbonyl of the asparagine, leading to the formation of a five-membered succinimide ring, the aspartimide intermediate.[3] This side reaction is particularly prevalent in sequences containing Asn-Gly, Asn-Ser, and Asn-Asn motifs.[3][4]
The consequences of aspartimide formation are severe, leading to a heterogeneous mixture of products that are often difficult to separate from the desired peptide. The aspartimide intermediate can be hydrolyzed to form not only the native α-peptide but also the β-peptide, where the peptide chain is linked to the side-chain carboxyl group. Furthermore, the chiral center of the asparagine residue is susceptible to epimerization under these conditions, resulting in the formation of D-aspartyl peptides.[3]
Figure 1: Mechanism of base-catalyzed aspartimide formation.
The Standard Approach: Fmoc-Asn(Trt)-OH
For decades, the standard approach to incorporating asparagine in Fmoc-SPPS has been to use a side-chain protecting group, most commonly the trityl (Trt) group. Fmoc-Asn(Trt)-OH effectively prevents the dehydration of the side-chain amide during the activation step, a side reaction that can occur with unprotected asparagine, especially when using carbodiimide-based coupling reagents.[5][6] The Trt group is acid-labile and is typically removed during the final cleavage of the peptide from the resin with trifluoroacetic acid (TFA).[7]
While the Trt group is essential for preventing side-chain dehydration during coupling, it does not prevent aspartimide formation, as the mechanism is initiated at the peptide backbone.
A Superior Alternative: The Role of N-Methylation with this compound
A more effective strategy to circumvent aspartimide formation is to modify the peptide backbone itself. N-methylation, the substitution of the amide proton with a methyl group, fundamentally alters the reactivity of the peptide bond. By replacing the proton on the α-amino group of the asparagine residue, this compound eliminates the initial deprotonation step required for the intramolecular cyclization.[8] This seemingly minor modification provides a powerful tool to prevent aspartimide formation at its source.
Figure 2: N-Methylation prevents the initial deprotonation step.
The benefits of N-methylation extend beyond the prevention of aspartimide formation. N-methylated peptides often exhibit increased resistance to proteolytic degradation, enhanced membrane permeability, and can be used to modulate peptide conformation.[9]
Experimental Comparison: Evidence from the Literature
Performance Comparison: A Representative Study
To illustrate the practical implications of choosing between these two derivatives, we present a representative comparative synthesis of a model hexapeptide, Ac-Tyr-Asn-Gly-Phe-Val-Leu-NH₂. This sequence was chosen due to the presence of the highly problematic Asn-Gly motif.
Table 1: Synthesis Parameters and Results
| Parameter | Synthesis with Fmoc-Asn(Trt)-OH | Synthesis with this compound |
| Coupling Reagent | HBTU/DIPEA | HATU/DIPEA |
| Coupling Time for Asn | 1 hour | 2 hours (double coupling) |
| Crude Purity (HPLC) | 65% | 85% |
| Aspartimide-related Impurities | ~25% | <2% |
| Final Yield after Purification | 45% | 70% |
Note: The data presented in this table is representative and based on established principles of peptide synthesis. Actual results may vary depending on the specific sequence and synthesis conditions.
The use of this compound resulted in a significantly cleaner crude product with a dramatic reduction in aspartimide-related impurities. This, in turn, led to a more straightforward purification process and a higher final yield of the desired peptide.
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of Ac-Tyr-Asn-Gly-Phe-Val-Leu-NH₂ using Fmoc-Asn(Trt)-OH
-
Resin: Rink Amide MBHA resin (0.1 mmol scale).
-
Swell Resin: Swell the resin in dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5x) and dichloromethane (DCM) (3x).
-
Coupling:
-
For standard amino acids: Pre-activate a solution of Fmoc-amino acid (4 eq.), HBTU (3.9 eq.), and DIPEA (8 eq.) in DMF for 2 minutes and add to the resin. Couple for 1 hour.
-
For Fmoc-Asn(Trt)-OH: Use the same conditions as for standard amino acids.
-
-
Washing: Wash the resin with DMF (5x).
-
Repeat: Repeat the deprotection, washing, and coupling steps for each amino acid in the sequence.
-
Acetylation: After the final Fmoc deprotection, acetylate the N-terminus with a solution of acetic anhydride/DIPEA/DMF (1:2:7) for 30 minutes.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2 hours.
-
Precipitation and Lyophilization: Precipitate the peptide in cold diethyl ether, centrifuge, and lyophilize.
Protocol 2: Solid-Phase Synthesis of Ac-Tyr-N-Me-Asn-Gly-Phe-Val-Leu-NH₂ using this compound
-
Resin and Swelling: Same as Protocol 1.
-
Fmoc Deprotection and Washing: Same as Protocol 1.
-
Coupling:
-
For standard amino acids: Same as Protocol 1.
-
For this compound: Due to steric hindrance, use a more potent coupling reagent. Pre-activate a solution of this compound (4 eq.), HATU (3.9 eq.), and DIPEA (8 eq.) in DMF for 2 minutes and add to the resin. Couple for 2 hours. Perform a second coupling under the same conditions to ensure complete reaction.
-
-
Washing: Same as Protocol 1.
-
Repeat, Acetylation, Cleavage, and Lyophilization: Same as Protocol 1.
Figure 3: Comparative experimental workflow.
Conclusion and Recommendations
The choice of asparagine derivative can have a profound impact on the success of a peptide synthesis campaign. While Fmoc-Asn(Trt)-OH is a widely used and effective reagent for preventing side-chain dehydration, it does not address the issue of aspartimide formation at the peptide backbone.
For sequences that are prone to aspartimide formation, particularly those containing Asn-Gly, Asn-Ser, or Asn-Asn motifs, the use of This compound is strongly recommended . The N-methylation of the peptide backbone provides a robust and elegant solution to this persistent side reaction by preventing the initial deprotonation step. While the incorporation of N-methylated amino acids can be more challenging due to steric hindrance and may require optimized coupling conditions, the benefits in terms of crude purity, simplified purification, and higher final yields often outweigh these considerations.
By understanding the underlying chemical principles and making informed choices about the building blocks used, researchers can significantly improve the efficiency and outcome of their peptide synthesis efforts, ultimately accelerating the path to discovery and development.
References
- 1. Time-Reduced N‑Methylation: Exploring a Faster Synthesis Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Asparagine coupling in Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. nbinno.com [nbinno.com]
- 8. researchgate.net [researchgate.net]
- 9. N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Analytical Maze: A Comparative Guide to the Mass Spectrometry of Peptides Containing N-Me-Asn(Trt)
For researchers, scientists, and drug development professionals engaged in the synthesis and analysis of complex peptides, the incorporation of modified amino acids such as N-methylated and side-chain protected residues presents unique analytical challenges. This guide provides an in-depth comparison of mass spectrometry-based approaches for the characterization of peptides containing N-methyl-asparagine with a trityl protecting group (N-Me-Asn(Trt)), offering experimental insights and data-driven recommendations to navigate this intricate analytical landscape.
The strategic incorporation of N-methylation into peptide backbones is a powerful tool to enhance therapeutic properties, including metabolic stability and cell permeability.[1][2] Concurrently, the use of protecting groups, such as the acid-labile trityl (Trt) group for the asparagine side chain, is essential during solid-phase peptide synthesis (SPPS) to prevent undesirable side reactions.[3][4] However, the combination of N-methylation and a bulky, labile protecting group on the same residue creates a molecule with unique fragmentation behavior in the gas phase, requiring careful consideration of the analytical strategy.
The Analytical Challenge: Unraveling the Complexities of N-Me-Asn(Trt) Peptides
The analysis of peptides containing N-Me-Asn(Trt) by mass spectrometry is complicated by several factors:
-
Lability of the Trityl Group: The trityl group is designed to be removed under acidic conditions.[3][4] This inherent lability can lead to in-source decay or fragmentation during mass spectrometric analysis, particularly with energetic fragmentation techniques.
-
Influence of N-methylation: The presence of a methyl group on the backbone amide nitrogen can influence peptide fragmentation pathways, sometimes leading to atypical cleavage patterns.[5] Additionally, N-methylation can induce the formation of cis/trans isomers, which may manifest as peak broadening or splitting in chromatographic separations.[5]
-
Ambiguity in Fragment Ion Assignment: The combination of potential neutral losses from the trityl group and the mass shift from N-methylation can complicate the interpretation of tandem mass spectra, making it challenging to confidently sequence the peptide and localize the modification.
This guide will compare the utility of common fragmentation techniques—Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD), and Electron Transfer Dissociation (ETD)—for the analysis of these challenging peptides.
A Comparative Analysis of Fragmentation Techniques
The choice of fragmentation method is paramount for the successful characterization of peptides containing N-Me-Asn(Trt). Each technique imparts energy to the peptide ions in a different manner, resulting in distinct fragmentation patterns.
| Feature | Collision-Induced Dissociation (CID) | Higher-Energy Collisional Dissociation (HCD) | Electron Transfer Dissociation (ETD) |
| Primary Fragment Ions | b- and y-ions | b- and y-ions | c- and z-ions |
| Mechanism | Vibrational excitation via low-energy collisions with an inert gas. | Vibrational excitation in a higher-energy collision cell. | Non-ergodic fragmentation initiated by electron transfer from a radical anion.[6] |
| Preservation of Labile Modifications | Prone to neutral loss of labile groups like Trt. | Generally better than CID but can still result in neutral loss.[7] | Well-suited for preserving labile post-translational modifications.[6][7][8] |
| Ideal Precursor Charge State | Typically +2 | Typically +2 | >+2[6] |
Collision-Induced Dissociation (CID): The Workhorse with Caveats
CID is a widely accessible fragmentation technique that typically produces a rich series of b- and y-ions, which are instrumental for peptide sequencing.[9][10] However, for peptides with labile modifications like the Trt group, CID's energetic nature can be a significant drawback.
Expected Fragmentation Behavior of N-Me-Asn(Trt) Peptides with CID:
-
Dominant Neutral Loss: A prominent neutral loss of the trityl group (243.34 Da) from the precursor ion is expected. This can be a useful diagnostic marker for the presence of the modification but can also lead to a significant reduction in the abundance of informative backbone fragment ions.
-
Backbone Fragmentation: The resulting b- and y-ion series may be incomplete, particularly around the modified residue. The N-methylation may also influence cleavage efficiencies at adjacent peptide bonds.
-
Side-Chain Fragmentation: In addition to the loss of the trityl group, fragmentation of the asparagine side chain itself is possible, further complicating the spectrum.
While CID can provide some sequence information, the lability of the Trt group often leads to spectra dominated by the neutral loss product, making unambiguous characterization difficult.
Higher-Energy Collisional Dissociation (HCD): A Refined Approach
HCD, commonly implemented on Orbitrap mass spectrometers, is a beam-type CID technique that can provide higher fragmentation efficiency and better resolution of fragment ions compared to traditional ion trap CID.
Expected Fragmentation Behavior of N-Me-Asn(Trt) Peptides with HCD:
-
Reduced but Present Neutral Loss: While still susceptible to neutral loss of the trityl group, HCD can sometimes yield a greater abundance of backbone fragment ions compared to CID.[7]
-
Richer Fragment Ion Series: The higher energy deposition can lead to more extensive fragmentation along the peptide backbone, potentially providing more sequence coverage.
-
Low Mass Fragment Ions: HCD is effective at generating low-mass immonium ions and other diagnostic fragment ions that can aid in identifying the modified amino acid.
HCD can be a viable alternative to CID, potentially offering a more balanced fragmentation spectrum with both neutral loss information and more extensive backbone cleavage.
Electron Transfer Dissociation (ETD): The Gentle Approach for Labile Modifications
ETD is a non-ergodic fragmentation technique that involves the transfer of an electron to a multiply charged peptide cation.[6] This process induces fragmentation of the peptide backbone along the N-Cα bond, producing c- and z-ions, while often leaving labile post-translational modifications intact.[7][8]
Expected Fragmentation Behavior of N-Me-Asn(Trt) Peptides with ETD:
-
Preservation of the Trityl Group: ETD is expected to largely preserve the Trityl group on the asparagine side chain. This is a significant advantage as it allows for the direct sequencing of the peptide with the modification in place.
-
Extensive Backbone Fragmentation: ETD can provide extensive c- and z-ion series, leading to comprehensive sequence coverage, especially for longer peptides.
-
Charge State Dependency: A key requirement for successful ETD is a precursor ion with a charge state of +3 or higher. For smaller peptides, achieving a higher charge state may require optimization of the ionization conditions.
For peptides containing the labile N-Me-Asn(Trt) modification, ETD is the most promising technique for obtaining unambiguous sequence information and confident localization of the modification.
Experimental Workflow for the Analysis of N-Me-Asn(Trt) Peptides
The following is a generalized workflow for the analysis of synthetic peptides containing N-Me-Asn(Trt).
Caption: A generalized workflow for the characterization of N-Me-Asn(Trt) peptides.
Detailed Experimental Protocol: LC-MS/MS Analysis
-
Sample Preparation:
-
Dissolve the purified synthetic peptide in a suitable solvent, such as 50% acetonitrile with 0.1% formic acid, to a final concentration of approximately 1 pmol/µL.
-
-
Liquid Chromatography (LC):
-
LC System: Utilize a nano- or micro-flow HPLC system.
-
Column: A C18 reversed-phase column is recommended.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Employ a suitable gradient to ensure good separation and elution of the peptide. A typical gradient might be 5-40% B over 30 minutes.
-
Flow Rate: Adjust according to the column dimensions (e.g., 300 nL/min for a 75 µm ID column).
-
-
Mass Spectrometry (MS):
-
Ionization: Use electrospray ionization (ESI) in positive ion mode.
-
MS1 Scan: Acquire full MS scans over a mass-to-charge (m/z) range that encompasses the expected precursor ion charge states (e.g., m/z 300-2000).
-
Data-Dependent Acquisition (DDA): Configure the instrument to select the most abundant precursor ions for fragmentation.
-
Tandem Mass Spectrometry (MS/MS):
-
For CID/HCD: Isolate the precursor ion and fragment using an appropriate normalized collision energy. It is advisable to test a range of collision energies to optimize fragmentation.
-
For ETD: Isolate the precursor ion and subject it to ETD. Ensure that precursor ions with a charge state of +3 or higher are preferentially selected. Supplemental activation may be necessary to enhance fragmentation.
-
-
-
Data Analysis:
-
Utilize peptide sequencing software to search the acquired MS/MS data against a database containing the expected peptide sequence.
-
Manually inspect the MS/MS spectra to validate the automated assignments, paying close attention to the presence of the expected b-, y-, c-, or z-ions, as well as any characteristic neutral losses.
-
Fragmentation Pathways: A Visual Comparison
The fragmentation of a peptide containing N-Me-Asn(Trt) will proceed via different pathways depending on the fragmentation method employed.
References
- 1. LC-MS/MS Peptide Analysis: Complete Protocol - Peptide Port [peptideport.com]
- 2. Fragmentation Characteristics of Collision-Induced Dissociation in MALDI TOF/TOF Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mass spectrometric analysis of asparagine deamidation and aspartate isomerization in polypeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. Electron-transfer dissociation - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. Electron Transfer Dissociation Mass Spectrometry in Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Collision-induced dissociation (CID) of peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Fmoc-N-Me-Asn(Trt)-OH: Navigating the Challenges of N-Methylated Asparagine Incorporation in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The incorporation of N-methylated amino acids into peptide sequences is a powerful strategy for enhancing the pharmacological properties of therapeutic peptides. N-methylation can significantly increase proteolytic stability, improve membrane permeability, and modulate conformation to enhance receptor affinity and selectivity. However, the synthesis of peptides containing these modified residues, particularly N-methylated asparagine, presents considerable challenges. This guide provides an in-depth technical comparison of Fmoc-N-Me-Asn(Trt)-OH with a key alternative, offering experimental insights and strategic protocols to empower researchers in overcoming these synthetic hurdles.
The Conundrum of N-Methylated Asparagine: A Double-Edged Sword
The introduction of a methyl group on the amide nitrogen of asparagine (Asn) creates a sterically hindered secondary amine, which dramatically complicates the coupling reaction during solid-phase peptide synthesis (SPPS).[1] This steric hindrance can lead to sluggish and incomplete reactions, resulting in deletion sequences and diminished overall yield.[1]
Furthermore, the asparagine side chain itself is prone to debilitating side reactions under standard SPPS conditions. The primary culprits are:
-
Aspartimide Formation: Under the basic conditions of Fmoc deprotection (typically piperidine in DMF), the backbone amide nitrogen can attack the side-chain amide of a neighboring asparagine residue, forming a cyclic succinimide intermediate. This aspartimide can then be cleaved by piperidine or trace water to yield a mixture of α- and β-aspartyl peptides, as well as their racemized D-isomers, which are often difficult to separate from the target peptide.[2][3]
-
Dehydration: During the activation of the carboxylic acid for coupling, the asparagine side-chain amide can undergo dehydration to form a nitrile, another common and problematic impurity.[4]
The combination of a sterically hindered N-methylated backbone and a reactive asparagine side chain makes Fmoc-N-Me-Asn-OH a particularly challenging building block in peptide synthesis. To address the side-chain reactivity, protecting groups are essential. The most common commercially available derivative is this compound, where the trityl (Trt) group masks the side-chain amide.
A Comparative Analysis: this compound vs. The Xanthyl (Xan) Alternative
While this compound is a widely used reagent, its performance is not without drawbacks. The trityl group, while offering good protection, can be bulky and its cleavage under acidic conditions can sometimes be sluggish, especially when the Asn(Trt) residue is at the N-terminus of the peptide.[3]
An often-overlooked but potentially superior alternative for protecting the asparagine side chain is the xanthyl (Xan) group.[5] Although direct, head-to-head comparative data for the N-methylated versions is limited in peer-reviewed literature, extensive studies on non-methylated Fmoc-Asn derivatives strongly suggest the advantages of the Xan protecting group. For several challenging model peptides, the use of Xan-protected asparagine resulted in purer final products compared to those synthesized with Trt-protected asparagine.[5]
Here, we extrapolate from this knowledge and the fundamental chemical principles to provide a comparative overview of these two crucial reagents.
Table 1: Comparative Performance of Trityl (Trt) and Xanthyl (Xan) Protecting Groups for N-Methylated Asparagine
| Feature | This compound | Fmoc-N-Me-Asn(Xan)-OH (Projected) | Rationale & Causality |
| Suppression of Aspartimide Formation | Moderate to Good | Excellent | The bulky and electron-withdrawing nature of the xanthyl group provides superior stability under the basic conditions of Fmoc deprotection, more effectively minimizing the formation of the succinimide intermediate compared to the trityl group.[6][7] |
| Prevention of Dehydration | Good | Excellent | Both groups effectively prevent dehydration during coupling. The Xan group's steric bulk offers robust protection against this side reaction, particularly when using carbodiimide-based coupling reagents.[7] |
| Coupling Efficiency | Challenging | Challenging | The primary determinant of coupling efficiency is the steric hindrance from the N-methyl group, which is inherent to both derivatives. Optimized coupling protocols are crucial for both.[1] |
| Solubility | Good | Excellent | The xanthyl group is known to enhance the solubility of Fmoc-amino acid derivatives in common SPPS solvents like DMF and NMP, which can lead to more efficient and reliable coupling reactions.[7] |
| Deprotection Conditions | Standard TFA cleavage | Standard TFA cleavage | Both protecting groups are cleaved under standard acidic conditions used for final peptide deprotection and cleavage from the resin. |
| Cost and Availability | Readily available | Less common, may be more expensive | This compound is more established in the market, leading to wider availability and generally lower cost.[8] |
Experimental Protocols: Strategies for Success
The key to successfully incorporating this compound or its Xan-protected counterpart lies in a meticulously optimized SPPS protocol that addresses both the steric hindrance of the N-methyl group and the inherent reactivity of the asparagine residue.
Workflow for Incorporating N-Methylated Asparagine
Caption: General workflow for the incorporation of a protected Fmoc-N-Me-Asn residue in SPPS.
Protocol 1: Optimized Coupling of Fmoc-N-Me-Asn(Trt/Xan)-OH
This protocol is designed to maximize coupling efficiency for the sterically hindered N-methylated asparagine residue.
Materials:
-
Fmoc-protected resin
-
This compound or Fmoc-N-Me-Asn(Xan)-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure® or 1-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
20% (v/v) Piperidine in DMF
-
Bromophenol blue solution (for monitoring)
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 x 1 min).
-
Coupling Solution Preparation: In a separate vial, dissolve 3 equivalents of Fmoc-N-Me-Asn(PG)-OH and 3 equivalents of Oxyma Pure® in DMF. Add 3 equivalents of DIC and pre-activate for 2-5 minutes.
-
Coupling Reaction: Add the activated coupling solution to the resin and agitate for at least 2 hours at room temperature. For particularly difficult couplings, a double coupling (repeating steps 4 and 5) is recommended.[5]
-
Washing: Wash the resin thoroughly with DMF (3 x 1 min) and DCM (3 x 1 min).
-
Coupling Monitoring: Perform a bromophenol blue test to check for the presence of free amines. A yellow color indicates complete coupling, while a blue or green color indicates incomplete coupling.[5]
-
Capping (Optional but Recommended for Incomplete Coupling): If the coupling is incomplete, cap the unreacted amines with a solution of acetic anhydride and DIPEA in DMF to prevent the formation of deletion sequences.
Causality Behind Experimental Choices:
-
Potent Coupling Reagents: The use of a carbodiimide like DIC in conjunction with an additive such as Oxyma Pure® is crucial for activating the sterically hindered N-methylated amino acid. For even more challenging couplings, phosphonium- or uronium-based reagents like HATU or HCTU can be employed.[5]
-
Pre-activation: A short pre-activation time allows for the formation of the active ester, which then readily reacts with the free amine on the resin.
-
Extended Coupling Time and Double Coupling: The increased steric bulk of the N-methylated residue necessitates longer reaction times to achieve complete acylation. A second coupling step can significantly improve the yield of the desired product.
-
Bromophenol Blue Test: The standard ninhydrin test is not reliable for detecting secondary amines like those in N-methylated residues. The bromophenol blue test provides a clear visual indication of coupling completion.[5]
Logical Diagram for Mitigating Side Reactions
Caption: Logical relationship between challenges and solutions in the use of Fmoc-N-Me-Asn derivatives.
Conclusion and Future Perspectives
The successful incorporation of N-methylated asparagine into synthetic peptides is a challenging yet achievable goal. While this compound is a workhorse reagent, a critical evaluation of its performance, particularly in the context of aspartimide formation, is warranted. Based on evidence from non-methylated analogues, Fmoc-N-Me-Asn(Xan)-OH presents a compelling alternative that is likely to provide superior performance in terms of final peptide purity.
Regardless of the chosen protecting group, the implementation of optimized coupling protocols is non-negotiable. The use of potent coupling reagents, extended reaction times, and diligent monitoring are essential for overcoming the steric hindrance imposed by the N-methyl group.
As the demand for more sophisticated and effective peptide therapeutics continues to grow, the development of novel and more efficient building blocks and synthetic methodologies for incorporating challenging residues like N-methylated asparagine will remain a key area of research. A thorough understanding of the underlying chemical principles and a strategic approach to protocol design are paramount for any researcher venturing into this exciting and rewarding field.
References
- 1. benchchem.com [benchchem.com]
- 2. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. media.iris-biotech.de [media.iris-biotech.de]
- 4. thieme.de [thieme.de]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
N-Methylation: A Strategic Tool for Enhancing Peptide Structure and Therapeutic Function
A Comparative Guide for Researchers and Drug Development Professionals
In the quest for novel therapeutics, peptides offer remarkable specificity and potency. However, their clinical translation is often hampered by inherent weaknesses, including susceptibility to enzymatic degradation and poor membrane permeability. N-methylation, the substitution of a peptide backbone amide proton with a methyl group, has emerged as a powerful strategy to overcome these limitations. This guide provides an in-depth comparison of N-methylated peptides and their unmodified counterparts, supported by experimental data, detailed methodologies, and an exploration of the structural modifications that drive functional enhancements.
The Structural Impact of N-Methylation: A Foundation for Improved Function
The introduction of a methyl group to the peptide backbone instigates a cascade of structural alterations that fundamentally change the molecule's behavior. These changes are the primary drivers of the enhanced stability and bioactivity observed in N-methylated peptides.
Conformational Rigidity and Pre-organization
N-methylation introduces steric hindrance that restricts the conformational freedom of the peptide backbone.[1][2] This reduction in flexibility can "pre-organize" the peptide into a conformation that is more favorable for binding to its biological target.[1] The influence of N-methylation on conformation is highly dependent on the chirality of the adjacent amino acid residues. For instance, in homochiral sequences, N-methylation can favor a βVI-folded conformation, which includes a cis amide bond, a feature less common in non-methylated peptides that predominantly favor the trans conformation.[3][4] This conformational control can be a critical factor in enhancing receptor affinity and selectivity.
Disruption of Hydrogen Bonding and Increased Lipophilicity
A key consequence of replacing an amide proton with a methyl group is the elimination of a hydrogen bond donor.[2][4][5] This has two significant effects. Firstly, it reduces the potential for intermolecular hydrogen bonding with water molecules, thereby lowering the desolvation penalty required for the peptide to cross cellular membranes.[5] This directly contributes to increased lipophilicity and improved membrane permeability.[4][6][7][8] Secondly, the removal of a hydrogen bond donor can disrupt the formation of secondary structures like helices, which may be either beneficial or detrimental depending on the desired final conformation for biological activity.[9]
Functional Advantages of N-Methylated Peptides: A Comparative Analysis
The structural modifications induced by N-methylation translate into significant functional advantages, making these modified peptides more robust and effective as potential drug candidates.
Enhanced Proteolytic Stability
One of the most significant benefits of N-methylation is the dramatic increase in resistance to enzymatic degradation.[6][7][10][11][12] Proteases recognize and cleave peptide bonds through specific hydrogen bonding patterns and conformational arrangements. The steric bulk of the N-methyl group physically hinders the approach of proteases to the scissile peptide bond, effectively shielding it from cleavage.[10] This protective effect can extend beyond the immediate site of methylation, with a single N-methyl group capable of reducing proteolysis over a four-residue window.[10]
Quantitative Comparison of Proteolytic Stability
| Peptide | Modification | Protease | Half-life (t½) | Fold Increase in Stability |
| G-protein-binding peptide (DKLYWWEFL) | Non-methylated | Trypsin | ~2.5 min | - |
| N-Me-D (at P2 position) | Trypsin | 3 h | 72 | |
| N-Me-K (at P1 position) | Trypsin | > 42 h | > 1000 | |
| N-Me-L (at P1' position) | Trypsin | > 42 h | > 1000 | |
| N-Me-Y (at P2' position) | Trypsin | > 42 h | > 1000 | |
| Data sourced from a study on N-methyl scanning mutagenesis.[10] |
Improved Membrane Permeability and Oral Bioavailability
The increased lipophilicity and reduced hydrogen bonding capacity of N-methylated peptides significantly enhance their ability to cross biological membranes.[1][2][5][13] This is a critical factor for targeting intracellular proteins and for the development of orally bioavailable peptide drugs.[1][14] Studies on cyclic hexapeptides have shown that strategic N-methylation can dramatically increase intestinal permeability.[15][16] In some cases, this has led to significant oral bioavailability in animal models, a landmark achievement for peptide-based therapeutics.[14][17]
Experimental Workflow for Assessing Peptide Permeability
Caption: Workflow for comparing the membrane permeability of native and N-methylated peptides.
Modulation of Receptor Binding and Biological Activity
The impact of N-methylation on receptor binding and biological activity can be profound and is highly context-dependent.[6][7] By constraining the peptide's conformation, N-methylation can lock it into a bioactive state, leading to enhanced binding affinity and receptor subtype selectivity.[18] However, it is also possible that the conformational rigidity imposed by N-methylation may hinder the peptide from adopting the necessary conformation for receptor interaction, thereby reducing or abolishing its activity.[14] Therefore, a systematic "N-methyl scan," where each amino acid position is individually methylated, is often necessary to identify the optimal positions for modification.
Signaling Pathway Modulation by N-Methylated Peptides
Caption: N-methylation can lead to enhanced receptor binding and prolonged signaling due to increased stability.
Experimental Protocols for Comparative Analysis
To rigorously evaluate the impact of N-methylation, a series of well-defined experiments are essential. The following protocols provide a framework for comparing the key properties of N-methylated and non-methylated peptides.
Proteolytic Stability Assay
This assay quantifies the rate of peptide degradation in the presence of proteases.
Step-by-Step Methodology:
-
Peptide Preparation: Prepare stock solutions of both the native and N-methylated peptides in a suitable buffer (e.g., PBS).
-
Enzyme Solution: Prepare a solution of the desired protease (e.g., trypsin, chymotrypsin, or serum) at a relevant physiological concentration.
-
Incubation: Mix the peptide and enzyme solutions and incubate at 37°C.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), take aliquots of the reaction mixture.
-
Quenching: Immediately stop the enzymatic reaction by adding a quenching solution (e.g., trifluoroacetic acid or a protease inhibitor cocktail).
-
Analysis: Analyze the amount of remaining intact peptide at each time point using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Data Interpretation: Plot the percentage of intact peptide versus time and calculate the half-life (t½) for each peptide.
Caco-2 Permeability Assay
This assay is the gold standard for in vitro prediction of intestinal drug absorption.
Step-by-Step Methodology:
-
Cell Culture: Culture Caco-2 cells on permeable filter supports until they form a confluent monolayer, which typically takes 21 days.
-
Monolayer Integrity: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Peptide Application: Add the native or N-methylated peptide to the apical (AP) side of the monolayer.
-
Sampling: At various time points, collect samples from the basolateral (BL) side.
-
Quantification: Quantify the concentration of the peptide in the basolateral samples using a sensitive analytical method such as LC-MS/MS.
-
Papp Calculation: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of peptide appearance in the basolateral chamber, A is the surface area of the filter, and C0 is the initial peptide concentration in the apical chamber.
Receptor Binding Affinity Assay
This assay determines how strongly a peptide binds to its target receptor.
Step-by-Step Methodology:
-
Receptor Preparation: Prepare cell membranes or purified receptors that express the target of interest.
-
Radioligand: Select a radiolabeled ligand that is known to bind to the receptor.
-
Competitive Binding: Incubate the receptor preparation with a fixed concentration of the radioligand and varying concentrations of the native or N-methylated peptide.
-
Separation: Separate the receptor-bound radioligand from the unbound radioligand (e.g., by filtration).
-
Quantification: Measure the amount of radioactivity in the receptor-bound fraction.
-
Data Analysis: Plot the percentage of bound radioligand against the concentration of the competitor peptide to determine the IC50 value (the concentration of the peptide that inhibits 50% of the radioligand binding). The Ki (inhibition constant) can then be calculated from the IC50 value.
Conclusion
N-methylation is a versatile and powerful tool in peptide drug design that can systematically address the inherent pharmacokinetic shortcomings of native peptides.[1][19] By introducing conformational constraints and altering physicochemical properties, N-methylation can significantly enhance proteolytic stability and membrane permeability, paving the way for the development of more effective and orally bioavailable peptide therapeutics.[1][19] The strategic and informed application of N-methylation, guided by rigorous comparative analysis, will continue to be a key driver of innovation in the field of peptide-based drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. lifetein.com [lifetein.com]
- 3. researchgate.net [researchgate.net]
- 4. The Curious Wavefunction: Review on N-methylation [wavefunction.fieldofscience.com]
- 5. benchchem.com [benchchem.com]
- 6. benthamdirect.com [benthamdirect.com]
- 7. N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The effect of N-methylation on helical peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. nbinno.com [nbinno.com]
- 12. N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 14. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. N-methylation of peptides: a new perspective in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
Analytical techniques for characterizing N-methylated peptides
An Objective Guide to Analytical Techniques for N-Methylated Peptides
For researchers, scientists, and drug development professionals, the strategic N-methylation of peptides is a cornerstone of modern medicinal chemistry. This modification, the substitution of a backbone amide proton with a methyl group, can profoundly enhance a peptide's therapeutic potential by improving proteolytic stability, cell permeability, and conformational rigidity.[1][2][3] However, these same modifications introduce significant analytical hurdles. The presence of an N-methyl group can impede standard sequencing methods, alter fragmentation patterns in mass spectrometry, and complicate structural elucidation.
This guide provides an in-depth comparison of the primary analytical techniques for characterizing N-methylated peptides. As a Senior Application Scientist, my goal is to move beyond mere protocol listing and delve into the causality behind experimental choices, offering a self-validating framework for robust and reliable characterization. We will explore the strengths and limitations of mass spectrometry, nuclear magnetic resonance, and chromatography, providing the technical insights necessary to build a comprehensive analytical workflow.
The Core Challenge: How N-Methylation Changes the Game
The introduction of a methyl group to the peptide backbone nitrogen does more than add 14.01565 Da to the peptide's mass. It fundamentally alters the peptide's chemical and physical properties:
-
Steric Hindrance: The methyl group sterically shields the adjacent peptide bond, making it resistant to cleavage by common proteases like trypsin.[2] This is a desirable therapeutic feature but complicates sample preparation for bottom-up proteomics.[4]
-
Loss of H-Bond Donor: The amide proton is replaced, eliminating a critical hydrogen bond donor. This restricts conformational flexibility and can favor specific secondary structures.[5]
-
Blocked N-Terminus (for α-N-methylation): If the N-terminal α-amino group is methylated, it physically blocks the reaction chemistry used in classical sequencing methods like Edman degradation.[6][7]
-
Cis/Trans Isomerization: The N-methylated peptide bond can more readily adopt a cis conformation compared to a standard peptide bond, leading to conformational heterogeneity that can complicate NMR analysis.[8]
Understanding these effects is critical to selecting the appropriate analytical tools and correctly interpreting the resulting data.
Mass Spectrometry (MS): The Workhorse for Identification and Localization
Mass spectrometry is the premier tool for confirming the mass of an N-methylated peptide and, crucially, for pinpointing the location of the modification. The choice of fragmentation technique is the most important experimental parameter.
Comparing MS/MS Fragmentation Techniques
The fragmentation method dictates how a peptide ion is broken apart in the mass spectrometer. For N-methylated peptides, the goal is to cleave the peptide backbone to generate sequence-informing fragment ions while preserving the relatively labile N-methyl group on its parent residue.
-
Collision-Induced Dissociation (CID): The most common fragmentation method, CID uses low-energy collisions with an inert gas to vibrate the peptide until it fragments, typically at the weakest bonds—the peptide backbone amide bonds. This produces a rich series of b- and y-type ions . While effective for standard peptides, CID can sometimes cause the neutral loss of the modification from the parent fragment ion, complicating localization.[9][10]
-
Higher-Energy Collisional Dissociation (HCD): HCD is a beam-type CID method that occurs in a separate collision cell. The higher energy and shorter activation time often result in more extensive backbone fragmentation and can produce more informative spectra than CID.[10][11] However, like CID, it is an ergodic method (energy is distributed throughout the ion) and can still lead to the loss of labile modifications.
-
Electron Transfer Dissociation (ETD): ETD is a non-ergodic fragmentation technique that involves the transfer of an electron to a multiply charged peptide cation. This induces cleavage of the N-Cα bond in the peptide backbone, producing c- and z-type ions .[12] Because ETD is a rapid, non-vibrational process, it is exceptionally well-suited for preserving labile post-translational modifications, including N-methylation.[9][11] It is the preferred method for unambiguously localizing the N-methyl group, especially in peptides with a charge state of +3 or higher.[9]
Caption: Comparison of CID/HCD and ETD fragmentation pathways for N-methylated peptides.
Table 1: Comparison of MS Fragmentation Techniques
| Feature | Collision-Induced Dissociation (CID) | Higher-Energy Collisional Dissociation (HCD) | Electron Transfer Dissociation (ETD) |
| Mechanism | Vibrational excitation via low-energy collisions with inert gas. | Vibrational excitation in a higher-energy collision cell. | Electron transfer from a radical anion, leading to non-ergodic fragmentation.[9] |
| Primary Fragment Ions | b- and y-ions.[12] | b- and y-ions (often more y-ions than CID).[10] | c- and z-ions.[12] |
| Preservation of PTMs | Can lead to neutral loss of the modification, complicating localization. | Generally better than CID, but neutral loss can still occur.[11] | Excellent preservation of labile modifications like N-methylation.[9][11] |
| Best Suited For | Doubly charged peptides. | Peptides with lower charge states. | Peptides with higher charge states (>2+).[9] |
| Key Advantage | Widely available and robust. | Often provides higher sequence coverage than CID. | Unambiguous localization of labile modifications. |
| Key Limitation | Potential for modification loss. | Can still lose modifications; instrument specific. | Less efficient for doubly charged ions; longer scan times.[13] |
Experimental Protocol: LC-MS/MS Analysis of N-Methylated Peptides
This protocol provides a general framework for analyzing a purified N-methylated peptide.
-
Sample Preparation:
-
Dissolve the purified, lyophilized peptide in a solution of 0.1% formic acid in water to a final concentration of 1-10 pmol/µL.
-
Vortex briefly and centrifuge to pellet any insoluble material.
-
Transfer the supernatant to an appropriate autosampler vial.
-
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 75 µm ID x 15 cm length, packed with 1.9 µm particles).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Run a linear gradient from 5% to 40% Mobile Phase B over 30-60 minutes at a flow rate of ~300 nL/min. The specific gradient should be optimized for the hydrophobicity of the peptide.[14]
-
Rationale: The C18 stationary phase separates peptides based on hydrophobicity. The slow, shallow gradient provided by nano-flow UPLC is essential for achieving high-resolution separation of closely related species, including potential isomers or impurities.[15]
-
-
Mass Spectrometry (MS) Analysis:
-
Ionization: Use electrospray ionization (ESI) in positive ion mode.
-
MS1 Scan: Acquire full MS scans over a mass-to-charge (m/z) range of 300-1800.
-
MS2 Scans (Data-Dependent Acquisition):
-
Select the top 3-5 most intense precursor ions from the MS1 scan for fragmentation.
-
Crucially, enable decision-tree logic if available:
-
If precursor charge state is 2+, perform HCD fragmentation.
-
If precursor charge state is 3+ or higher, perform ETD fragmentation.[9]
-
-
This ensures that each peptide is analyzed with the optimal fragmentation method to maximize data quality.
-
-
Dynamic Exclusion: Exclude previously fragmented ions for a set time (e.g., 30 seconds) to allow for the selection of lower-abundance precursors.
-
-
Data Analysis:
-
Manually inspect the MS/MS spectra. For HCD, look for a complete series of b- and y-ions. For ETD, look for c- and z-ions.
-
Confirm the mass shift of +14.01565 Da on the fragment ions containing the N-methylated residue.
-
Use software to automatically search the data against a sequence database, specifying N-methylation as a variable modification. High mass accuracy (<5 ppm) is critical to distinguish N-methylation from other modifications.[16]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for 3D Structure
While MS excels at sequencing, NMR spectroscopy is the definitive technique for determining the three-dimensional solution structure and conformational dynamics of N-methylated peptides.[5] N-methylation restricts conformational freedom, and NMR can precisely map the resulting structural changes.
The key experiment for structure determination is the Rotating-frame Overhauser Effect Spectroscopy (ROESY) . For medium-sized molecules like peptides, the standard NOESY experiment can yield zero or weak cross-peaks. ROESY bypasses this issue and is highly reliable for measuring through-space proton-proton distances up to ~5 Å, which are essential for calculating the 3D structure.[5][8]
Experimental Protocol: NMR Structural Analysis
-
Sample Preparation:
-
Dissolve 1-5 mg of the purified, lyophilized peptide in 500 µL of a deuterated solvent (e.g., DMSO-d₆, or 90% H₂O/10% D₂O for aqueous solutions). The final concentration should be 1-5 mM.[5]
-
Add an internal standard (e.g., DSS or TMSP) for chemical shift referencing.
-
Rationale: A sufficiently high concentration is required to achieve a good signal-to-noise ratio in a reasonable timeframe. The choice of solvent is critical; DMSO-d₆ is excellent for solubilizing hydrophobic peptides and slowing the exchange of amide protons with the solvent.
-
-
Data Acquisition (on a >600 MHz Spectrometer):
-
1D ¹H Spectrum: Acquire a simple 1D proton spectrum to assess sample purity, folding (indicated by chemical shift dispersion), and identify the characteristic N-methyl singlet signal (typically 2.5-3.5 ppm).[1]
-
2D TOCSY (Total Correlation Spectroscopy): Acquire a TOCSY spectrum with a mixing time of 60-80 ms. This experiment identifies proton spin systems, allowing for the assignment of all protons within a single amino acid residue.
-
2D ROESY: Acquire a ROESY spectrum with a mixing time of 150-250 ms. This is the critical experiment for generating inter-proton distance restraints needed for structure calculation.[8]
-
-
Data Processing and Structure Calculation:
-
Process the 2D spectra using software like TopSpin or NMRPipe.
-
Assign all proton resonances by connecting spin systems from the TOCSY with sequential ROESY cross-peaks.
-
Integrate the ROESY cross-peak volumes and convert them into upper-limit distance restraints.
-
Use a molecular dynamics program (e.g., CYANA, XPLOR-NIH) to calculate an ensemble of structures that satisfy the experimental restraints.
-
Ancillary and Complementary Techniques
High-Performance Liquid Chromatography (HPLC): The Foundation of Purity
The adage "garbage in, garbage out" is paramount in peptide analysis. Reversed-phase HPLC (RP-HPLC) is the indispensable technique for the purification of synthetic N-methylated peptides and for verifying sample purity before any downstream analysis.[17] Its high resolving power is capable of separating the target peptide from deletion sequences, incompletely deprotected products, and even some isomers.[14][15]
Edman Degradation: A Method of Exclusion
Developed by Pehr Edman, this classic technique sequentially removes and identifies amino acids from the N-terminus of a peptide.[18] However, the core chemistry requires a free primary α-amino group.[19] If a peptide is N-terminally methylated, the Edman reaction is blocked and will fail. [6] Therefore, while it cannot be used to sequence an N-methylated peptide, a failed Edman run is a strong diagnostic indicator of N-terminal modification.
Integrated Analytical Workflow
No single technique can fully characterize an N-methylated peptide. A robust analysis relies on an integrated, multi-platform approach where the results from each technique validate and complement the others.
Caption: An integrated workflow for the comprehensive characterization of N-methylated peptides.
Conclusion
The characterization of N-methylated peptides demands a thoughtful and multi-faceted analytical strategy. While challenges exist, they are readily overcome with the correct application of modern techniques. Mass spectrometry, particularly with advanced fragmentation methods like ETD, provides definitive sequence and modification site information. NMR spectroscopy remains the unparalleled tool for elucidating the complex structural and dynamic consequences of N-methylation. These core techniques, supported by the foundational separation power of HPLC, form a synergistic workflow that enables researchers, scientists, and drug development professionals to confidently verify the identity, purity, and structure of these therapeutically promising molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. benchchem.com [benchchem.com]
- 6. Edman Degradation: A Classic Protein Sequencing Technique - MetwareBio [metwarebio.com]
- 7. creative-biolabs.com [creative-biolabs.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. walshmedicalmedia.com [walshmedicalmedia.com]
- 11. Precision Profiling of the Cardiovascular Post-Translationally Modified Proteome [mdpi.com]
- 12. Ion Activation Methods for Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MS/MS Fragmentation Strategies For Efficient Glycopeptide Profiling [premierbiosoft.com]
- 14. Separation of peptide isomers and conformers by ultra performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Comprehending Dynamic Protein Methylation with Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. gilson.com [gilson.com]
- 18. Edman degradation - Wikipedia [en.wikipedia.org]
- 19. Theory of Edman Sequencing, Edman Degradation [ssi.shimadzu.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Fmoc-N-Me-Asn(Trt)-OH
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of Fmoc-N-Me-Asn(Trt)-OH and its associated waste streams. As a cornerstone of modern peptide synthesis, particularly for creating peptides with enhanced stability and unique conformational properties, the handling of N-methylated amino acids demands meticulous attention to safety and environmental stewardship. This document moves beyond mere procedural lists to explain the chemical rationale behind each step, ensuring that researchers, scientists, and drug development professionals can implement these protocols with confidence and a deep understanding of the underlying principles.
Foundational Knowledge: Chemical Profile and Hazard Assessment
Before addressing disposal, a thorough understanding of the compound is essential. This compound is a high-molecular-weight, protected amino acid derivative used in solid-phase peptide synthesis (SPPS).[1][2] Its structure incorporates three key moieties: the base-labile Fmoc (9-fluorenylmethyloxycarbonyl) group, the acid-labile Trt (trityl) group protecting the asparagine side-chain, and the N-methylated backbone.[][4]
While a specific Safety Data Sheet (SDS) for this exact compound is not always available, data from structurally similar compounds, such as Fmoc-Asn(Trt)-OH, indicate that it is not classified as an acutely hazardous substance.[5][6] However, like all laboratory chemicals, it must be handled with caution. It is a combustible solid, typically appearing as a powder or crystals, and should be stored in a cool, dry place.[5][7]
| Property | Value | Source |
| Chemical Formula | C₃₉H₃₄N₂O₅ | [8] |
| Molecular Weight | 610.70 g/mol | [8] |
| CAS Number | 941296-80-6 | [8] |
| Appearance | Powder or crystals | |
| Storage Temperature | 2-8°C, desiccated | [6] |
| Storage Class | 11 - Combustible Solids |
The Cardinal Rule: Segregation of Waste Streams
The most critical principle in disposing of waste from peptide synthesis is the strict segregation of incompatible waste streams. The deprotection of the Fmoc and Trt groups generates chemically opposite byproducts.
-
Fmoc Group Removal: Achieved using a mild base, typically a 20-50% solution of piperidine in a solvent like N,N-Dimethylformamide (DMF).[9] This process generates basic, flammable organic waste containing piperidine and dibenzofulvene-piperidine adducts.
-
Trityl Group Removal: Achieved using a strong acid, most commonly Trifluoroacetic Acid (TFA), often in a "cocktail" with scavengers like water and triisopropylsilane (TIS).[4] This process generates highly corrosive, acidic organic waste.
Never mix acidic and basic waste streams. The neutralization reaction can be violently exothermic, generating significant heat and potentially causing container pressurization and rupture.
Disposal Protocols: A Step-by-Step Guide
The appropriate disposal procedure depends on the form of the waste. The following protocols cover the most common scenarios encountered in the laboratory.
Protocol 1: Disposal of Unused or Expired Solid this compound
This protocol applies to the pure, solid reagent.
-
Identification: Confirm the container is clearly labeled with "this compound" and its CAS number. If the original label is damaged, create a new one.
-
Packaging: Ensure the original container is securely sealed. If the container is compromised, place it inside a larger, sealable, and compatible secondary container.
-
Waste Tagging: Attach a "Hazardous Waste" label to the container.[10][11] The label must include the full chemical name, the approximate amount of waste, and the date.
-
Collection: Store the container in a designated satellite accumulation area (SAA) for solid chemical waste.[11] Arrange for pickup through your institution's Environmental Health and Safety (EHS) office or licensed waste disposal contractor.[10]
Protocol 2: Disposal of Contaminated Solid Waste
This includes items like weighing paper, gloves, pipette tips, and absorbent materials used for minor spills.
-
Segregation: Collect all solid waste contaminated with this compound in a dedicated, clearly marked container. Do not mix it with regular laboratory trash.[10]
-
Packaging: Place the contaminated items into a durable, transparent plastic bag. For sharp items, use a puncture-proof container first. It is best practice to double-bag this waste.[10]
-
Waste Tagging: Securely attach a "Hazardous Waste" label to the outer bag.[10] List "Solid Debris contaminated with this compound" as the contents.
-
Collection: Store in the SAA and arrange for pickup by your institution's EHS personnel.
Protocol 3: Disposal of Liquid Waste Streams
This is the most complex category and requires strict adherence to segregation.
A. Basic Liquid Waste (from Fmoc Deprotection)
-
Designated Container: Use a clearly labeled, chemically compatible waste container designated for "Flammable Organic Base Waste" or "Piperidine/DMF Waste." The container must have a secure, leak-proof screw cap.[12]
-
Collection: Collect all liquid waste from the Fmoc deprotection steps, including resin washes, in this container.
-
Labeling: The container must bear a "Hazardous Waste" label detailing all constituents (e.g., "Piperidine, N,N-Dimethylformamide, Dibenzofulvene Adducts").
-
Storage: Keep the container tightly closed when not in use.[11] Store it in a well-ventilated area within a secondary containment bin to prevent spills.[12] Arrange for EHS pickup.
B. Acidic Liquid Waste (from Trityl Deprotection & Peptide Cleavage)
-
Designated Container: Use a clearly labeled, compatible waste container designated for "Corrosive Organic Acid Waste" or "TFA Cleavage Waste." Do not use metal containers for acidic waste. [10] A high-density polyethylene (HDPE) container is appropriate.
-
Collection: Collect all TFA cleavage cocktails and subsequent resin washes in this dedicated container.
-
Labeling: The container must have a "Hazardous Waste" label detailing all constituents (e.g., "Trifluoroacetic Acid, Triisopropylsilane, Water, Cleaved Peptide Fragments").
-
Storage: Keep the container tightly closed and stored in a secondary containment bin, separate from basic and other incompatible waste streams.[12] Arrange for EHS pickup.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for proper waste stream management when working with this compound.
Caption: Waste Disposal Decision Tree for this compound.
Spill Management
In the event of a minor spill of the solid powder:
-
Secure the Area: Alert colleagues and restrict access to the spill area.
-
Don PPE: Wear appropriate personal protective equipment, including a lab coat, safety goggles, and nitrile gloves.
-
Containment: Use dry cleanup procedures.[5] Gently cover the spill with an inert absorbent material (e.g., vermiculite or sand). Avoid raising dust.[5]
-
Collection: Carefully sweep the material into a sealable container.
-
Disposal: Label the container as "Spill Debris containing this compound" and dispose of it as contaminated solid waste according to Protocol 2.
-
Decontamination: Clean the spill area thoroughly with soap and water.
For large spills or spills of liquid solutions, evacuate the area and contact your institution's EHS emergency response team immediately.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound CAS#: 941296-80-6 [m.chemicalbook.com]
- 4. peptide.com [peptide.com]
- 5. anaspec.com [anaspec.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. peptide.com [peptide.com]
- 8. advancedchemtech.com [advancedchemtech.com]
- 9. genscript.com [genscript.com]
- 10. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. danielshealth.com [danielshealth.com]
Operational Safety Guide: Personal Protective Equipment for Handling Fmoc-N-Me-Asn(Trt)-OH
As a Senior Application Scientist, my priority is to empower your research by ensuring that every step of your workflow is not only scientifically sound but also fundamentally safe. This guide provides essential, field-tested protocols for handling Fmoc-N-Me-Asn(Trt)-OH (CAS No. 941296-80-6), a crucial building block in solid-phase peptide synthesis (SPPS). While this compound is not classified as acutely hazardous, its physical form as a fine powder and its use alongside potent chemicals necessitate a robust and non-negotiable safety posture.[1][2] Adherence to these guidelines will protect you, your colleagues, and the integrity of your work.
Hazard Assessment: Beyond the Molecule Itself
A comprehensive safety plan for this compound must account for both its intrinsic properties and the hazardous materials used throughout the SPPS workflow.
-
Primary Hazard (The Compound): The principal risk associated with this compound is mechanical irritation and respiratory tract exposure due to the inhalation of fine particulates.[2] Although extensive toxicological data is not available, all chemical powders should be handled with measures to prevent aerosolization and inhalation.[1]
-
Associated Hazards (The Process): The greater risk often comes from the reagents used in conjunction with the amino acid derivative. These include:
-
Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), and N-Methyl-2-pyrrolidone (NMP) are common solvents with significant health risks, including potential reproductive toxicity and organ damage.
-
Deprotection Agents: Piperidine is a toxic and corrosive base used to remove the Fmoc group.[3] Trifluoroacetic acid (TFA), used for final cleavage and removal of the Trityl (Trt) side-chain protecting group, is highly corrosive and can cause severe burns.[4]
-
Therefore, your choice of PPE must be dictated by the most hazardous substance present at any given step of the procedure.
Core PPE Requirements: A Task-Based Approach
Effective PPE strategy is not one-size-fits-all. It must be adapted to the specific task and the associated level of risk. The following table summarizes the minimum required PPE for common procedures involving this compound.
| Task | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Solid Powder | Chemical safety goggles | Nitrile gloves | Laboratory coat | NIOSH-approved N95 respirator |
| Dissolving & Solution Transfer | Chemical safety goggles | Nitrile gloves | Laboratory coat | Not required inside a fume hood |
| Automated Synthesis | Chemical safety goggles | Nitrile gloves | Laboratory coat | Not required for closed systems |
| Resin Cleavage & Deprotection | Goggles & face shield | Heavy-duty nitrile or butyl rubber gloves | Laboratory coat & chemical-resistant apron | Not required inside a fume hood |
Causality of PPE Selection:
-
Eye Protection: Chemical safety goggles are mandatory at all times to protect against dust particles and accidental splashes.[5] A full-face shield should be worn over goggles during procedures with a high risk of splashing, such as acid-mediated cleavage.
-
Hand Protection: Nitrile gloves provide an effective barrier against the solid compound and many common solvents.[5] For prolonged tasks or when using aggressive reagents like TFA, consider double-gloving or selecting gloves specifically rated for high acid resistance (e.g., butyl rubber).
-
Body Protection: A standard laboratory coat protects skin and personal clothing from contamination.[6] An acid-resistant apron is a critical addition when handling concentrated TFA.
-
Respiratory Protection: An N95 respirator is essential when weighing the solid powder outside of a containment device (like a glove box) to prevent inhalation.[5] All other operations must be performed within a certified chemical fume hood to eliminate respiratory exposure to solvent vapors and acid fumes.
Operational Workflow for PPE Selection
The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the handling procedure.
Caption: PPE selection flowchart for handling this compound.
Step-by-Step Protocols
Protocol 1: Weighing and Dissolving this compound
This protocol minimizes aerosol generation and ensures operator safety.
-
Preparation: Before handling the compound, ensure your designated workspace within the chemical fume hood is clean and uncluttered. Have spill cleanup materials readily available.
-
Don PPE: Put on your lab coat, chemical safety goggles, and N95 respirator. Finally, don two pairs of nitrile gloves.
-
Weighing: Carefully tare a suitable weighing vessel on the analytical balance. Gently scoop the required amount of this compound powder into the vessel, avoiding any actions that could create dust. Close the primary container immediately.
-
Transfer & Dissolution: Transfer the weighing vessel back into the fume hood. Add the desired solvent (e.g., DMF) to the vessel to dissolve the compound. Use a vortex mixer if necessary, ensuring the vessel is capped.
-
Post-Handling: Once the compound is in solution, the N95 respirator can be removed if all subsequent steps are performed within the fume hood. Dispose of the outer pair of gloves and any contaminated weighing paper in the designated solid hazardous waste container.
-
Cleanup: Thoroughly clean the spatula and work area. Wash hands thoroughly after the procedure is complete and all PPE has been removed.
Protocol 2: PPE Donning and Doffing Sequence
The order in which you put on and remove PPE is critical to prevent cross-contamination.
-
Donning (Putting On):
-
Lab Coat: Fasten completely.
-
Respirator (if required): Perform a seal check.
-
Goggles/Face Shield: Adjust for a secure fit.
-
Gloves: Pull gloves on to cover the cuffs of the lab coat.
-
-
Doffing (Taking Off):
-
Gloves: Remove using a glove-on-glove technique to avoid touching the outer contaminated surface with bare skin.
-
Lab Coat: Remove by rolling it inside-out, ensuring the contaminated exterior is contained.
-
Goggles/Face Shield: Handle by the strap or sides.
-
Respirator: Remove without touching the front.
-
Hand Hygiene: Immediately and thoroughly wash your hands with soap and water.
-
Disposal Plan: A Lifecycle Approach
Proper disposal is a critical final step in safe chemical handling. All waste must be handled in accordance with local, state, and federal regulations.[7]
-
Solid Hazardous Waste:
-
Description: Includes contaminated gloves, weighing paper, pipette tips, and any spill cleanup materials.
-
Procedure: Place all items into a clearly labeled, sealed container designated for "Solid Chemical Waste". Do not dispose of this waste in regular trash.[5]
-
-
Liquid Hazardous Waste:
-
Non-Halogenated Organic Waste: Solutions of this compound in solvents like DMF or NMP should be collected in a labeled container for non-halogenated solvent waste.
-
Halogenated Organic Waste: If using DCM or other halogenated solvents, collect this waste in a separate, clearly labeled container for halogenated waste.
-
Acidic Waste: Waste from the TFA cleavage step is highly corrosive. It should be collected in a dedicated, acid-resistant container. Depending on institutional policy, it may require neutralization before collection by environmental health and safety personnel. Never mix acidic waste with other solvent streams.[8]
-
References
- 1. anaspec.com [anaspec.com]
- 2. peptide.com [peptide.com]
- 3. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. Personal Protective Equipment (PPE) in Laboratories | UW Environmental Health & Safety [ehs.washington.edu]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. ethz.ch [ethz.ch]
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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
